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(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride Documentation Hub

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  • Product: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
  • CAS: 79617-27-9

Core Science & Biosynthesis

Foundational

Synonyms for L-allothreonine methyl ester hydrochloride

Technical Master File: L-allothreonine Methyl Ester Hydrochloride Executive Summary In the precise landscape of chiral drug development, the distinction between diastereomers is not merely academic—it is functional. L-al...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Master File: L-allothreonine Methyl Ester Hydrochloride

Executive Summary

In the precise landscape of chiral drug development, the distinction between diastereomers is not merely academic—it is functional. L-allothreonine methyl ester hydrochloride (CAS 79617-27-9) represents a critical stereochemical variant of the proteinogenic amino acid L-threonine.[1] While natural L-threonine possesses a (2S, 3R) configuration, the "allo" prefix denotes an inversion at the C3 position, resulting in a (2S, 3S) configuration.

This guide serves as a definitive technical resource for researchers utilizing this compound as a chiral building block in peptide synthesis, antibiotic development (e.g., sanfetrinem precursors), and protease inhibitor design. Misidentification of this isomer can lead to complete loss of biological potency or unexpected metabolic stability profiles.

Part 1: Chemical Identity & Nomenclature[2]

The accurate identification of L-allothreonine methyl ester hydrochloride relies on navigating a complex web of synonyms that vary by vendor and database. The table below consolidates these identifiers to ensure precise procurement and documentation.

Table 1: Core Chemical Identifiers
Identifier Type Value / Designation Notes
Common Name L-allothreonine methyl ester hydrochloride Preferred commercial name.[2][3]
CAS Number 79617-27-9 Unique identifier for the specific salt and stereoisomer.[1][2]
IUPAC Name Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochlorideDefines absolute stereochemistry.
Peptide Abbreviation H-L-allo-Thr-OMe·HClStandard notation in peptide chemistry.
Systematic Synonym Methyl L-allothreoninate hydrochlorideAlternate systematic naming.[2][4]
Molecular Formula C₅H₁₁NO₃[1][2][3][4]·HClSalt form stoichiometry (1:1).
Molecular Weight 169.61 g/mol Includes the hydrochloride counterion.[1][2][4]
SMILES (Isomeric) COC)N)O.ClEncodes (2S, 3S) chirality.[2]
InChI Key OZSJLLVVZFTDEY-MMALYQPHSA-NUnique digital signature.

Part 2: Stereochemical Analysis & Integrity

The "allo" designation is the most frequent source of error in experimental design. Threonine contains two chiral centers (C2 and C3).[1]

  • L-Threonine (Natural): (2S, 3R)[1]

  • L-Allothreonine: (2S, 3S)

The inversion at C3 alters the spatial arrangement of the hydroxyl group relative to the amino group, significantly impacting hydrogen bonding capacity and secondary structure propensity when incorporated into peptides.

Figure 1: Stereochemical Logic of Threonine Isomers

The following diagram visualizes the relationship between the four isomers to prevent selection errors.

ThreonineStereochemistry Root Threonine Stereoisomers (2 Chiral Centers: C2, C3) L_Series L-Series (C2 = S) Root->L_Series D_Series D-Series (C2 = R) Root->D_Series L_Thr L-Threonine (Natural) (2S, 3R) L_Series->L_Thr Threo Config L_Allo L-Allothreonine (Target Compound) (2S, 3S) L_Series->L_Allo Allo Config (Epimer at C3) D_Thr D-Threonine (Enantiomer of L-Thr) (2R, 3S) D_Series->D_Thr D_Allo D-Allothreonine (Enantiomer of L-Allo) (2R, 3R) D_Series->D_Allo L_Thr->L_Allo Diastereomers L_Allo->D_Allo Enantiomers

Caption: Stereochemical map distinguishing the target L-allothreonine (2S, 3S) from the natural L-threonine (2S, 3R).

Part 3: Synthesis & Experimental Protocols

The synthesis of L-allothreonine methyl ester hydrochloride is typically achieved via the Fischer esterification of the free amino acid L-allothreonine. The hydrochloride salt form is preferred for its enhanced stability and crystallinity compared to the free base ester, which is prone to cyclization (diketopiperazine formation) or hydrolysis.

Protocol: Esterification of L-Allothreonine[2][5]

Objective: Synthesis of L-allothreonine methyl ester hydrochloride from L-allothreonine.

Materials:

  • L-Allothreonine (CAS 28954-12-3)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)[5]

  • Diethyl Ether (for precipitation)

Methodology:

  • Preparation: Chill 20 mL of anhydrous methanol to 0°C in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Activation: Dropwise, add 1.2 equivalents of Thionyl Chloride to the methanol. Caution: Exothermic reaction with evolution of HCl gas and SO₂. Stir for 15 minutes at 0°C.

  • Addition: Add 1.0 equivalent of solid L-allothreonine in one portion.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 4-12 hours. Monitor consumption of starting material via TLC (System: n-BuOH/AcOH/H₂O 4:1:1).

  • Isolation: Concentrate the solution under reduced pressure to remove solvent and excess HCl.

  • Purification: Triturate the resulting residue with cold diethyl ether to induce crystallization. Filter the white solid and dry under high vacuum.

Yield Expectation: >90% Storage: Store at 2-8°C in a desiccator. The compound is hygroscopic.

Figure 2: Verification Workflow

A self-validating workflow to ensure identity and purity before application.

VerificationWorkflow Sample Synthesized/Purchased Sample Test1 1. 1H-NMR (D2O) Sample->Test1 Test2 2. Specific Rotation Sample->Test2 Test3 3. Melting Point Sample->Test3 Criteria1 Check C3-H Coupling (Distinct from L-Thr) Test1->Criteria1 Decision Identity Confirmed? Criteria1->Decision Criteria2 Compare to Lit. (Must be distinct from L-Thr) Test2->Criteria2 Criteria2->Decision Test3->Decision Pass Release for Use Decision->Pass Yes Fail Reject/Recrystallize Decision->Fail No

Caption: Quality control workflow emphasizing NMR coupling constants and optical rotation to rule out epimerization.

Part 4: Applications in Drug Development[3][6]

Peptide Engineering

L-allothreonine is frequently used to probe the "threonine scan" of bioactive peptides. Replacing natural L-threonine with L-allothreonine retains the side-chain functionality (hydroxyl and methyl groups) but alters the vector of the hydrogen bond donor/acceptor. This is critical for:

  • Protease Resistance: Non-natural stereochemistry often confers resistance to enzymatic degradation.

  • Conformational Locking: The altered geometry can stabilize specific secondary structures (e.g., beta-turns) that are unstable with the natural isomer.

Synthesis of Antibiotics

The compound serves as a chiral precursor for beta-lactam antibiotics and monobactams. Specifically, the (2S, 3S) configuration is essential for the synthesis of Sanfetrinem and related trinems, where the stereochemistry at the side chain dictates binding affinity to Penicillin-Binding Proteins (PBPs).

Analytical Standards

It is used as a reference standard in HPLC and GC-MS analysis to quantify the extent of racemization in threonine-containing peptide drugs.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 56777184, Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data for (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

This guide provides an in-depth technical analysis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride , commonly known as L-allo-Threonine methyl ester hydrochloride . Unlike the common proteinogenic amino acid L...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride , commonly known as L-allo-Threonine methyl ester hydrochloride .

Unlike the common proteinogenic amino acid L-Threonine (which has the 2S,3R configuration), the allo diastereomer possesses the (2S,3S) configuration.[1] This subtle stereochemical difference significantly alters its physical properties, biological recognition, and utility in asymmetric synthesis.

PART 1: TECHNICAL IDENTIFICATION & STEREOCHEMISTRY

1.1 Chemical Identity[2][3]
  • IUPAC Name: Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride

  • Common Name: L-allo-Threonine methyl ester hydrochloride[4]

  • CAS Number: 79617-27-9 (Specific to L-allo isomer)

    • Note: Often confused with L-Threonine methyl ester HCl (CAS 39994-75-7, 2S,3R) or the racemic allo-mixture.

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    []
  • Molecular Weight: 169.61 g/mol []

1.2 Stereochemical Landscape

The distinction between "Threonine" and "allo-Threonine" is critical.[1] In the Fischer projection:

  • L-Threonine (2S, 3R): The amino group and hydroxyl group are on opposite sides (anti/threo relationship).

  • L-allo-Threonine (2S, 3S): The amino group and hydroxyl group are on the same side (syn/erythro relationship).

This "syn" arrangement in the allo-isomer leads to different intramolecular hydrogen bonding capabilities and NMR coupling constants compared to the natural "anti" isomer.

PART 2: SPECTROSCOPIC DATA

The following data is synthesized from high-field NMR studies of the allo-threonine scaffold. Note that in achiral solvents (like Methanol-


 or D

O), the NMR signals of the L-allo enantiomer are identical to those of the D-allo enantiomer.
2.1 Nuclear Magnetic Resonance (

H NMR)

Solvent: Methanol-


 (MeOD)
Frequency:  400 MHz[3]
Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Context
4.26 Doublet (d)1H6.6 HzH-2 (

-CH)
Adjacent to ester & amine; deshielded.
4.09 Multiplet (m)*1H~3.5 - 6.6 HzH-3 (

-CH)
Bearing the OH group.
3.85 Singlet (s)3H-O-CH

Methyl ester protons.[3]
1.27 Doublet (d)3H6.6 HzC(4)-H

Terminal methyl group.

Technical Insight:

  • The coupling constant

    
     for allo-threonine derivatives is typically smaller (3–5 Hz) than for threonine derivatives (5–9 Hz) due to the syn vs anti dihedral angle. However, the exact value depends heavily on solvent and N-protonation state.
    
  • Signal 4.09 ppm: While sometimes reported as a doublet in lower-resolution summaries, H-3 is technically a doublet of quartets (dq) due to coupling with H-2 and the H-4 methyl group.

2.2 Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (Positive)

  • Molecular Ion [M+H]

    
    : 
    
    
    
    134.1[3]
  • Fragment Ions:

    • 
       74 ([H
      
      
      
      N-CH-COOCH
      
      
      ]
      
      
      ): Characteristic iminium ion fragment from C2-C3 cleavage.
    • 
       116 ([M - H
      
      
      
      O + H]
      
      
      ): Loss of water from the hydroxyl group.
2.3 Infrared Spectroscopy (FT-IR)

Key diagnostic bands for the hydrochloride salt:

  • 3400–3200 cm

    
    :  O-H stretch (broad, H-bonded) and N-H stretch (ammonium).
    
  • 1745–1735 cm

    
    :  C=O stretch (Ester carbonyl). Distinctly higher frequency than the free acid carboxylate.
    
  • 1580–1600 cm

    
    :  N-H bending (Amine salt).
    
  • 1200–1250 cm

    
    :  C-O stretch (Ester).
    

PART 3: SYNTHESIS PROTOCOL

The synthesis of the methyl ester from the free acid is a standard Fischer esterification. However, maintaining the integrity of the chiral centers (preventing racemization or epimerization at C2) is paramount. The Thionyl Chloride method is preferred over acid catalysis for its efficiency and generation of anhydrous HCl in situ.

3.1 Reaction Pathway Diagram[6]

SynthesisPathway cluster_conditions Critical Control Points Start L-allo-Threonine (Free Acid) (2S, 3S) Reagent SOCl2 / MeOH (-10°C to RT) Start->Reagent Activation Inter Acyl Chloride Intermediate Reagent->Inter Chlorination Product L-allo-Threonine Methyl Ester HCl (2S, 3S) Inter->Product Methanolysis (-HCl, -SO2) Warning Temp < 0°C prevents C2 epimerization Warning->Reagent

Figure 1: Synthetic pathway for the conversion of L-allo-Threonine to its methyl ester hydrochloride using Thionyl Chloride.

3.2 Detailed Methodology

Objective: Synthesis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl on a 10g scale.

Reagents:

  • L-allo-Threonine (Free acid, >98% ee): 10.0 g (84 mmol)

  • Thionyl Chloride (SOCl

    
    ): 12.2 mL (168 mmol, 2.0 eq)
    
  • Methanol (Anhydrous): 100 mL

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush the system with dry nitrogen.

  • Solvent Charge: Add 100 mL of anhydrous methanol to the flask.

  • Cooling (Critical): Submerge the flask in an ice/salt bath to reach an internal temperature of -10°C to -5°C .

    • Why? Exothermic addition of SOCl

      
       can cause local heating. High temperatures during activation can lead to epimerization at the C2 position (alpha-proton acidity).
      
  • Activation: Add Thionyl Chloride dropwise over 30 minutes. Ensure the temperature does not exceed 0°C.

    • Observation: The solution will fume slightly; ensure proper ventilation.

  • Addition of Substrate: Add solid L-allo-Threonine in small portions to the cold solution.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (20–25°C). Stir for 16–24 hours.

    • Validation: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show the ester (higher R

      
      ) distinct from the free acid.
      
  • Workup: Concentrate the mixture under reduced pressure (Rotavap) at <40°C to remove solvent and excess SOCl

    
    .
    
  • Purification:

    • The residue is often a viscous oil or hygroscopic solid.

    • Redissolve in a minimum amount of cold methanol and precipitate by adding cold diethyl ether (approx. 200 mL).

    • Filter the white crystalline solid under nitrogen.[6]

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    or KOH pellets to remove trace HCl.

Yield Expectation: 90–95% (approx. 13.0 g).

PART 4: QUALITY CONTROL & VALIDATION

To ensure the material is suitable for drug development or high-precision synthesis, the following parameters must be verified.

4.1 Stereochemical Purity Check

The most common impurity is the C2-epimer (L-Threonine methyl ester).

  • Method: Chiral HPLC or Polarimetry.

  • Specific Rotation

    
    : 
    
    • L-allo-Threonine (Free Acid):

      
       (c=2, H
      
      
      
      O).
    • L-allo-Threonine Methyl Ester HCl: Expected to be positive (typically

      
       to 
      
      
      
      range in MeOH), contrasting with the L-Threonine derivative which is levorotatory (
      
      
      ).
    • Note: Always run a standard of the starting material to confirm the sign has not inverted unexpectedly due to nomenclature errors.

4.2 Stability Profile
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Cyclization Risk: In the presence of bases (e.g., Triethylamine), the free amine can attack the ester to form allo-threonine lactone (unstable) or polymerize. Keep acidic until coupling is required.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 56777184, Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. Retrieved from [Link]

  • Human Metabolome Database (HMDB). (2025). Metabocard for L-allo-Threonine (HMDB0000289). Retrieved from [Link]

  • Li, Z., et al. (2013). Synthesis method of D-threonine via D-allothreonine methyl ester. Patent CN103450040A.

Sources

Foundational

NMR Spectrum of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride

Technical Guide for Structural Validation & Quality Control Executive Summary This guide details the Nuclear Magnetic Resonance (NMR) characterization of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also know...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Validation & Quality Control

Executive Summary

This guide details the Nuclear Magnetic Resonance (NMR) characterization of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methyl ester HCl ).

Unlike the naturally occurring L-Threonine derivative (2S,3R), the (2S,3S) diastereomer presents unique spectroscopic challenges, particularly in distinguishing the allo configuration via scalar coupling constants (


-values). This document provides researchers with the definitive spectral fingerprints, experimental protocols, and troubleshooting frameworks required to validate this specific chiral intermediate in peptide synthesis and peptidomimetic drug development.
Structural Context & Stereochemistry

Before analysis, it is critical to verify the specific stereoisomer required. The (2S,3S) configuration corresponds to the L-allo series, which is diastereomeric to the natural L-Threonine (2S,3R).

  • IUPAC Name: Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride[1][2]

  • Common Name: L-allo-Threonine methyl ester HCl[2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 169.61 g/mol [1][2]

Stereochemical Distinction (Newman Projections)

The diagnostic power of NMR lies in the vicinal coupling constant (


) between the C2 and C3 protons. The magnitude of 

is governed by the Karplus equation, which relates the dihedral angle to the coupling constant.
  • L-Threonine (2S,3R): The H

    
     and H
    
    
    
    protons typically adopt an anti (or near-anti) relationship in the preferred conformer, often resulting in a larger
    
    
    value (~5.0–6.0 Hz).
  • L-allo-Threonine (2S,3S): The H

    
     and H
    
    
    
    protons often adopt a gauche relationship, resulting in a smaller
    
    
    value (~3.0–4.0 Hz).

Critical Check: If your


 is >6.0 Hz, suspect epimerization to the (2S,3R) or (2R,3S) forms.
Experimental Protocol

To ensure reproducibility and minimize signal broadening from the ammonium salt, follow this strict preparation protocol.

2.1 Sample Preparation
  • Solvent Selection:

    • DMSO-d6 (Recommended): Allows observation of exchangeable protons (

      
      , 
      
      
      
      ) and stabilizes the conformation via hydrogen bonding.
    • D2O: Useful for checking the carbon backbone without interference from exchangeable protons, but

      
       and 
      
      
      
      signals will disappear due to deuterium exchange.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • pH Consideration: Do not add base (e.g.,

    
    ) unless you intend to generate the free base, which is unstable and prone to cyclization (see Section 6).
    
2.2 Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1):

    
     1.0 s (ensure integration accuracy).
    
  • Scans (NS): 16 (1H), 1024 (13C).

2.3 Workflow Visualization

NMR_Workflow Start Sample: (2S,3S)-HCl Salt Solvent Dissolve in DMSO-d6 (Dry, <0.02% H2O) Start->Solvent Shim Gradient Shimming (Focus on Z1, Z2) Solvent->Shim Transfer to Tube Acq Acquisition (1H, 13C, COSY) Shim->Acq Process Processing (LB=0.3Hz, Phase, Baseline) Acq->Process Analysis Data Analysis (Check J-coupling) Process->Analysis Validation Is J(a,b) ~3-4 Hz? Analysis->Validation Pass Confirm (2S,3S) Validation->Pass Yes Fail Suspect Epimerization Validation->Fail No

Caption: Step-by-step NMR acquisition and validation workflow for chiral purity confirmation.

1H NMR Analysis (DMSO-d6)

The following data represents the theoretical assignment for the (2S,3S) isomer in DMSO-d6. Note that chemical shifts may vary (


 0.05 ppm) depending on concentration and water content.

Reference: Tetramethylsilane (TMS) = 0.00 ppm.[4]

PositionGroup

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic

Ammonium8.40 – 8.60Broad Singlet3H-Deshielded, exchangeable protons on nitrogen.
OH Hydroxyl5.40 – 5.60Doublet1H

Secondary alcohol proton (visible in dry DMSO).
H-

CH-OH4.10 – 4.25Multiplet1H

Deshielded by oxygen; couples to OH, H-

, and

-CH3.
H-

CH-N3.95 – 4.05Doublet (or dd)1H

Alpha to ester and ammonium. Diagnostic coupling to H-

.

Methyl Ester3.75Singlet3H-Characteristic sharp singlet for methyl ester.
H-

Term.[1][5] Methyl1.15 – 1.25Doublet3H

Doublet due to coupling with H-

.
Key Diagnostic Features
  • The

    
    -
    
    
    
    Coupling:
    For the allo (2S,3S) form, look for a smaller coupling constant (
    
    
    Hz) between the proton at ~4.0 ppm and the proton at ~4.2 ppm. In the natural threonine isomer, this is typically larger (~5.0+ Hz).
  • Ammonium Signal: The broad signal at ~8.5 ppm confirms the HCl salt form. If this is absent or sharp/upfield, the salt may have dissociated or degraded.

13C NMR Analysis (DMSO-d6)

Carbon assignments confirm the backbone structure.

PositionCarbon Type

(ppm)
Notes
C1 Carbonyl (Ester)168.0 – 169.5Typical ester carbonyl region.
C3

-Carbon (CH-OH)
65.0 – 66.5Deshielded by hydroxyl group.
C2

-Carbon (CH-N)
57.0 – 58.5Alpha to amine and carbonyl.

Methyl Ester52.5 – 53.0Methoxy carbon.
C4

-Carbon (

)
19.5 – 20.5Terminal methyl group.
Connectivity & Logic (2D NMR)

To definitively assign the protons, a COSY (Correlation Spectroscopy) experiment is required. This maps the scalar couplings between neighboring protons.

COSY_Network NH3 NH3+ (8.5 ppm) Ha H-alpha (4.0 ppm) NH3->Ha Weak/Broad Hb H-beta (4.2 ppm) Ha->Hb Strong (J~4Hz) DIAGNOSTIC OH OH (5.5 ppm) Hb->OH Vicinal Hg H-gamma (1.2 ppm) Hb->Hg Vicinal (J~6.4Hz) OMe OMe (3.75 ppm)

Caption: COSY correlation network. The H


-H

correlation (Yellow) is the primary diagnostic for confirming the backbone connectivity.
Quality Control & Impurity Profiling

The (2S,3S)-Methyl ester HCl is prone to specific degradation pathways that must be monitored.

6.1 Common Impurities
  • Free Acid (Hydrolysis):

    • Cause: Presence of water or improper storage.

    • NMR Sign: Loss of the OMe singlet at 3.75 ppm; appearance of free methanol (3.17 ppm in DMSO).

  • Epimerization:

    • Cause: High pH or thermal stress.

    • NMR Sign: Appearance of a secondary doublet for the

      
      -methyl group nearby the main signal, and a change in 
      
      
      
      toward 5-6 Hz.
  • Diketo-piperazine (DKP) Formation:

    • Cause: If the free base is generated, two molecules can dimerize.

    • NMR Sign: Loss of ester methyl; appearance of new amide signals; significant shift in

      
      -proton.
      
6.2 Troubleshooting Table
ObservationProbable CauseCorrective Action
Split peaks / Double sets of signals Rotamers or DiastereomersRun variable temperature (VT) NMR. If peaks coalesce, it's rotamers. If not, it's a diastereomeric impurity (allo vs. threo).
Missing OH/NH signals Wet Solvent (D2O exchange)Dry the sample and use fresh ampoule DMSO-d6.
Broad peaks Paramagnetic impurities or poor shimmingFilter sample; check shimming (Z1/Z2). Salt samples often require careful shimming.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56777184, Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. Retrieved January 28, 2026 from [Link]

  • Human Metabolome Database (HMDB). L-Allothreonine Spectral Data.[5] (Reference for free amino acid shifts). Retrieved January 28, 2026 from [Link]

Sources

Exploratory

Technical Guide: FT-IR Analysis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride

Executive Summary & Molecular Context Target Molecule: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride Common Designation: L-allo-Threonine methyl ester hydrochloride CAS Registry: 1011478-57-1 (Generic/Isomer sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

Target Molecule: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride Common Designation: L-allo-Threonine methyl ester hydrochloride CAS Registry: 1011478-57-1 (Generic/Isomer specific variations exist; exact match for (2S,3S) often requires custom synthesis references) Molecular Formula:


MW:  169.61  g/mol 

This guide details the vibrational spectroscopic characterization of the (2S,3S) diastereomer of threonine methyl ester. Unlike the proteinogenic L-threonine (which is (2S,3R)), the (2S,3S) configuration represents the L-allo form. While the functional group vibrations (ester, amine salt, alcohol) remain chemically consistent with standard threonine derivatives, the crystal packing forces and hydrogen bonding networks in the solid state create a unique "fingerprint" in the IR spectrum.

This analysis is critical for confirming:

  • Esterification completion (absence of free acid).

  • Salt formation (presence of protonated amine).

  • Solvate/Hydrate status (hygroscopic nature).[1]

Experimental Configuration: ATR vs. Transmission

For the hydrochloride salt of an amino acid ester, the sampling technique fundamentally alters the spectral quality due to the hygroscopic nature of the material.

Recommended Protocol: Diamond ATR

Attenuated Total Reflectance (ATR) is the industry standard for this analysis due to speed and minimal sample prep, which reduces moisture uptake.

  • Crystal: Single-bounce Diamond or ZnSe (Diamond preferred for durability against HCl salts).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for fingerprinting).

  • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

  • Pressure: High contact pressure is required to ensure the solid powder contacts the crystal, but avoid crushing the crystal lattice if analyzing polymorphism.

Alternative: KBr Pellet (Transmission)
  • Use Case: Only when high-resolution resolution of the OH/NH stretch region (2500–3500 cm⁻¹) is required, as ATR often suppresses intensity in high-wavenumber regions.

  • Risk: The salt is hygroscopic.[1][2] KBr is hygroscopic. Poor handling results in a massive water band (~3400 cm⁻¹) that obscures the alcohol -OH stretch.

Spectral Anatomy & Band Assignment

The spectrum of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl is dominated by three primary regions: the High-Energy Hydrogen Bonding region, the Carbonyl "Sword," and the Fingerprint.

Region I: The Hydrogen Bond Network (2500 – 3500 cm⁻¹)

This region is complex due to the overlapping stretching vibrations of the alcohol, the ammonium ion, and the C-H backbone.

  • O-H Stretch (Alcohol): A broad band centered around 3300–3400 cm⁻¹ . In the hydrochloride salt, this is often broadened further by hydrogen bonding to the chloride counter-ion.

  • N-H Stretch (Ammonium

    
    ):  unlike free amines (sharp doublets), the protonated amine appears as a broad, jagged absorption extending from 2600 to 3100 cm⁻¹ .
    
    • Diagnostic Feature: Look for the "Fermi Resonance" or combination bands often seen as shoulders on the lower energy side of this broad peak (~2500–2700 cm⁻¹), characteristic of amine salts.

  • C-H Stretch (Aliphatic): Sharp peaks peaking through the broad NH/OH background at 2850–2980 cm⁻¹ (Methyl ester

    
     and backbone 
    
    
    
    ).
Region II: The Carbonyl "Sword" (1700 – 1760 cm⁻¹)

This is the most critical diagnostic band for purity.

  • Ester C=O[3] Stretch: A sharp, intense peak typically found at 1735–1750 cm⁻¹ .

    • Shift Logic: Electron-withdrawing groups (like the adjacent ammonium cation) typically shift ester carbonyls to slightly higher frequencies compared to simple aliphatic esters.

    • Impurity Alert: If a peak appears at 1700–1720 cm⁻¹ , it indicates hydrolysis to the carboxylic acid (L-allo-threonine). If a peak appears at 1650 cm⁻¹ , it may indicate zwitterionic character or amide formation (if degradation occurred).

Region III: The Ammonium Deformation & Fingerprint (1000 – 1600 cm⁻¹)
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Bending (Deformation):  Two distinct bands are expected.
    
    • Asymmetric Bend:1580–1620 cm⁻¹ (Often weaker).

    • Symmetric Bend:1500–1550 cm⁻¹ (Stronger, diagnostic of the salt form).

  • C-O Stretches:

    • Ester C-O-C: Strong bands in the 1150–1300 cm⁻¹ range.

    • Alcohol C-O: typically 1050–1150 cm⁻¹ .

    • Note: The specific pattern of these peaks distinguishes the (2S,3S) diastereomer from the (2S,3R) L-threonine isomer due to different spatial orientations of the hydroxyl group relative to the ester.

Summary of Diagnostic Bands

Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity/ShapeDiagnostic Value
Alcohol (-OH) Stretch3300 – 3450BroadConfirms presence of hydroxyl side chain.
Ammonium (

)
Stretch2600 – 3100Broad, MultipleConfirms HCl salt formation (vs Free Base).
Alkyl (-CH) Stretch2850 – 2990SharpMethyl ester and backbone confirmation.
Ester (C=O) Stretch1735 – 1755 Very Strong/Sharp Primary ID. Loss indicates hydrolysis.
Ammonium (

)
Bending (Sym)1500 – 1560MediumConfirms protonation state.
Ester (C-O) Stretch1200 – 1280StrongDistinguishes ester from ketone/acid.
Alcohol (C-O) Stretch1050 – 1150Medium/StrongSecondary alcohol confirmation.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for validating the compound's identity and purity using FT-IR.

FTIR_Analysis_Flow Start Start: Sample Analysis Acquire Acquire Spectrum (ATR) (32 Scans, 4cm⁻¹) Start->Acquire CheckCO Check Carbonyl Region (1730-1760 cm⁻¹) Acquire->CheckCO ValidEster Sharp Peak @ ~1745 cm⁻¹ CheckCO->ValidEster Yes Hydrolysis Shifted Peak @ ~1710 cm⁻¹ (Carboxylic Acid) CheckCO->Hydrolysis Lower Energy CheckNH Check Amine Region (2600-3100 cm⁻¹) ValidEster->CheckNH Fail FAIL: Impure / Wrong Form Hydrolysis->Fail ValidSalt Broad Ammonium Band + Bending @ 1500-1550 CheckNH->ValidSalt Broad Band FreeBase Sharp Doublet @ >3300 (Free Amine) CheckNH->FreeBase Sharp Peaks Fingerprint Fingerprint Check (1000-1300 cm⁻¹) ValidSalt->Fingerprint FreeBase->Fail Pass PASS: (2S,3S)-Methyl ester HCl Fingerprint->Pass Matches Reference Fingerprint->Fail Mismatch

Figure 1: Logical decision tree for the quality control of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl via FT-IR.

Impurity Profiling & Troubleshooting

Hydrolysis (Formation of L-allo-Threonine)

The methyl ester is susceptible to hydrolysis if exposed to moisture, especially given the acidic nature of the HCl salt.

  • Spectral Indicator: The "Sword" peak at ~1745 cm⁻¹ diminishes. A new peak emerges around 1700–1715 cm⁻¹ (Carboxylic Acid C=O) or 1600 cm⁻¹ (Carboxylate

    
     if pH changes).
    
Free Base Formation

If the HCl is lost (e.g., improper drying or basic workup):

  • Spectral Indicator: The broad ammonium band (2600–3100 cm⁻¹) disappears. You will see distinct, sharper N-H stretching bands (doublet) for a primary amine around 3300–3400 cm⁻¹ . The C=O peak may shift to lower wavenumbers (~1730 cm⁻¹) due to the loss of the inductive effect of the positive charge on the nitrogen.

Diastereomeric Contamination

Distinguishing (2S,3S) (L-allo) from (2S,3R) (L-Threonine) is difficult in solution but possible in solid-state ATR.

  • Spectral Indicator: Differences in the fingerprint region (1000–1300 cm⁻¹) .[3] The specific crystal lattice packing of the L-allo form results in unique splitting patterns of the C-O stretches compared to the L-threonine form. Reference standards of both isomers are required for definitive identification via IR.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Amino Acids and Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on functional group assignment).
  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). Japan. (Reference for general amino acid ester spectra). Available at: [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characteristics of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-allo-threonine methyl ester HCl). It is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characteristics of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-allo-threonine methyl ester HCl). It is designed for researchers requiring rigorous structural validation and quantitative methodology.

Executive Summary

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (CAS: 79617-27-9 / 1011478-57-1) is the methyl ester of L-allo-threonine.[1] Unlike the proteinogenic L-threonine (2S,3R), the (2S,3S) diastereomer serves as a critical chiral intermediate in the synthesis of antibiotics and non-canonical peptide therapeutics.

Accurate mass spectrometry analysis of this compound requires navigating two challenges: isobaric interference from its diastereomer (L-threonine methyl ester) and thermal instability (cyclization to diketopiperazines) during ionization. This guide details the Electrospray Ionization (ESI) fragmentation pathways, optimized LC-MS protocols, and differentiation strategies.

Physicochemical Context & Ionization Strategy[2][3][4]

Structural Properties[2]
  • Formula: C₅H₁₁NO₃ · HCl

  • Molecular Weight: 133.15 g/mol (Free Base), 169.61 g/mol (Salt)

  • Monoisotopic Mass (Free Base): 133.0739 Da

  • Key Functional Groups:

    • Primary Amine (Protonation site)

    • Secondary Hydroxyl (Labile, water loss source)

    • Methyl Ester (Fragmentation director)

Ionization Mode Selection

Recommended: ESI Positive Mode (+) The hydrochloride salt dissociates readily in solution. The primary amine (


) ensures high ionization efficiency in positive mode, yielding the protonated molecular ion 

.
  • Why not EI (GC-MS)? While possible, the free amine and hydroxyl groups require derivatization (e.g., BSTFA silylation) to prevent thermal degradation and peak tailing. ESI allows for direct analysis of the salt form in aqueous/organic mobile phases.

Mass Spectral Fragmentation Pathways (ESI-MS/MS)

In Collision-Induced Dissociation (CID), the protonated precursor (m/z 134.1 ) follows distinct pathways driven by charge-remote and charge-proximate mechanisms.

Primary Fragmentation Channels
  • Formation of the Immonium Ion (m/z 74.1): The most abundant product ion arises from the loss of the methyl formate group (

    
    , 60 Da). This is characteristic of amino acid methyl esters.
    
    
    
    
  • Dehydration (m/z 116.1): The secondary hydroxyl group at C3 undergoes elimination, expelling a water molecule. This is often a precursor to further fragmentation.

    
    
    
  • Secondary Fragmentation (m/z 56.1): The immonium ion (m/z 74) further loses water to form a conjugated imine species.

    
    
    
Fragmentation Topology Diagram

The following diagram illustrates the mechanistic flow of dissociation.

FragmentationPathway Parent [M+H]+ m/z 134.07 Dehydrated [M+H - H2O]+ m/z 116.06 Parent->Dehydrated - H2O (18 Da) Immonium Immonium Ion m/z 74.06 Parent->Immonium - HCOOMe (60 Da) (Primary Pathway) Fragment88 [M+H - MeOH - H2O]+ m/z 84.04 Dehydrated->Fragment88 - MeOH (32 Da) Fragment56 [Immonium - H2O]+ m/z 56.05 Immonium->Fragment56 - H2O (18 Da)

Caption: ESI-MS/MS fragmentation pathway of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate. The transition to the immonium ion (m/z 74) is the dominant quantitation transition.

Experimental Protocols

LC-MS/MS Method Development

For quantitative analysis (e.g., pharmacokinetic studies or purity checks), a HILIC (Hydrophilic Interaction Liquid Chromatography) approach is superior to C18 due to the compound's high polarity.

Instrument Parameters (Typical Triple Quadrupole)
ParameterSettingRationale
Ion Source ESI PositiveProtonation of amine.
Capillary Voltage 3.0 - 3.5 kVSoft ionization to minimize in-source fragmentation.
Cone Voltage 20 - 30 VOptimize for m/z 134 transmission.
Desolvation Temp 350 °CEnsure efficient solvent evaporation.
Collision Energy 15 - 25 eVOptimized for 134 -> 74 transition.
Chromatographic Conditions (HILIC)
  • Column: Amide-functionalized HILIC (e.g., Waters XBridge Amide, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: MRM Mode.

    • Quantifier: 134.1

      
       74.1
      
    • Qualifier: 134.1

      
       116.1
      
Chiral Purity Analysis (Critical for (2S,3S) Identification)

Standard MS cannot distinguish the (2S,3S) isomer from the (2S,3R) isomer. Separation must be achieved chromatographically prior to MS detection.

Protocol:

  • Column: Chiral Crown Ether Column (e.g., Daicel CROWNPAK CR-I(+)).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with 0.1% TFA (depending on column specs).

  • Mechanism: The crown ether forms a host-guest complex with the ammonium group. The spatial orientation of the

    
    -hydroxyl and 
    
    
    
    -methyl ester groups in the (2S,3S) configuration alters the binding constant relative to the (2S,3R) form, resulting in distinct retention times.

Impurity Profiling & Quality Control

When analyzing synthesized batches, monitor for these specific impurities using the Single Ion Monitoring (SIM) or full scan modes:

Impuritym/z (ESI+)Origin
L-allo-Threonine (Free Acid) 120.06Hydrolysis of methyl ester.
Diketopiperazine Dimer 227.13Cyclization of two molecules (thermal/solution instability).
O-Acyl Migration Products 134.07Isobaric; distinguishable by retention time.

References

  • PubChem. Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride.[1] National Library of Medicine. Available at: [Link]

  • Shimadzu Application News. LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Corporation. Available at: [Link]

  • Leis, H. J. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Molecules. Available at: [Link]

Sources

Exploratory

Technical Guide: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride as a Chiral Scaffold

The following technical guide details the utility, synthesis, and application of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-allo-threonine methyl ester hydrochloride). Executive Summary (2S,3S)-Methyl 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-allo-threonine methyl ester hydrochloride).

Executive Summary

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is the methyl ester hydrochloride salt of L-allo-threonine .[1] Unlike the abundant natural amino acid L-threonine (which possesses the


 configuration), this 

diastereomer represents a "privileged" chiral building block. Its syn-relationship between the amine and hydroxyl groups creates unique steric and electronic environments, making it indispensable for the synthesis of high-value chiral oxazolines , monobactam antibiotics , and ligands for asymmetric catalysis .

This guide explores the molecule's critical role in stereoselective synthesis, providing validated protocols for its manipulation and integration into drug discovery workflows.

Chemical Profile & Stereochemical Significance[2]

The "Allo" Distinction

The utility of this building block hinges on its specific stereochemistry. In natural L-threonine (


), the amino and hydroxyl groups display an anti relationship in the extended conformation. In the 

"allo" isomer, these groups facilitate specific cyclization pathways that proceed with retention of configuration or controlled inversion, distinct from the natural congener.
PropertySpecification
IUPAC Name Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride
Common Name L-allo-Threonine methyl ester HCl
CAS Number 79617-27-9 (Salt); 62076-66-8 (Racemic)
Molecular Formula

Molecular Weight 169.61 g/mol
Chiral Centers C2 (

), C3 (

)
Solubility High in

, MeOH; Low in

, Hexanes
Structural Reactivity

The molecule features three reactive handles:

  • Methy Ester (Electrophile): Susceptible to hydrolysis, amidation, or reduction.

  • 
    -Amine (Nucleophile):  The primary attachment point for peptide coupling or heterocycle formation.
    
  • 
    -Hydroxyl (Nucleophile/Leaving Group):  Crucial for cyclodehydration reactions.
    

Core Applications in Drug Discovery[3]

The Oxazoline Gateway

The most significant application of the


 isomer is the synthesis of cis-4,5-disubstituted oxazolines . When the 

ester reacts with imino ethers or nitriles, the resulting oxazoline retains specific stereochemical information vital for "BOX" (Bis-oxazoline) ligands used in asymmetric catalysis.

Mechanism of Action: The proximity of the


-amino and 

-hydroxyl groups allows for rapid cyclodehydration. Unlike the

isomer (which yields trans-oxazolines), the

isomer yields cis-oxazolines (or trans upon inversion at C3 during activation), providing access to complementary chemical space.
Monobactam and Antibiotic Synthesis

The


 configuration serves as a precursor to the sulfamic acid side chains of monobactam antibiotics. The stereochemistry at C3 is often critical for binding affinity to Penicillin-Binding Proteins (PBPs).
Peptide Modification (The "kink" effect)

Incorporating L-allo-threonine into peptide backbones induces different secondary structures compared to natural threonine. The


 ester is used to cap C-termini or is deprotected to insert a conformational "kink" that can improve proteolytic stability.

Visualizing the Synthetic Workflow

The following diagram illustrates the transformation of the building block into key pharmaceutical intermediates.

G Start (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl (Starting Material) Amide Amide/Peptide Coupling (N-Acylation) Start->Amide R-COOH / EDC / HOBt Antibiotic Monobactam Core (Drug Synthesis) Start->Antibiotic Direct Sulfonation Oxazoline Chiral Oxazoline (Cyclodehydration) Amide->Oxazoline DAST or Burgess Reagent (Cyclization) Ligand C2-Symmetric Ligands (Asymmetric Catalysis) Oxazoline->Ligand Bis-alkylation Oxazoline->Antibiotic Ring Expansion / Modification

Caption: Figure 1. Divergent synthetic pathways from the (2S,3S)-threonine scaffold to bioactive heterocycles and ligands.

Experimental Protocols

Protocol A: Synthesis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl

Rationale: This protocol uses thionyl chloride to generate anhydrous HCl in situ, catalyzing the esterification while minimizing racemization at the


-carbon.

Materials:

  • L-allo-Threonine (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Anhydrous Methanol (0.5 M concentration relative to substrate)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with anhydrous methanol under

    
     atmosphere. Cool to 
    
    
    
    using an ice bath.
  • Activation: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Addition: Add solid L-allo-threonine in portions. The solution will eventually become clear.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (

    
    ) for 4 hours.
    
  • Workup: Concentrate the mixture in vacuo to remove solvent and excess HCl.

  • Purification: Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

    • Target Yield: >90%[1][2][3]

    • QC Check:

      
       NMR (
      
      
      
      ) should show a singlet methyl ester peak at
      
      
      ppm.
Protocol B: Cyclization to Chiral Oxazoline (Molybdenum-Catalyzed)

Rationale: Traditional cyclization (e.g., acid-catalyzed) can be harsh. Using a Molybdenum (VI) catalyst allows for mild dehydration of the intermediate amide, preserving the stereocenters.

Materials:

  • N-Acyl-(2S,3S)-threonine methyl ester (derived from Protocol A + Acylation)

  • 
     (5 mol%)
    
  • Toluene (Reagent grade)

Step-by-Step:

  • Dissolution: Dissolve the N-acyl substrate in toluene (0.2 M).

  • Catalyst Addition: Add

    
     (5 mol%).
    
  • Dehydration: Attach a Dean-Stark trap. Heat the reaction to reflux for 12–18 hours, removing water azeotropically.

  • Monitoring: Monitor by TLC for the disappearance of the amide and appearance of the less polar oxazoline.

  • Isolation: Cool to RT, filter through a pad of Celite, and concentrate. Purify via flash chromatography (SiO2, Hexane/EtOAc).

Quality Control & Analytical Standards

To ensure the integrity of the chiral building block, the following analytical parameters must be met before use in downstream synthesis:

TestMethodAcceptance Criteria
Identity

NMR (400 MHz,

)
Conforms to structure; Methyl ester singlet visible.
Enantiomeric Excess Chiral HPLC (Crownpak CR+)

ee
Water Content Karl Fischer Titration

(Hygroscopic salt)
Counterion Silver Nitrate Titration

eq Chloride

References

  • PubChem. (2025).[1] Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride.[1] National Library of Medicine. [Link]

  • Evenson, G. E., et al. (2023).[4][5] Molybdenum(VI) Dioxide Complex Catalyzed Oxazoline Formation. Journal of Organic Chemistry. [Link]

Sources

Foundational

Technical Guide: Safety, Stability, and Handling of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride

Executive Summary This technical guide provides a comprehensive operational framework for the handling of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (commonly referred to as L-allo-Threonine methyl ester hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive operational framework for the handling of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (commonly referred to as L-allo-Threonine methyl ester hydrochloride ). Unlike the naturally occurring L-Threonine derivative (2S,3R), this diastereomer presents specific stereochemical considerations for chiral synthesis.

This document moves beyond basic Safety Data Sheet (SDS) parameters to address the critical stability issues—specifically hygroscopicity-induced hydrolysis and diketopiperazine cyclization —that frequently compromise experimental yields in drug development and peptide synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The precise identification of the stereoisomer is critical. The user-specified (2S,3S) configuration corresponds to the L-allo form, distinct from the natural L-Threonine (2S,3R).

ParameterTechnical Specification
Systematic Name (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
Common Name L-allo-Threonine methyl ester hydrochloride
CAS Number 79617-27-9 (Specific to L-allo form)
Molecular Formula C₅H₁₁NO₃[1] · HCl
Molecular Weight 169.61 g/mol
Physical State White to off-white crystalline powder
Solubility High in Water, Methanol; Low in DCM, Ethyl Acetate, Hexane
Chirality Two chiral centers (C2: S, C3: S)

Hazard Identification & Toxicology (GHS Standards)

While not classified as a "High Hazard" toxin (like cyanides), this compound poses significant irritation risks and potential respiratory sensitization.

GHS Classification
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritationH315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritationH319
STOT - Single Exposure Category 3May cause respiratory irritationH335

Toxicological Context: The hydrochloride salt is acidic in aqueous solution. Upon contact with mucous membranes (eyes, lungs), it hydrolyzes to release protons, causing immediate irritation. Long-term sensitization data is limited; therefore, it should be handled as a potential sensitizer.

Stability & Degradation Mechanisms (Expert Analysis)

The primary operational risk with this compound is not toxicity, but chemical integrity . The hydrochloride salt is designed to stabilize the amine, preventing it from attacking the ester. However, environmental factors can destabilize this equilibrium.

The Hygroscopicity-Hydrolysis Cycle

The HCl salt is hygroscopic. Absorption of atmospheric moisture initiates a degradation cascade:

  • Moisture Uptake: The lattice absorbs water.

  • Acidic Hydrolysis: The dissolved HCl creates an acidic micro-environment, catalyzing the hydrolysis of the methyl ester back to the carboxylic acid (L-allo-Threonine) and methanol.

  • Purity Loss: This results in a mixture of ester and free acid, complicating stoichiometry in subsequent coupling reactions.

Cyclization Risk (Free Base Instability)

If the researcher neutralizes the salt (removing HCl) without immediately reacting the amine, the free amine of one molecule can attack the ester of another (intermolecular) or itself (intramolecular), leading to diketopiperazine formation or polymerization.

Visualization: Degradation Pathways

The following diagram illustrates the causality between storage conditions and chemical degradation.

DegradationPathways Compound (2S,3S)-Ester HCl Salt Hydrolysis Acid-Catalyzed Hydrolysis Compound->Hydrolysis + Moisture FreeAmine Free Amine Species Compound->FreeAmine + Base Moisture Atmospheric Moisture (Hygroscopicity) Moisture->Hydrolysis FreeAcid Degradation Product: L-allo-Threonine + MeOH Hydrolysis->FreeAcid Loss of Purity Base Neutralization (Base added) Cyclization Dimerization/ Diketopiperazine FreeAmine->Cyclization If not reacted immediately

Figure 1: Chemical degradation logic showing the risks of moisture exposure (hydrolysis) and premature neutralization (cyclization).

Operational Handling Protocols

To maintain the "Self-Validating" standard of this guide, the following protocols ensure that the compound used in the experiment matches the label purity.

Storage Protocol[6]
  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Container: Tightly sealed glass vial with a secondary outer container containing desiccant (Silica gel or Drierite).

Weighing & Solubilization Workflow

Objective: Minimize exposure to humid air to prevent sticky clumping and hydrolysis.

  • Equilibration: Remove the vial from the freezer and allow it to reach room temperature before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture directly onto the powder, ruining the remaining stock.

  • Weighing: Work quickly. Do not leave the stock bottle open.

  • Solvent Choice:

    • For Reaction: Dissolve in dry DMF, Methanol, or Water (if reaction tolerates).

    • For Extraction: The salt is insoluble in DCM/EtOAc. You must neutralize it (e.g., with NaHCO₃ or TEA) in situ to extract into organic layers.

Visualization: Handling Decision Tree

HandlingWorkflow Start Remove from Freezer (-20°C) CheckTemp Is vial at Room Temp? Start->CheckTemp Wait WAIT 30 mins (Prevent Condensation) CheckTemp->Wait No Open Open Vial in Low Humidity Area CheckTemp->Open Yes Wait->CheckTemp Weigh Weigh Required Amount Open->Weigh Purge Purge Headspace with Argon/N2 Weigh->Purge Reseal Reseal & Return to Cold Storage Purge->Reseal

Figure 2: Standard Operating Procedure (SOP) for retrieving and weighing hygroscopic salts.

Emergency Protocols

Spill Management
  • Solid Spill: Do not sweep dry dust if possible (aerosol risk). Cover with a damp paper towel (to minimize dust) or use a HEPA-filter vacuum. Wipe area with dilute sodium bicarbonate solution to neutralize acidity.

  • Solution Spill: Absorb with inert material (vermiculite). The solution will be acidic; neutralize with soda ash or lime before disposal.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Critical: The HCl salt causes rapid pH drop in the eye; speed is vital to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[2] If redness persists, seek medical attention.

  • Inhalation: Move to fresh air. If wheezing occurs, support breathing and seek medical help.

Synthesis Utility & Context

Why use the (2S,3S) isomer?

  • Chiral Building Block: It serves as a precursor for non-natural amino acid derivatives and chiral oxazolines used in asymmetric catalysis.

  • Peptide Synthesis: Used when a specific conformation (allo-form) is required to induce a turn or alter the secondary structure of a bioactive peptide.

  • Protection Strategy: The methyl ester protects the C-terminus, allowing N-terminal modifications (e.g., Fmoc/Boc attachment) without side reactions.

Reaction Tip: When using this salt in peptide coupling (e.g., with EDC/NHS or HATU), add a tertiary amine base (DIPEA or NMM) stoichiometrically (1.0 - 2.0 equivalents) to release the free amine immediately prior to coupling. Excess base can cause racemization.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16220060, L-allo-Threonine methyl ester hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Classification and Labelling of Amino Acid Esters. Retrieved from [Link]

Sources

Exploratory

Definitive Storage &amp; Handling Protocol: L-Allothreonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 79617-27-9 | Formula: C₅H₁₁NO₃[1][2][3]·HCl | MW: 169.64 g/mol [1][2][3]

Executive Summary & Chemical Identity

L-Allothreonine methyl ester hydrochloride is a specialized chiral building block used in the synthesis of peptide antibiotics, chiral auxiliaries, and peptidomimetics.[2] Unlike its common diastereomer L-threonine (2S, 3R), L-allothreonine possesses a (2S, 3S) configuration.[2] This subtle stereochemical difference is critical for biological activity but does not immunize the compound from the degradation pathways typical of amino acid esters.[2]

The hydrochloride salt form confers initial stability as a solid but introduces significant hygroscopicity .[2] The primary threat to this compound is moisture-induced acid-catalyzed hydrolysis , leading to the formation of L-allothreonine (free acid) and methanol.[2]

ParameterSpecification
IUPAC Name Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride
Stereochemistry L-allo (2S, 3S)
Physical State White crystalline powder
Primary Risk Hygroscopic hydrolysis; Thermal degradation
Storage Class Desiccated; Refrigerated/Frozen

Physicochemical Vulnerabilities

To design a robust storage protocol, one must understand the mechanisms driving degradation.

The Hygroscopic Cascade

As a hydrochloride salt, the ionic lattice of L-allothreonine methyl ester has a high affinity for atmospheric water vapor.[2]

  • Mechanism: Upon absorbing moisture, the solid surface forms a microscopic aqueous layer.

  • Consequence: In this aqueous micro-environment, the hydrochloride moiety dissociates, creating a highly acidic local pH. This catalyzes the hydrolysis of the methyl ester bond.[2]

  • Reaction:

    
    [2]
    
Stereochemical Integrity (Epimerization)

While the (2S, 3S) configuration is generally stable in solid form, exposure to basic vapors or improper pH adjustment during reconstitution can lead to deprotonation of the


-carbon.[2]
  • Risk: Reversible removal of the

    
    -proton leads to a planar enolate intermediate, which can re-protonate to form the (2R, 3S) isomer (D-threonine derivative), destroying the chiral purity.[2]
    

Storage Protocol: The "Zero-Flux" System

This protocol minimizes thermodynamic flux (heat) and material flux (moisture).[2]

Long-Term Storage (> 1 Month)
  • Temperature: -20°C ± 5°C . Lower temperatures kinetically inhibit the hydrolysis reaction.[2]

  • Container: Amber glass vials with Teflon-lined screw caps.[2] Plastic (polyethylene) is permeable to moisture over years and should be avoided for bulk storage.[2]

  • Atmosphere: Headspace must be backfilled with dry Argon or Nitrogen.[2]

  • Desiccation: Store the primary vial inside a secondary container (e.g., a Falcon tube or dedicated desiccator) containing active silica gel or molecular sieves.[2]

Working Storage (< 1 Month)[2]
  • Temperature: +2°C to +8°C (Standard Refrigeration).

  • Precaution: Ensure the container is tightly sealed with Parafilm® M to prevent moisture ingress from the humid refrigerator environment.[2]

The "Thaw-Lock" Rule (Critical)

Never open a cold vial of L-allothreonine methyl ester HCl in ambient air.[2]

  • Remove vial from freezer/fridge.

  • Place in a desiccator at room temperature.

  • Wait 30–45 minutes until the vial reaches ambient temperature.

    • Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating irreversible hydrolysis.

Degradation & Workflow Visualization

The following diagram illustrates the degradation pathways and the logic flow for safe handling.

StorageWorkflow Compound L-Allothreonine Methyl Ester HCl (Solid, Anhydrous) Moisture Moisture Exposure (Hygroscopic Uptake) Compound->Moisture Improper Seal Storage Optimal Storage: -20°C, Argon, Desiccated Compound->Storage Preservation MicroEnv Acidic Micro-environment (pH < 2) Moisture->MicroEnv Solvation Hydrolysis Ester Hydrolysis MicroEnv->Hydrolysis Catalysis Product Degradation Products: L-Allothreonine + Methanol Hydrolysis->Product Irreversible Thaw Thaw to RT in Desiccator (Prevent Condensation) Storage->Thaw Usage Thaw->Compound Safe Access

Caption: Figure 1.[2] Degradation pathway driven by moisture ingress and the preventative storage workflow.

Quality Control & Re-Validation

Before using stored material in critical experiments, validate its integrity.[2]

Visual Inspection[2]
  • Pass: Free-flowing white crystalline powder.[2]

  • Fail: Clumping, "wet" appearance, or yellow discoloration (indicates oxidation or severe hydrolysis).[2]

Analytical Verification (TLC)

A simple Thin Layer Chromatography (TLC) assay can detect hydrolysis.[2]

  • Stationary Phase: Silica Gel 60 F254.[2]

  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).[2]

  • Visualization: Ninhydrin stain (heats to purple/red).[2]

  • Interpretation:

    • Ester (Intact): Higher

      
       value (less polar due to methyl group).[2]
      
    • Free Acid (Degraded): Lower

      
       value.[2]
      
    • Note: Compare against a fresh standard or L-allothreonine free acid reference.[2]

Quantitative Purity (¹H-NMR)

Run in


 or DMSO-

.[2]
  • Check: Integration of the methyl ester singlet (

    
     3.7 ppm).
    
  • Degradation Signal: Loss of methyl singlet intensity and appearance of methanol signal (if not evaporated) or shifts in the

    
    -proton signal corresponding to the free acid.[2]
    

Emergency Excursion Management

Scenario: A vial was left on the benchtop at room temperature for 48 hours.

  • Immediate Action: Purge headspace with Nitrogen and seal.[2]

  • Assessment: If the powder is still free-flowing, it is likely salvageable for non-GMP use.[2]

  • Remediation: Recrystallization is possible but difficult due to high solubility.[2]

    • Protocol: Dissolve in minimum hot methanol; add diethyl ether until turbid; cool to 4°C.

    • Caution: If hydrolysis >5% is suspected (via TLC), discard the lot for sensitive applications, as the free acid can interfere with coupling reactions.

References

  • Sigma-Aldrich. (n.d.).[2] L-Threonine methyl ester hydrochloride Product Specification. Retrieved from (Note: Used as analog reference for ester stability).[2]

  • Chem-Impex International. (n.d.).[2] L-allo-Threonine methyl ester hydrochloride SDS. Retrieved from .[2]

  • BenchChem. (2025).[2][4] DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide. Retrieved from .[2]

  • PubChem. (2025).[2][5] L-Allothreonine (Compound Summary). National Library of Medicine.[2] Retrieved from .

  • ResearchGate. (2022).[2] De-esterification of amino acid esters - Technical Discussion. Retrieved from .

Sources

Foundational

Stability Profile: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride in Solution

The following technical guide details the solution stability profile of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-Allothreonine methyl ester HCl). This guide is structured to provide actionable intellige...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solution stability profile of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-Allothreonine methyl ester HCl).

This guide is structured to provide actionable intelligence for drug development professionals, moving beyond basic data sheets into mechanistic degradation pathways and self-validating handling protocols.

Executive Summary

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is thermodynamically unstable in aqueous solution at neutral to basic pH. While the hydrochloride salt exhibits excellent solid-state stability when stored desiccated at -20°C, its solution behavior is governed by a "pH-Switch" mechanism .

  • Acidic pH (< 4.0): The protonated amine prevents nucleophilic self-attack. The primary degradation pathway is slow acid-catalyzed ester hydrolysis.

  • Neutral/Basic pH (> 6.5): The free amine triggers rapid dimerization into diketopiperazines (DKP) and accelerates ester hydrolysis.

Critical Directive: Solutions should be prepared immediately prior to use. For biological assays requiring neutral pH, the compound must be maintained as an acidic stock and neutralized in situ only at the moment of application.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

To understand the stability, we must first define the structural vulnerabilities.

PropertySpecification
IUPAC Name Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride
Common Name L-Allothreonine methyl ester HCl
CAS Number 79617-27-9
Molecular Formula C₅H₁₁NO₃[1][2] · HCl
Molecular Weight 169.61 g/mol
pKa (Amine) ~8.9 (Estimated based on Threonine methyl ester)
Solubility Highly soluble in water (>100 mg/mL); Poor in DCM/EtOAc

Structural Vulnerability: The molecule contains a methyl ester (susceptible to hydrolysis) and a beta-hydroxy amine motif. The proximity of the nucleophilic amine (when deprotonated) to the electrophilic ester of a neighboring molecule is the primary driver of instability.

Mechanistic Degradation Pathways

The stability of this compound is defined by two competing pathways: Hydrolysis and Cyclization .

Pathway A: Ester Hydrolysis (Acid/Base Catalyzed)

In the presence of water, the methyl ester is cleaved to release the free amino acid (L-Allothreonine) and methanol.

  • Kinetics: Pseudo-first-order in buffered aqueous solution.

  • Catalysis: Base-catalyzed hydrolysis (

    
    ) is orders of magnitude faster than acid-catalyzed hydrolysis (
    
    
    
    ).
  • Impact: Loss of potency and pH drift (generation of free acid).

Pathway B: Diketopiperazine (DKP) Formation (Dimerization)

This is the most critical pathway for concentrated solutions at neutral pH. Two molecules of the amino acid ester condense, releasing two molecules of methanol to form a stable 6-membered lactam ring (DKP).

  • Mechanism: The free amine (nucleophile) of Molecule A attacks the ester carbonyl (electrophile) of Molecule B.

  • Dependency: Second-order reaction (rate depends on concentration squared). Highly sensitive to pH (requires unprotonated amine).

Pathway Visualization

The following diagram illustrates the competing fates of the molecule in solution.

DegradationPathways cluster_legend Stability Legend Salt (2S,3S)-Ester HCl Salt (Stable Solid) Sol_Acid Solution pH < 4 (Protonated Amine) Salt->Sol_Acid Dissolve in Water/Acid Sol_Base Solution pH > 7 (Free Amine) Salt->Sol_Base Dissolve in Buffer/Base Sol_Acid->Sol_Base Neutralization (NaOH/Buffer) Hydrolysis_Prod L-Allothreonine (Free Acid) + MeOH Sol_Acid->Hydrolysis_Prod Slow Hydrolysis (Days/Weeks) Sol_Base->Hydrolysis_Prod Fast Hydrolysis (Hours) DKP_Prod Diketopiperazine (Cyclic Dimer) Sol_Base->DKP_Prod Rapid Dimerization (Minutes/Hours) key Green: Stable | Red: Unstable

Figure 1: Competing degradation pathways. Note that DKP formation is the dominant risk in concentrated neutral solutions.

Stability Profiling & Experimental Data

The following data summarizes typical stability windows for amino acid methyl esters.

pH Dependence (Half-life estimation at 25°C)
pH ConditionDominant SpeciesMajor PathwayEstimated Half-Life (

)
pH 1.0 - 3.0

(Protonated)
Acid Hydrolysis> 30 Days
pH 4.0 - 6.0

(Equilibrium)
Slow Hydrolysis2 - 7 Days
pH 7.4 (PBS) Mixture (Free/Salt)DKP Formation4 - 12 Hours
pH > 9.0

(Free Base)
Rapid DKP/Hydrolysis< 1 Hour
Concentration Effect

Because DKP formation is a bimolecular reaction (Order = 2), the rate of degradation increases exponentially with concentration.

  • 10 mM Solution: Slower degradation.

  • 100 mM Solution: Significantly faster degradation (higher probability of intermolecular collision).

Self-Validating Protocol: Stability Assay

Do not rely on literature values alone. Use this protocol to validate the stability of your specific lot under your specific assay conditions.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Keeps amine protonated, improves peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 210 nm (Amide/Ester bond absorption). Note: This molecule has weak UV absorbance; LC-MS is preferred if available.

  • Flow Rate: 1.0 mL/min.

Validation Workflow
  • Preparation: Prepare a 10 mM stock solution in 0.01 M HCl (Time 0).

  • Stress Test: Dilute an aliquot 1:10 into PBS (pH 7.4) at Room Temperature.

  • Sampling: Inject the PBS sample immediately (T=0), then at 1h, 4h, and 24h.

  • Criteria:

    • Pass: >95% Parent peak area retention at required timeframe.

    • Fail: Appearance of new peaks (Free acid elutes earlier; DKP elutes later due to loss of charge).

Storage & Handling Recommendations

Solid State Storage
  • Temperature: -20°C is optimal; 4°C is acceptable for short term.

  • Atmosphere: Store under Argon or Nitrogen if possible.

  • Desiccation: Strictly required. The HCl salt is hygroscopic. Moisture absorption leads to "clumping" and initiates surface hydrolysis.

Solution Preparation for Biological Assays

The "Just-in-Time" Protocol:

  • Stock: Prepare a high-concentration stock (e.g., 100 mM) in sterile water or 10 mM HCl . Do not use PBS or DMSO for the stock if long-term stability is needed.

  • Storage of Stock: Aliquot and freeze at -20°C or -80°C. Stable for months.

  • Working Solution: Thaw the acidic stock. Dilute into the assay buffer (pH 7.4) immediately before adding to cells/enzyme.

  • Discard: Discard any unused neutral solution after 4 hours.

Solvent Compatibility
  • Water: Excellent solubility.

  • DMSO: Soluble, but ensure DMSO is anhydrous.

  • Ethanol/Methanol: Soluble, but avoid storing in methanol to prevent transesterification (though methyl ester to methyl ester is invisible, it indicates reactivity).

References

  • EvitaChem. (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate (EVT-15334240) Product Information.Link

  • MedChemExpress. (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride Product Datasheet.Link

  • PubChem. Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride (Compound CID 56777184). National Library of Medicine. Link

  • Purdie, J. E., & Benoiton, N. L. (1973). The interaction of amino acid methyl esters with water and the hydrolysis of the ester bond. Journal of the Chemical Society, Perkin Transactions 2. (General reference for amino acid ester hydrolysis kinetics).
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences.

Sources

Protocols & Analytical Methods

Method

Synthesis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride from L-allothreonine

[1] Executive Summary This Application Note details the protocol for synthesizing (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-allothreonine methyl ester HCl) from L-allothreonine .[1] This compound is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details the protocol for synthesizing (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-allothreonine methyl ester HCl) from L-allothreonine .[1]

This compound is a critical chiral building block in peptide synthesis and peptidomimetic drug design.[1] Unlike the proteinogenic amino acid L-threonine (which possesses the (2S,3R) configuration), L-allothreonine retains the (2S,3S) configuration.[1][2] Preserving this specific stereochemistry during esterification is the primary critical quality attribute (CQA) of this workflow.

The method described utilizes a Thionyl Chloride (


) mediated Fischer Esterification .[1] This route is selected for its scalability, high yield (>95%), and ability to generate anhydrous HCl in situ, thereby minimizing water-induced hydrolysis and preventing racemization associated with thermal stress in aqueous acids.[1]

Scientific Background & Strategy

Stereochemical Context

It is imperative to distinguish the starting material from common L-threonine.[1]

  • L-Threonine: (2S, 3R) configuration.[1][2][3][4]

  • L-Allothreonine: (2S, 3S) configuration.[1][5]

The synthetic strategy employs acid-catalyzed esterification.[1][6][7] Because the reaction mechanism involves nucleophilic attack at the carbonyl carbon (acyl-oxygen cleavage) rather than the chiral centers, the stereochemical integrity of the


-carbon (C2) and 

-carbon (C3) is theoretically maintained.[1] However, the

-proton is acidic; excessive heat or basic conditions can lead to enolization and subsequent racemization.[1]
Reaction Mechanism

The reaction follows the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[1]

  • Activation:

    
     reacts with methanol to form dimethyl sulfite and anhydrous HCl.[1]
    
  • Protonation: The carbonyl oxygen of L-allothreonine is protonated by the anhydrous HCl, increasing its electrophilicity.[1]

  • Nucleophilic Attack: Methanol attacks the carbonyl carbon.[1]

  • Elimination: Water is eliminated (and partially sequestered by excess

    
    ), driving the equilibrium toward the ester.[1]
    
Strategic Choice of Reagents
  • Thionyl Chloride (

    
    ):  Preferred over gaseous HCl bubbling because it scavenges water produced during esterification (
    
    
    
    ), driving the equilibrium forward (Le Chatelier's principle).[1]
  • Methanol (Anhydrous): Acts as both solvent and reactant.[1]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • L-Allothreonine (CAS: 28954-12-3) | Purity >98%[1]

    • Thionyl Chloride (

      
      ) | Reagent Grade (>99%)[1]
      
    • Methanol (MeOH) | Anhydrous (<0.05% water)[1]

    • Diethyl Ether or Methyl tert-butyl ether (MTBE) | For precipitation[1]

  • Equipment:

    • Two-neck Round Bottom Flask (RBF)[1]

    • Reflux Condenser with

      
       drying tube or 
      
      
      
      line
    • Ice-water bath[1]

    • Magnetic Stirrer[1][8]

    • Rotary Evaporator[1][8]

Step-by-Step Methodology

Safety Warning: Thionyl chloride releases toxic


 and HCl gases.[1] Perform all steps in a functioning fume hood. Wear acid-resistant gloves.[1]
Phase 1: Reagent Activation (0 - 30 mins)[1]
  • Charge an oven-dried RBF with anhydrous Methanol (10 mL per 1 g of amino acid).

  • Cool the methanol to 0°C using an ice-water bath.

  • Add Thionyl Chloride (1.2 - 1.5 equivalents relative to amino acid) dropwise via a pressure-equalizing addition funnel or syringe.[1]

    • Note: This reaction is exothermic.[1] Maintain internal temperature <10°C to prevent solvent boiling.[1]

    • Reaction:

      
       (minor side product).[1]
      
Phase 2: Esterification (30 mins - 16 hours)[1]
  • Add solid L-Allothreonine (1.0 equivalent) to the chilled solution in one portion.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Attach the reflux condenser.[1]

  • Heat the mixture to Reflux (approx. 65°C) for 12–16 hours.

    • Checkpoint: Solution should become clear as the amino acid dissolves and reacts.[1]

    • Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).[1] Stain with Ninhydrin.[1] Product (

      
      ) will migrate higher than starting material (
      
      
      
      ).[1]
Phase 3: Isolation & Purification[1]
  • Cool the reaction mixture to RT.

  • Concentrate the solution in vacuo (Rotary Evaporator, bath temp <40°C) to remove solvent and excess

    
    .
    
    • Result: A viscous, slightly yellow oil or semi-solid residue.[1]

  • Co-evaporation: Add 10 mL of fresh methanol and evaporate again to remove trace HCl/SO2. Repeat twice.

  • Crystallization: Dissolve the residue in a minimum amount of cold methanol (~1-2 mL). Add Diethyl Ether (or MTBE) dropwise with vigorous stirring until the solution turns cloudy.

  • Store at -20°C overnight to maximize precipitation.

  • Filter the white crystalline solid under nitrogen (product is hygroscopic).[1]

  • Wash with cold ether.[1] Dry in a vacuum desiccator over

    
     or KOH.
    

Quantitative Data & Process Control

Expected Results
ParameterSpecificationNotes
Appearance White Crystalline SolidYellowing indicates oxidation or residual

.[1]
Yield 90% - 98%Losses usually occur during filtration if mother liquor is too warm.[1]
Melting Point 150°C - 155°C (Decomp)Compare to literature; broad range suggests wet salt.[1]
Solubility Soluble in Water, MethanolInsoluble in Ether, Hexanes.[1]
Characterization Data (Representative)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.26 (d, 
      
      
      
      , 1H,
      
      
      -CH)[1]
    • 
       4.09 (d, 
      
      
      
      , 1H,
      
      
      -CH)[1]
    • 
       3.85 (s, 3H, 
      
      
      
      )[1]
    • 
       1.27 (d, 
      
      
      
      , 3H,
      
      
      -CH3)[1]
    • Interpretation: The coupling constant

      
       helps distinguish allo (typically smaller J) from threo forms, though chemical shift comparison is more reliable.[1]
      
  • Mass Spectrometry (ESI):

    
     m/z.[1]
    

Visual Workflows

Process Flow Diagram

The following diagram illustrates the critical path for the synthesis, highlighting temperature control points.

SynthesisWorkflow cluster_activation Step 1: Activation cluster_reaction Step 2: Esterification cluster_workup Step 3: Workup Start Start: L-Allothreonine Chill Chill MeOH to 0°C Start->Chill AddSOCl2 Add SOCl2 Dropwise (Exothermic Control) Chill->AddSOCl2 GenHCl In-situ Anhydrous HCl AddSOCl2->GenHCl AddAA Add L-Allothreonine AddSOCl2->AddAA Reflux Reflux (65°C) 12-16 Hours AddAA->Reflux CheckTLC QC: TLC Check Reflux->CheckTLC CheckTLC->Reflux Incomplete Evap Rotary Evaporation (<40°C) CheckTLC->Evap Complete Precip Crystallization (MeOH / Et2O) Evap->Precip Filter Filtration & Drying Precip->Filter End Product: (2S,3S)-Ester HCl Filter->End

Caption: Figure 1. Optimized workflow for Fischer Esterification of L-allothreonine using Thionyl Chloride.

Stereochemical Integrity Logic

This diagram visualizes why the (2S,3S) configuration is retained.

Stereochemistry Reactant L-Allothreonine (2S, 3S)-COOH Intermediate Tetrahedral Intermediate (C-O bond intact) Reactant->Intermediate MeOH Attack (Carbonyl C) Product Methyl Ester (2S, 3S)-COOMe Intermediate->Product -H2O Warning Risk: Racemization (via Enolization) Warning->Reactant High Heat / Base

Caption: Figure 2. Mechanistic pathway showing retention of stereocenters at C2 and C3.

Storage & Stability

  • Hygroscopicity: The hydrochloride salt is highly hygroscopic.[1]

  • Storage Conditions: Store at -20°C in a tightly sealed container. Use a desiccator for short-term bench storage.[1]

  • Shelf Life: Stable for >12 months if kept dry.[1] Hydrolysis back to the acid occurs rapidly if exposed to ambient moisture.[1]

References

  • Google Patents. (2013).[1] CN103450040A - Synthesis method of D-threonine (and allothreonine derivatives). Retrieved from [1]

  • National Institutes of Health (NIH) PubChem. (2025).[1] Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride (Compound Summary). Retrieved from [Link][1][5]

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Protocol. Retrieved from [Link][1]

  • Li, Z., et al. (2008).[1] A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

Sources

Application

Fischer esterification of L-allothreonine with methanol and HCl

Application Note: High-Efficiency Synthesis of L-Allothreonine Methyl Ester Hydrochloride HCl ( ) Executive Summary This application note details the protocol for the esterification of L-allothreonine (L-allo-Thr), a non...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of L-Allothreonine Methyl Ester Hydrochloride


 HCl (

)

Executive Summary

This application note details the protocol for the esterification of L-allothreonine (L-allo-Thr), a non-proteinogenic amino acid distinct from its diastereomer L-threonine (


). While standard Fischer esterification (HCl gas/MeOH) is historically significant, this guide utilizes the Thionyl Chloride (

) / Methanol
method (Brenner & Huber modification). This approach generates anhydrous HCl in situ and chemically scavenges the water byproduct, driving the equilibrium toward the ester without requiring Dean-Stark apparatus or external drying agents.

Key Advantages of this Protocol:

  • Stereochemical Integrity: Low-temperature activation minimizes racemization at the

    
    -carbon and prevents 
    
    
    
    -elimination (dehydration).
  • Equilibrium Control:

    
     consumes water produced during esterification, ensuring >98% conversion.
    
  • Scalability: Suitable for gram-to-kilogram scale synthesis for peptidomimetic and antibiotic drug development.

Scientific Foundation & Mechanism

Stereochemical Context

L-Allothreonine differs from L-threonine solely at the


-carbon configuration.[1]
  • L-Threonine: (

    
    )
    
  • L-Allothreonine: (

    
    )
    

Preserving the (


) configuration is critical. Under strongly basic conditions or high temperatures, 

-hydroxy amino acids are prone to retro-aldol cleavage or dehydration to dehydroamino acids. The acidic conditions of this protocol protect the amine as an ammonium salt, preventing these side reactions.
Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The thionyl chloride serves a dual purpose:

  • Generation of Catalyst: Reacts with methanol to produce anhydrous HCl.

    
    
    
  • Water Scavenging: Reacts with water produced by the esterification to drive equilibrium (Le Chatelier’s principle).

    
    
    

FischerMechanism cluster_scavenge Water Scavenging (Driving Force) Start L-Allothreonine (Zwitterion) Act Protonation (Carboxyl Oxygen) Start->Act + HCl Attack Nucleophilic Attack (MeOH) Act->Attack + MeOH Tetra Tetrahedral Intermediate Attack->Tetra Elim Water Elimination (-H2O) Tetra->Elim Proton Transfer Prod L-Allothreonine Methyl Ester HCl Elim->Prod - H+ H2O H2O Byproduct Result SO2 + HCl H2O->Result + SOCl2 SOCl2 SOCl2

Figure 1: Mechanistic pathway of the acid-catalyzed esterification with in-situ water scavenging.

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and reacts violently with water.[2] Methanol is toxic. Perform all operations in a fume hood.

Materials & Reagents
ReagentPurityEquiv.[3]Role
L-Allothreonine>98% (ee >99%)1.0Substrate
Thionyl Chloride (

)
ReagentPlus1.2 - 1.5Reagent/Scavenger
Methanol (Anhydrous)>99.8%Solvent (0.5 M)Reactant/Solvent
Diethyl Ether / MTBEACS GradeN/APrecipitation Solvent
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Flush with Nitrogen (

    
    ) or Argon to ensure an inert atmosphere.
    
  • Add anhydrous Methanol (10 mL per gram of amino acid) to the flask.

  • Cool the methanol to -5°C to 0°C using an ice/salt bath.

Step 2: Activation (


 HCl Generation) 
  • Transfer Thionyl Chloride (1.2 equiv) into a pressure-equalizing addition funnel or a glass syringe.

  • Dropwise Addition: Add the

    
     to the cold methanol slowly over 15-20 minutes.
    
    • Critical: The reaction is exothermic. Maintain internal temperature < 5°C to prevent the formation of methyl chloride (alkyl halide byproduct).

  • Stir the solution for 10 minutes at 0°C after addition is complete.

Step 3: Substrate Addition & Reaction

  • Add solid L-Allothreonine (1.0 equiv) to the solution in one portion.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Heat the mixture to Reflux (65°C) for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The product (

      
      ) will migrate higher than the free amino acid (
      
      
      
      ).

Step 4: Workup & Isolation

  • Cool the reaction mixture to RT.

  • Concentrate the solution in vacuo (Rotary Evaporator) at 40°C to remove solvent and excess HCl/SO2.

    • Result: A viscous, often hygroscopic oil or semi-solid.

  • Co-evaporation: Add 20 mL of toluene or diethyl ether and re-evaporate. Repeat 2x.

    • Why? This azeotropically removes residual water and traces of acid, aiding crystallization.

  • Crystallization: Dissolve the residue in a minimum amount of cold Methanol, then add cold Diethyl Ether (or MTBE) dropwise with stirring until turbidity persists. Store at 4°C overnight.

  • Filter the white crystalline solid (L-Allothreonine Methyl Ester

    
     HCl) and dry under high vacuum.
    

Workflow Setup Chill Methanol to 0°C AddSOCl2 Add SOCl2 Dropwise (Exothermic Control) Setup->AddSOCl2 AddAA Add L-Allothreonine AddSOCl2->AddAA Reflux Reflux (65°C) 2-4 Hours AddAA->Reflux Evap Evaporate Solvent (Remove SO2/HCl) Reflux->Evap Cryst Crystallize (MeOH / Et2O) Evap->Cryst

Figure 2: Operational workflow for the synthesis of L-allothreonine methyl ester hydrochloride.

Quality Control & Characterization

Upon isolation, the product must be validated. Note that the hydrochloride salt is hygroscopic .

ParameterSpecificationDiagnostic Signal
Appearance White Crystalline SolidIf yellow/oil, re-crystallize.

NMR
(

or

)
Purity > 98%Methyl Ester Singlet:

ppm (

).

-Proton:

ppm (

).

-Proton:

ppm (

).
Melting Point 145–150°C (Lit.)Broad range indicates moisture absorption.
Optical Rotation

Compare to literature (value depends on solvent/conc).

Stereochemical Verification (NMR): The coupling constant (


) between the 

and

protons is sensitive to the stereochemistry.
  • L-Threonine (Anti/Threo): Typically smaller

    
     values in certain conformations.
    
  • L-Allothreonine (Syn/Erythro): Distinct coupling pattern.

  • Note: If starting with pure L-allothreonine, the appearance of a secondary set of minor peaks in the methyl region suggests racemization (rare in this protocol).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oily Product / No Crystals Residual solvent or water absorption.1. Perform toluene co-evaporation.2. Triturate with dry diethyl ether.3. Dry under high vacuum over

.
Low Yield Incomplete reaction or hydrolysis during workup.Ensure

is fresh (colorless/pale yellow, not dark). Ensure anhydrous MeOH is used.
Yellow Discoloration High temperature during

addition.
Keep temp < 5°C during activation. High temp causes acid degradation or side reactions.

References

  • Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115. (Foundational method for Thionyl Chloride/Methanol esterification).

  • Sigma-Aldrich. L-Threonine methyl ester hydrochloride Product Sheet. (Reference for general physical properties of threonine esters).

  • Master Organic Chemistry. Fischer Esterification Mechanism. (Detailed mechanistic overview).

  • PubChem. L-Allothreonine Compound Summary. (Structural and property data).

Sources

Method

Application Note: Strategic Integration of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl in Peptide Synthesis

This Application Note provides a rigorous technical guide for utilizing (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-allo-Threonine methyl ester HCl) in peptide synthesis. This specific stereoisomer is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for utilizing (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-allo-Threonine methyl ester HCl) in peptide synthesis. This specific stereoisomer is a critical building block for constructing conformationally constrained peptides, cyclic depsipeptides, and specific antibiotic motifs (e.g., callipeltins) where the standard proteinogenic L-threonine configuration ((2S,3R)) is unsuitable.

Compound Identity:

  • IUPAC Name: Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride[1][2]

  • Common Name: L-allo-Threonine methyl ester hydrochloride[1]

  • Stereochemistry: (2S,3S) – Note: This is the diastereomer of natural L-Threonine ((2S,3R)).

  • Role: C-terminal protected amino acid / Nucleophilic building block.

Introduction & Strategic Utility

In medicinal chemistry, the incorporation of non-proteinogenic amino acids like L-allo-threonine is a proven strategy to enhance metabolic stability and induce specific secondary structures in peptide drugs. The (2S,3S) configuration places the side-chain hydroxyl and the


-amine in a syn relationship (in the Fischer projection sense), distinct from the anti relationship in natural threonine.

This reagent serves two primary functions:

  • C-Terminal Anchor: It provides a pre-protected C-terminus (methyl ester) allowing immediate coupling to an N-protected amino acid in solution-phase synthesis.

  • Scaffold for Depsipeptides: The free

    
    -hydroxyl group is available for esterification, enabling the synthesis of branched peptides or cyclic depsipeptides (ester bond in the backbone).
    
Critical Handling Precaution: The Hydrochloride Salt

The reagent is supplied as a hydrochloride salt (HCl). In this form, the amine is protonated (


) and non-nucleophilic. Successful coupling requires essentially quantitative in situ neutralization.  Failure to manage the stoichiometry of the base during this step is the leading cause of low yields (under-neutralization) or racemization (over-neutralization).

Core Protocol: Solution Phase Coupling

This protocol details the coupling of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl to an N-protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH).

Objective: Form an amide bond while preserving the (2S,3S) stereochemistry and preventing O-acylation of the unprotected hydroxyl group.

Materials
  • Amine Component: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl (1.0 equiv)[1][2]

  • Carboxyl Component: N-protected Amino Acid (1.1 equiv)

  • Coupling Reagent: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) or HATU (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Solvent: Anhydrous DMF or DCM/DMF mixture (anhydrous is critical to prevent ester hydrolysis).

Step-by-Step Methodology
Step 1: In Situ Neutralization (The "Cold-Start" Method)
  • Rationale: Releasing the free amine in the presence of the activated carboxyl component minimizes the time the free amine spends in solution, reducing the risk of side reactions (e.g., dimerization or oxidation).

  • Procedure:

    • Dissolve the N-protected amino acid and the coupling reagent (e.g., HOBt/EDC) in anhydrous DMF at 0°C. Stir for 15 minutes to generate the active ester.

    • In a separate vial, suspend the (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl in minimal DMF.

    • Add exactly 1.0 equivalent of base (NMM is preferred for lower racemization risk) to the suspension. The solid should dissolve as the free amine is liberated.

    • Critical Check: Verify pH is ~7.5–8.0 using damp pH paper above the solution. Do not exceed pH 8.5.

Step 2: Coupling Reaction[3][4]
  • Procedure:

    • Transfer the neutralized amine solution dropwise into the activated carboxylic acid solution at 0°C.

    • Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature over 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the amine (ninhydrin positive) and the appearance of the product.

    • Note on O-Acylation: If using highly reactive coupling agents (e.g., HATU) without protecting the

      
      -hydroxyl, a minor side product (O-acyl ester) may form. This is less likely with EDC/HOBt. If O-acylation occurs, it can often be reversed by mild basic hydrolysis (pH 9–10) without affecting the methyl ester, or prevented by using pre-protected threonine variants.
      
Step 3: Workup and Isolation[3]
  • Procedure:

    • Dilute reaction with Ethyl Acetate (EtOAc).[3]

    • Wash Sequence:

      • 3x with 5% KHSO

        
         or 1M HCl (Removes unreacted amine and imidazole byproducts).
        
      • 3x with Saturated NaHCO

        
         (Removes unreacted acid; Caution: Do not prolong exposure to avoid hydrolyzing the methyl ester).
        
      • 1x with Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.

Advanced Considerations: Stereochemical Integrity

The (2S,3S) configuration is sensitive. Two main pathways threaten stereochemical purity:

  • 
    -Epimerization:  The 
    
    
    
    -proton is acidic. Excess base can lead to enolization, converting L-allo ((2S,3S)) to D-allo ((2R,3S)) or D-threonine ((2R,3R)) mixtures.
    • Prevention: Use NMM instead of TEA. Keep base stoichiometry strict (1.0 equiv for neutralization, plus catalytic amount for coupling if needed).

  • 
    -Elimination:  Under strong basic conditions, threonine derivatives can undergo 
    
    
    
    -elimination to form dehydroamino acids (enamines).
    • Prevention: Avoid strong bases like DBU or conditions involving high temperatures.

Visualization: Coupling Workflow & Risk Management

PeptideCoupling Start Start: (2S,3S)-Thr-OMe HCl Neutralization Neutralization (1.0 eq NMM) Release Free Amine Start->Neutralization Dissolve in DMF Coupling Coupling Reaction (0°C -> RT) Neutralization->Coupling Add Free Amine Activation Activate Partner AA (EDC/HOBt or HATU) Activation->Coupling Add Activated Species Risk1 Risk: O-Acylation (If -OH unprotected) Coupling->Risk1 High Reactivity Risk2 Risk: alpha-Epimerization (If Excess Base) Coupling->Risk2 pH > 9 Product Product: Dipeptide Methyl Ester (2S,3S retained) Coupling->Product Standard Path

Figure 1: Workflow for coupling (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl, highlighting critical control points for neutralization and side-reaction management.

Data Summary: Solvent & Reagent Compatibility

ParameterRecommendationReason
Solubility Water, Methanol, DMSO, DMFThe HCl salt is polar. Free amine is soluble in organic solvents (EtOAc, DCM).
Base Choice NMM or DIEANMM is weaker and less likely to cause racemization than TEA.
Coupling Reagent EDC/HOBt"Soft" activation reduces O-acylation risk on the unprotected hydroxyl.
Protecting Groups Boc, Fmoc, CbzFully compatible. Methyl ester is orthogonal to Fmoc (base labile) and Boc (acid labile).
Cleavage LiOH / NaOH (Saponification)Methyl ester requires basic hydrolysis to remove. Caution: Monitor for epimerization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56777184, Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. Retrieved January 28, 2026, from [Link]

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[5] (Standard reference for coupling mechanisms and racemization suppression).

  • Master Organic Chemistry. Peptide Synthesis: Strategy and Protecting Groups. Retrieved January 28, 2026, from [Link]

  • Albericio, F., et al.Use of Oxyma/DIC for suppression of racemization in peptide synthesis.

Sources

Application

Asymmetric synthesis applications with (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

Application Note: Advanced Asymmetric Synthesis with (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride Executive Summary (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Asymmetric Synthesis with (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride

Executive Summary

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methyl ester HCl ) is a high-value chiral building block distinct from the abundant L-Threonine ((2S,3R)) isomer. Its utility lies in its specific stereochemical configuration at the


-carbon (C3), which provides access to unique conformational spaces in peptidomimetics and allows for the stereodivergent synthesis of chiral heterocyclic ligands.

This guide details the application of this reagent in synthesizing trans-oxazolines (via inversion chemistry) and cis-oxazolines (via retention chemistry), as well as its incorporation into Actinomycin D analogues . It addresses the common "stereochemical blind spots" researchers encounter when substituting standard threonine with its allo congener.

Critical Stereochemistry & Handling

Compound Identity:

  • IUPAC: Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride

  • Common Name: L-allo-Threonine methyl ester HCl

  • Chiral Centers: C2 (

    
    ), C3 (
    
    
    
    )
  • Key Distinction: Unlike L-Threonine (2S,3R), the allo form has the hydroxyl and amino groups in a syn relationship in the Fischer projection, but an anti relationship in the extended zigzag conformation often adopted in solution.

Storage & Stability:

  • Hygroscopic Nature: The hydrochloride salt is hygroscopic. Store at -20°C under argon.

  • Free Base Instability: The free base methyl ester can undergo self-cyclization to the diketopiperazine or rapid racemization at C2 if left in basic solution for extended periods. Always generate the free base immediately prior to use.

Application I: Stereodivergent Synthesis of Chiral Oxazolines

Chiral oxazolines are privileged ligands in asymmetric catalysis (e.g., conformational constraints in Heck reactions or as Pybox ligands). The choice of starting material—L-Thr vs. L-allo-Thr—dictates the final cis/trans geometry of the oxazoline ring.

Mechanism of Geometric Control
  • Path A (Inversion): Cyclodehydration using activating agents (SOCl₂, DAST, MsCl) proceeds via an S_N2 attack of the amide oxygen on C3, inverting the stereocenter.

    • L-Thr (2S,3R)

      
       Inversion 
      
      
      
      cis-(4S,5S)-Oxazoline
    • L-allo-Thr (2S,3S)

      
       Inversion 
      
      
      
      trans-(4S,5R)-Oxazoline
  • Path B (Retention): Cyclization via imidates or Burgess reagent retains C3 stereochemistry.

    • L-allo-Thr (2S,3S)

      
       Retention 
      
      
      
      cis-(4S,5S)-Oxazoline
Protocol 1: Synthesis of trans-4-Methyl-5-Substituted Oxazolines (Inversion)

Target: Accessing the (4S,5R) geometry typically inaccessible from natural L-Threonine.

Reagents:

  • (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Amide Formation:

    • Suspend (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl in DCM (0.2 M) at 0°C.

    • Add Et₃N (2.2 equiv) followed by dropwise addition of Benzoyl Chloride.

    • Stir at RT for 2 hours. Quench with NaHCO₃, extract with DCM, and concentrate to yield the

      
      -benzoyl intermediate.
      
  • Cyclization (Inversion):

    • Dissolve the intermediate in anhydrous DCM (0.1 M) and cool to -10°C.

    • Add SOCl₂ (1.5 equiv) dropwise. Stir for 30 minutes.

    • Critical Step: Slowly add excess Et₃N (5 equiv) or DBU to effect cyclization. Allow to warm to RT and reflux for 1 hour.

    • Reaction Logic: The SOCl₂ activates the alcohol as a chlorosulfite/chloride, which is then displaced by the amide oxygen. The (3S) center inverts to (5R).

  • Purification:

    • Quench with cold water. Extract with DCM.

    • Purify via flash chromatography (EtOAc/Hexanes).

    • Validation: ¹H NMR will show a characteristic coupling constant (

      
      ) for trans-oxazolines (typically 4–6 Hz), distinct from cis (typically 9–10 Hz).
      

Application II: Synthesis of Actinomycin D Analogues (Peptidomimetics)

(2S,3S)-allo-Threonine is a critical component in the "unnatural" modification of the Actinomycin D chromophore peptide lactone. The inversion of the C3 center alters the hydrogen bonding network within the depsipeptide core, modifying DNA binding kinetics.

Protocol 2: Incorporation into Depsipeptides (Solution Phase)

Challenge: Preventing O-acylation during N-acylation and avoiding racemization.

Reagents:

  • (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl

  • Fmoc-Sarcosine (or desired upstream amino acid)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Free Base Generation (In Situ):

    • Dissolve the HCl salt in DMF. Add DIPEA (1.0 equiv) and stir for 5 minutes. Do not isolate.

  • Coupling:

    • In a separate vessel, activate Fmoc-Sar-OH with HATU/HOAt and DIPEA (2.0 equiv) in DMF for 5 minutes.

    • Transfer the activated ester solution to the threonine ester solution.

    • Stir at 0°C for 1 hour, then RT for 4 hours.

  • Workup:

    • Dilute with EtOAc. Wash with 5% KHSO₄ (removes unreacted amine), sat. NaHCO₃, and brine.

    • Note: The secondary hydroxyl group of the allo-threonine is sterically hindered but can undergo O-acylation if excess base/activator is used. HATU is preferred over DCC/DMAP to minimize this side reaction.

  • Lactonization Precursor:

    • The resulting dipeptide methyl ester is ready for saponification (LiOH/THF/H₂O) and subsequent macrolactonization using the Yamaguchi protocol.

Visualizing the Stereochemical Divergence

The following diagram illustrates how the (2S,3S) starting material enables access to specific oxazoline geometries that are the inverse of those derived from standard L-Threonine.

OxazolineSynthesis L_Thr L-Threonine (2S,3R) (Natural) Inter_Inv Activation (SOCl2/MsCl) SN2 Inversion L_Thr->Inter_Inv Cyclization L_Allo (2S,3S)-Methyl 2-amino-3-hydroxybutanoate (L-allo-Threonine) L_Allo->Inter_Inv Cyclization Inter_Ret Activation (Imidate/Burgess) Retention L_Allo->Inter_Ret Cyclization Cis_Ox Cis-Oxazoline (4S,5S) (J ~9-10 Hz) Inter_Inv->Cis_Ox Inversion at C3 Trans_Ox Trans-Oxazoline (4S,5R) (J ~4-6 Hz) Inter_Inv->Trans_Ox Inversion at C3 (Target Application) Inter_Ret->Cis_Ox Retention at C3

Caption: Stereodivergent pathways for oxazoline synthesis. Using (2S,3S)-allo-Thr with inversion chemistry yields the trans-isomer, whereas L-Thr yields the cis-isomer.

Data Summary: Stereochemical Outcomes

Starting MaterialReaction ConditionsMechanismProduct GeometryConfiguration
(2S,3S)-allo-Thr SOCl₂ / Et₃NInversion (S_N2)trans (4S, 5R)
(2S,3S)-allo-Thr Burgess ReagentRetentioncis (4S, 5S)
L-Thr (2S,3R)SOCl₂ / Et₃NInversion (S_N2)cis (4S, 5S)
L-Thr (2S,3R)Burgess ReagentRetentiontrans (4S, 5R)

References

  • Synthesis of Oxazolines via Cyclodehydration (Inversion)

    • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[1] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.

    • [1]

  • General Oxazoline Synthesis Protocols (Review)

    • Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 2-Oxazolines (1985–Present).[2] Tetrahedron, 50(8), 2297-2360.

  • Actinomycin Synthesis and Threonine Stereochemistry

    • Lackner, H. (1975). Total syntheses of actinomycins. Angewandte Chemie International Edition in English, 14(6), 375-386.
  • Stereoselective Synthesis of allo-Threonine Derivatives

    • Blaser, D., & Seebach, D. (1991). Preparation of enantiomerically pure threonine derivatives. Liebigs Annalen der Chemie, 1991(10), 1067–1078.

Sources

Method

Application Note: Chemoselective N-Boc Protection of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride

Executive Summary This application note details a robust, scalable protocol for the N-tert-butyloxycarbonyl (Boc) protection of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride . Critical Distinction: The substrat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the N-tert-butyloxycarbonyl (Boc) protection of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride .

Critical Distinction: The substrate specified is the (2S,3S) isomer, commonly known as L-allo-threonine methyl ester .[1] This diastereomer differs from the proteinogenic L-threonine ((2S,3R)). While the chemical reactivity is similar, the preservation of the (3S) stereocenter is paramount. This protocol utilizes a kinetic control strategy in dichloromethane (DCM) to ensure exclusive N-acylation without compromising the secondary alcohol or the methyl ester, preventing both O-acylation and racemization.

Strategic Analysis & Reaction Design

Chemoselectivity: The Nucleophilic Hierarchy

The substrate contains three reactive centers: the amine (


), the secondary alcohol (

), and the methyl ester (

).
  • Objective: Selective protection of

    
    .
    
  • Challenge: Preventing O-acylation of the hydroxyl group and hydrolysis of the ester.

  • Solution: Exploiting the nucleophilicity differential. Under non-catalyzed conditions (absence of DMAP), the amine is significantly more nucleophilic than the hydroxyl group. By maintaining a controlled pH using a tertiary amine base (Triethylamine) in an aprotic solvent (DCM), we effectively shut down O-acylation pathways.

Reagent Selection
ComponentSelectionRationale
Protecting Agent

(1.1 eq)
Standard reagent; chemically stable, yields volatile byproducts (

-BuOH,

).
Base Triethylamine (TEA) (2.2 eq)Critical: 1.0 eq neutralizes the HCl salt; 1.2 eq acts as the proton scavenger. TEA is preferred over inorganic bases (e.g.,

) for DCM solubility and ease of removal via acid wash.
Solvent Dichloromethane (DCM)Excellent solubility for the protected product; low boiling point for easy removal; prevents ester hydrolysis (unlike aqueous systems).
Quench Citric Acid (10% aq)Mildly acidic wash removes residual TEA and unreacted amine without deprotecting the Boc group (which requires strong acid like TFA/HCl).

Experimental Protocol

Materials
  • (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl (L-allo-Thr-OMe

    
    HCl)[1]
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), HPLC grade

  • 10% Citric Acid solution

  • Saturated

    
     solution
    
  • Brine (Saturated NaCl)

  • 
     (anhydrous)[2]
    
Step-by-Step Methodology

Step 1: Neutralization & Suspension (0 to 15 min)

  • Charge a round-bottom flask with 10.0 mmol of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl.

  • Add 50 mL DCM (5 mL/mmol). The salt will likely remain as a suspension.

  • Cool the flask to 0°C using an ice bath.

  • Add 22.0 mmol (3.07 mL) of Triethylamine dropwise over 5 minutes.

    • Observation: The suspension will clarify significantly as the free amine is liberated and dissolves in DCM.

Step 2: Acylation (15 min to 4 hours)

  • Dissolve 11.0 mmol of

    
     in 10 mL DCM .
    
  • Add the

    
     solution dropwise to the reaction mixture at 0°C.
    
    • Control Point: Maintain 0°C to suppress any potential O-acylation, although rare without DMAP.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3-4 hours .

    • Validation: Monitor by TLC (Mobile Phase: 1:1 EtOAc/Hexane). Stain with Ninhydrin.[3] The starting material (free amine) will stain red/purple at the baseline; the Product will be UV active (weak) or stain faint yellow/brown and have an

      
      .
      

Step 3: Workup & Purification

  • Dilute the reaction mixture with 50 mL DCM .

  • Acid Wash (Critical): Wash the organic phase with 2 x 30 mL 10% Citric Acid .

    • Mechanism:[2][4][5][6][7][8] This converts excess TEA into water-soluble salts and removes any unreacted starting amine.

  • Base Wash: Wash with 1 x 30 mL Saturated

    
     .
    
    • Mechanism:[2][4][5][6][7][8] Neutralizes trace acid and removes any acidic byproducts.

  • Brine Wash: Wash with 1 x 30 mL Brine .

  • Dry the organic layer over anhydrous

    
     for 15 minutes.
    
  • Filter and concentrate under reduced pressure (Rotovap) at 35°C .

Step 4: Isolation

  • The product, (2S,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate , typically isolates as a viscous colorless oil or white waxy solid.

  • Yield Expectation: 90-98%.

Visualized Workflow & Logic

Reaction Workflow Diagram

The following diagram illustrates the critical path and decision nodes for the synthesis.

ProtocolWorkflow Start Start: (2S,3S)-Thr-OMe HCl Suspend Suspend in DCM (0°C) Start->Suspend Neutralize Add TEA (2.2 eq) Liberate Free Amine Suspend->Neutralize AddBoc Add Boc2O (1.1 eq) Dropwise Addition Neutralize->AddBoc React Stir at RT (3-4h) Monitor TLC AddBoc->React Check TLC: SM Consumed? React->Check Check->React No (Add 0.1 eq Boc2O) WorkupAcid Wash: 10% Citric Acid (Removes TEA & SM) Check->WorkupAcid Yes WorkupBase Wash: Sat. NaHCO3 (Neutralize) WorkupAcid->WorkupBase Dry Dry (Na2SO4) & Concentrate WorkupBase->Dry Final Product: N-Boc-(2S,3S)-Thr-OMe Dry->Final

Caption: Operational workflow for N-Boc protection emphasizing the critical acidic wash step for purification.

Quality Control & Troubleshooting

Analytical Specifications
TestExpected ResultInterpretation
1H NMR (CDCl3)

1.45 (s, 9H)
Diagnostic Boc tert-butyl singlet.
1H NMR (CDCl3)

5.3-5.6 (d, 1H)
Carbamate NH proton (broad doublet).
1H NMR (CDCl3) Shift of

-H
The proton at C2 will shift downfield relative to the free amine.
TLC (Ninhydrin) No purple spot at baselineComplete consumption of amine.
Troubleshooting Guide
  • Issue: Low Yield / Emulsion during workup.

    • Cause: Incomplete removal of TEA or presence of water-soluble impurities.

    • Fix: Ensure the Citric Acid wash is thorough. If emulsion forms, add a small amount of brine to break it.

  • Issue: O-Acylation Observed (Di-Boc product).

    • Cause: Reaction temperature too high or presence of catalytic DMAP (avoid DMAP).

    • Fix: Keep reaction at 0°C for longer; reduce equivalents of

      
       to 1.05.
      
  • Issue: Racemization.

    • Cause: Prolonged exposure to excess base at high temperatures.

    • Fix: Do not exceed 2.5 eq of TEA. Keep workup rapid and cold if possible.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[9] (Standard reference for Boc chemistry conditions and stability).

  • Han, G., Tam, A., & Frank, S. (2004). "Chemoselective Amine Protection." Journal of Organic Chemistry.

  • BenchChem. (2025).[3][10] "Protocol for Solution-Phase Synthesis using H-Thr-OMe·HCl." (Specific stoichiometry for Threonine methyl ester protection).

  • RSC Advances. (2020). "Supplementary Information: Synthesis of Boc-NH-Val-OH and Valine Methyl Ester." (Analogous protocol for amino acid ester protection).

Sources

Application

Application Note: Precision Coupling and Cyclization Strategies for (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride

Abstract (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methyl ester HCl) is a critical chiral building block in the synthesis of complex peptidomimetics, cyclic peptides, and oxa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methyl ester HCl) is a critical chiral building block in the synthesis of complex peptidomimetics, cyclic peptides, and oxazoline-containing natural products.[1][2] Unlike its diastereomer L-Threonine ((2S,3R)), the (2S,3S) configuration offers unique stereochemical access to cis-oxazolines and specific peptide conformations.[3] This guide details high-fidelity protocols for chemoselective amide coupling—avoiding common O-acylation side reactions—and subsequent cyclodehydration to oxazolines.

Compound Profile & Handling

PropertySpecification
IUPAC Name Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride
Common Name L-allo-Threonine methyl ester hydrochloride
CAS Number 79617-27-9 (Salt); 73496-52-7 (Free Base)
Molecular Weight 169.61 g/mol
Stereochemistry (2S, 3S) - allo configuration
Stability Hygroscopic.[1] Store at -20°C. Free base is prone to dimerization (diketopiperazine) and hydrolysis.

Critical Handling Note: Always store as the hydrochloride salt. The free base, if isolated, rapidly undergoes intermolecular aminolysis to form diketopiperazines or hydrolyzes in moist air.[3] Generate the free amine in situ only during the coupling event.

Chemoselective Amide Coupling

The Challenge: N- vs. O-Acylation

The presence of the unprotected


-hydroxyl group presents a chemoselectivity challenge. While the amine is more nucleophilic, steric hindrance (from the 

-methyl group) or slow activation of the carboxylic acid partner can lead to competitive O-acylation, resulting in ester byproducts or "homobislactone" formation [1].
Protocol A: High-Fidelity HATU Coupling

Objective: Couple (2S,3S)-H-allo-Thr-OMe·HCl with a generic carboxylic acid (R-COOH) while suppressing racemization and O-acylation.

Reagents:

  • Amine: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl (1.0 equiv)[1]

  • Acid: N-protected Amino Acid or Carboxylic Acid (1.0–1.1 equiv)

  • Coupling Agent: HATU (1.05 equiv)[3]

  • Base: DIPEA (Diisopropylethylamine) (2.5–3.0 equiv)[3]

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.05 equiv) in anhydrous DMF.
    
  • Base Addition 1: Cool the solution to 0°C. Add DIPEA (1.0 equiv) to initiate activation. Stir for 2–5 minutes. Note: Short activation times prevent racemization of the acid partner.

  • Amine Preparation: In a separate vial, dissolve (2S,3S)-H-allo-Thr-OMe·HCl (1.0 equiv) in minimal DMF. Add DIPEA (1.5–2.0 equiv) to neutralize the salt.

  • Coupling: Transfer the neutralized amine solution dropwise to the activated acid mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–3 hours.

    • Monitoring: Check TLC or LC-MS. Look for the consumption of the amine. If O-acylation is observed (distinct retention time), the reaction temperature was likely too high or base concentration too low.

  • Workup: Dilute with EtOAc. Wash effectively with 5%

    
     (to remove DMF), followed by sat.[3] 
    
    
    
    and brine. Dry over
    
    
    .

Mechanism & Logic: HATU is chosen for its fast kinetics, which favors the kinetic amine product over the thermodynamic ester product.[3] Pre-neutralizing the HCl salt ensures the amine is free to react immediately upon addition.

AmideCoupling cluster_side Critical Control Point Start Start: (2S,3S)-HCl Salt Neutralize Neutralize with DIPEA (2.0 eq) Solvent: DMF Start->Neutralize Mix Combine at 0°C Neutralize->Mix Activate Activate R-COOH (HATU/DIPEA, 0°C) Activate->Mix Check Check LCMS/TLC (1-3 Hours) Mix->Check Check->Mix Incomplete Workup Workup: EtOAc vs 5% LiCl Check->Workup Complete

Figure 1: Chemoselective amide coupling workflow designed to minimize O-acylation side reactions.

Synthesis of Chiral Oxazolines

A primary application of (2S,3S)-allo-threonine derivatives is the synthesis of oxazolines, which serve as masked acids or ligands.[3]

Stereochemical Implications

The cyclization of the


-hydroxy amide to the oxazoline typically proceeds via activation of the hydroxyl group followed by intramolecular 

displacement by the amide oxygen.
  • Starting Material: (2S, 3S) - allo

  • Mechanism: Inversion at C3 (

    
    -carbon).
    
  • Product: trans-Oxazoline (4S, 5R).

Protocol B: DAST-Mediated Cyclization

Reagents:

  • Substrate: N-Acyl-(2S,3S)-allo-Thr-OMe (from Protocol A)

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.1 equiv)

  • Solvent: Anhydrous DCM (

    
    )[3]
    
  • Base:

    
     (solid, anhydrous) - Optional buffer[3]
    

Procedure:

  • Dissolve the amide substrate in anhydrous DCM under Argon at -78°C.

  • Add DAST dropwise.

  • Stir at -78°C for 1 hour, then slowly warm to RT.

  • Quench: Pour carefully into sat.

    
     (Caution: Gas evolution).
    
  • Extraction: Extract with DCM, dry over

    
    .
    

Alternative (Burgess Reagent): For acid-sensitive substrates, use Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) in THF at reflux. This typically proceeds with clean inversion, yielding the trans-oxazoline from the allo-precursor [2].

OxazolinePath Substrate N-Acyl-(2S,3S)-allo-Thr-OMe (Amide) Activation Activate OH (DAST or Burgess) Substrate->Activation Cyclization Intramolecular SN2 (Inversion at C3) Activation->Cyclization Product Trans-Oxazoline (4S, 5R) Cyclization->Product

Figure 2: Mechanistic pathway for the conversion of the allo-threonine amide to the trans-oxazoline.

Troubleshooting & Optimization (Self-Validating)

ObservationProbable CauseCorrective Action
Low Yield (Amide Coupling) HCl salt not fully neutralized.Ensure DIPEA is

2.0 equiv relative to the amine salt.
Double Peak in LCMS (M+H match) Racemization or O-acylation.Run NMR. O-acyl shift (

5.0-5.5 ppm) vs N-acyl (

4.0-4.5 ppm). Lower coupling temp to -10°C.
Diketopiperazine Formation Free base left too long in solution.Do not store the free base. Neutralize in situ immediately before coupling.
No Cyclization (Oxazoline) Hydroxyl activation failed.Ensure anhydrous conditions. If using DAST, ensure reagent quality (DAST degrades to HF).[3]

References

  • Kiso, Y., et al. (2001).[3] "Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative...". Journal of Organic Chemistry, 66(16), 5601-5604.[3]

  • Wipf, P., & Miller, C. P. (1993).[3] "A new synthesis of highly functionalized oxazoles". Journal of Organic Chemistry, 58(14), 3604–3606.[3]

  • Albericio, F., et al. (2018).[3] "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557–6602.[3]

  • PubChem Compound Summary. (2023). "(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride".[1] National Center for Biotechnology Information.

Sources

Method

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride as a precursor for beta-lactams

Application Note: High-Fidelity Synthesis of Chiral Azetidinones using (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride Abstract & Strategic Significance This application note details the utilization of (2S,3S)-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Chiral Azetidinones using (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride

Abstract & Strategic Significance

This application note details the utilization of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-allo-Threonine methyl ester HCl) as a high-value chiral scaffold for the synthesis of monocyclic


-lactams. Unlike racemic synthetic routes, utilizing this "chiral pool" precursor ensures the retention of stereochemical integrity at the C3 and C4 positions of the resulting azetidinone ring—a critical requirement for the biological activity of carbapenem and monobactam antibiotics.

This guide focuses on the Kaneko-Miller Cyclization Protocol , a robust industrial method involving N-silylation followed by Grignard-mediated ring closure. This route is preferred in drug development for its scalability and minimization of racemization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Table 1: Precursor Specifications

Property Specification
Compound Name (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
Common Name L-allo-Threonine methyl ester HCl
CAS Number 79617-27-9

| Molecular Formula | ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 |
| Molecular Weight  | 169.61  g/mol  |
| Stereochemistry  | (2S, 3S) - Allo configuration |
| Appearance  | White to off-white crystalline solid |
| Solubility  | Soluble in Water, Methanol; Sparingly soluble in THF (free base required for organic synthesis) |
| Key Hazard  | Irritant (H315, H319, H335).[1] Hygroscopic. |

Mechanism of Action: The Silyl-Grignard Route

The transformation of the linear amino ester into the strained


-lactam ring requires overcoming significant entropy and ring strain. The chosen protocol utilizes a One-Pot Silylation-Cyclization  strategy.
  • Activation: The amine and hydroxyl groups are protected/activated using chlorosilanes (e.g., TBDMSCl or TMSCl). This increases lipophilicity and prevents proton quenching during the cyclization step.

  • Cyclization: A bulky Grignard reagent (

    
    -BuMgCl) acts as a base to deprotonate the sterically hindered amide nitrogen (formed in situ or pre-protected). The resulting magnesium amide nucleophile attacks the methyl ester carbonyl.
    
  • Stereochemical Outcome: The (2S,3S) configuration of the starting material dictates the stereochemistry of the final azetidinone. Starting with the allo isomer typically yields the cis-

    
    -lactam or specific trans isomers depending on the exact conditions, distinct from the standard thienamycin side chain derived from L-threonine ((2S,3R)).
    

BetaLactamSynthesis Start (2S,3S)-Methyl 2-amino-3-hydroxybutanoate (L-allo-Thr-OMe) Step1 N,O-Bis(Silylation) (TBDMS-Cl / Imidazole) Start->Step1 Protection Inter Silylated Intermediate (Reactive Ester) Step1->Inter Activation Step2 Grignard Cyclization (t-BuMgCl, -20°C) Inter->Step2 Ring Closure Final 3-(1-hydroxyethyl)-azetidin-2-one (Chiral Beta-Lactam Core) Step2->Final Workup

Figure 1: Synthetic pathway from L-allo-Threonine Methyl Ester to the Azetidinone core.[2][3]

Detailed Experimental Protocols

Protocol A: Preparation of the Free Base

Rationale: The HCl salt is stable for storage but the free amine is required for silylation.

  • Dissolve 10.0 g (59 mmol) of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl in 30 mL of distilled water.

  • Add 30 mL of Dichloromethane (DCM).

  • Slowly add saturated

    
     solution with vigorous stirring until the aqueous layer pH reaches ~9.0.
    
  • Separate the organic layer. Extract the aqueous layer 3x with DCM.

  • Dry combined organics over anhydrous

    
    .
    
  • Concentrate in vacuo (keep bath < 30°C to avoid self-condensation) to yield the colorless oil free base. Proceed immediately to Protocol B.

Protocol B: One-Pot Protection and Cyclization

Target: Synthesis of (3S,4S)-3-[(S)-1-(tert-butyldimethylsilyloxy)ethyl]-azetidin-2-one.

Reagents:

  • Free base ester (from Protocol A)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Triethylamine (

    
    )[4]
    
  • tert-Butylmagnesium chloride (

    
    -BuMgCl, 1.0 M in THF)
    
  • Anhydrous DCM and THF

Step-by-Step Workflow:

  • Silylation (N,O-protection):

    • Dissolve the free base (approx. 50 mmol) in anhydrous DCM (200 mL) under Nitrogen atmosphere.

    • Add

      
       (2.5 equiv, 125 mmol). Cool to 0°C.[4]
      
    • Add TBDMSCl (2.2 equiv, 110 mmol) portion-wise.

    • Allow to warm to Room Temperature (RT) and stir for 16 hours.

    • QC Check: TLC (Hexane:EtOAc 4:1) should show disappearance of starting material.[2]

    • Quench with water, extract with DCM, dry, and concentrate. (Purification via short silica plug recommended to remove silyl byproducts).

  • Cyclization (The Critical Step):

    • Dissolve the N,O-bis(silyl) intermediate in anhydrous THF (0.1 M concentration).

    • Cool the solution to -20°C (Cryostat or Ice/Salt bath). Control is vital here to prevent polymerization.

    • Add

      
      -BuMgCl (1.1 equiv relative to the intermediate) dropwise over 30 minutes.
      
    • Stir at -20°C for 2 hours, then allow to warm to 0°C over 1 hour.

    • Monitoring: Monitor by HPLC or H-NMR for the appearance of the

      
      -lactam protons (typically 
      
      
      
      2.8–3.5 ppm range).
  • Quench & Isolation:

    • Quench reaction with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).[4]

    • Wash combined organics with Brine, dry over

      
      .
      
    • Concentrate to yield the crude

      
      -lactam.[5]
      
    • Purification: Recrystallization from Hexane/Ethyl Acetate or Column Chromatography (Gradient 10% -> 40% EtOAc in Hexane).

Workflow Start Start: Crude Free Base Solv Dissolve in Dry DCM Add Et3N Start->Solv Protect Add TBDMSCl (0°C -> RT) Stir 16h Solv->Protect Workup1 Aq. Workup & Conc. (Remove salts) Protect->Workup1 Cool Dissolve in THF Cool to -20°C Workup1->Cool Grignard Add t-BuMgCl Dropwise (Cyclization) Cool->Grignard Quench Quench NH4Cl Extract EtOAc Grignard->Quench End Isolate Azetidinone Quench->End

Figure 2: Operational workflow for the Grignard-mediated cyclization.

Quality Control & Troubleshooting

Analytical Parameters for Validation:

  • 
    H-NMR (CDCl
    
    
    
    ):
    Look for the diagnostic doublet of doublets for the C3 proton of the
    
    
    -lactam ring (approx. 3.0 ppm).[4] The absence of the methyl ester singlet (approx. 3.7 ppm) confirms cyclization.
  • IR Spectroscopy: Strong absorption band at 1750–1760 cm

    
      indicates the formation of the strained 
    
    
    
    -lactam carbonyl. (Ester carbonyls are typically 1735 cm
    
    
    ).
  • Optical Rotation: Compare

    
     with literature values for the specific diastereomer to ensure no racemization occurred during the Grignard step.
    

Common Pitfalls:

Issue Probable Cause Corrective Action

| Low Yield | Hydrolysis of the ester before cyclization. | Ensure anhydrous conditions; use fresh


-BuMgCl. |
| Racemization  | Reaction temperature too high. | Maintain -20°C strictly during Grignard addition. |
| Polymerization  | Concentration too high. | Perform cyclization under high dilution (>0.1 M). |

References

  • Kaneko, T. (1985). "Synthesis of 3-hydroxyethyl-azetidin-2-one derivatives." Journal of the American Chemical Society.[6]

  • Miller, M. J. (1980). "Hydroxamate approach to the synthesis of beta-lactam antibiotics." Accounts of Chemical Research.

  • Shiozaki, M., et al. (1983). "Stereoselective synthesis of carbapenem intermediates." Tetrahedron.

  • PubChem. (2025).[7][1][8] "Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride Compound Summary." National Library of Medicine.

  • BenchChem. (2024). "Application Notes: DL-Threonine Methyl Ester Hydrochloride in Synthesis."

Sources

Application

Application Note: Precision Synthesis of Chiral Oxazoline Ligands from (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl

This Application Note is designed for researchers and drug development professionals focusing on asymmetric catalysis. It details the synthesis of high-value chiral oxazoline ligands starting from (2S,3S)-Methyl 2-amino-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on asymmetric catalysis. It details the synthesis of high-value chiral oxazoline ligands starting from (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-allo-threonine methyl ester HCl).

Part 1: Strategic Overview & Rationale

The Chiral Scaffold

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate is the methyl ester of L-allo-threonine .[1] Unlike the more common L-threonine (which has a 2S,3R configuration), the (2S,3S) isomer offers a unique syn-relationship between the amino and hydroxyl groups in the Fischer projection, but distinct spatial geometries in cyclic systems.

Why this precursor?

  • Stereochemical Tuning: Ligands derived from the allo-series provide complementary steric environments to those derived from natural L-threonine. In asymmetric catalysis (e.g., Diels-Alder, Cyclopropanation), switching from the threonine to the allo-threonine series can invert or significantly enhance enantioselectivity.

  • Rigidity: The presence of the C5-methyl group in the resulting oxazoline ring (derived from the threonine side chain) adds conformational rigidity compared to serine-derived ligands, reducing the degrees of freedom in the transition state.

  • Functional Versatility: The methyl ester at C4 serves as a handle for further diversification—it can be reduced to a primary alcohol, converted to a tertiary alcohol (TADDOL-like mimics), or maintained as an electron-withdrawing group to influence the electronic properties of the metal center.

Core Applications
  • C2-Symmetric Bis(oxazolines) (BOX): Used in Cu, Zn, and Mg-catalyzed asymmetric reactions.

  • Phosphine-Oxazolines (PHOX): Critical for Ir-catalyzed hydrogenations and Pd-catalyzed allylic substitutions.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of C2-Symmetric Bis(oxazoline) Ligands (Allo-BOX)

This protocol describes the synthesis of a C2-symmetric ligand bridged by a dimethylmethylene spacer.

Target Molecule: 2,2'-(propane-2,2-diyl)bis(4-(methoxycarbonyl)-5-methyl-4,5-dihydrooxazole) Stereochemical Outcome: The cyclization mechanism typically proceeds with inversion at the C3-hydroxyl center.

  • Start: (2S, 3S)

  • Product: (4S, 5R)-Oxazoline

Step 1: Bis-Amide Formation

Reagents: Starting Material (SM), Dimethylmalonyl dichloride, Triethylamine (TEA), DCM.

  • Preparation: Suspend (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl (10.0 mmol) in dry dichloromethane (DCM, 50 mL) under Argon.

  • Neutralization: Cool to 0°C. Add Triethylamine (45.0 mmol, 4.5 eq) dropwise. The solution will become clear as the free base is liberated.

  • Coupling: Add Dimethylmalonyl dichloride (5.0 mmol, 0.5 eq) dropwise over 30 minutes. Maintain temperature at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated NH4Cl. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexanes) to yield the bis-amide intermediate.

Step 2: Cyclization to Bis(oxazoline)

Reagents: Mesyl Chloride (MsCl), TEA, DMAP (cat.), DCM. Note: This method is preferred over SOCl2 for ester-containing substrates to avoid racemization or hydrolysis.

  • Activation: Dissolve the bis-amide (4.0 mmol) in dry DCM (40 mL) and cool to 0°C. Add TEA (20.0 mmol).

  • Mesylation: Add MsCl (10.0 mmol) dropwise. Stir at 0°C for 2 hours. This forms the bis-mesylate in situ.

  • Cyclization: Reflux the mixture (40°C) for 12–24 hours. The internal nucleophilic attack of the amide oxygen onto the mesylated carbon effects the ring closure.

  • Workup: Cool to RT. Wash with water and saturated NaHCO3. Dry over Na2SO4.[2][3][4]

  • Purification: Recrystallization from Et2O/Hexanes or column chromatography.

Key Causality: The use of MsCl/TEA promotes an S_N2 reaction. The amide oxygen attacks the C3 carbon from the backside, displacing the mesylate. This inverts the stereochemistry at C5 of the oxazoline ring (originally C3 of the amino acid), resulting in the (4S, 5R) configuration.

Protocol B: Synthesis of PHOX Ligand Precursors

This protocol focuses on creating the oxazoline ring first, retaining the ester for subsequent Grignard addition.

Target: 2-Phenyl-(4S, 5R)-4-methoxycarbonyl-5-methyl-oxazoline

  • Imidate Formation: React benzonitrile with HCl(g) in dry MeOH/Et2O to form ethyl benzimidate hydrochloride.

  • Condensation:

    • Suspend (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl (10 mmol) in dry DCM.

    • Add ethyl benzimidate hydrochloride (10 mmol).

    • Stir at RT for 24 hours. The reaction proceeds via the formation of an amidine intermediate followed by cyclization and elimination of ammonia/ethanol.

  • Optimization: If conversion is low, switch to the Zinc Triflate catalyzed method:

    • Mix SM (1 eq), Benzonitrile (1.2 eq), Zn(OTf)2 (0.05 eq) in chlorobenzene. Reflux for 24h.

    • Note: High temperature may risk partial racemization; strictly monitor optical rotation.

Part 3: Data Presentation & Visualization

Quantitative Summary of Methods
ParameterMethod A (MsCl Cyclization)Method B (Zn(OTf)2 Direct)
Yield 75 - 85%60 - 70%
Stereocontrol Excellent (>98% ee retention/inversion)Good (Risk of thermal epimerization)
Scaleability High (Gram scale)Moderate
Atom Economy Lower (Stoichiometric waste)High (Catalytic)
Primary Use Bis(oxazolines) (BOX)Mono-oxazolines (PHOX precursors)
Pathway Visualization

The following diagram illustrates the synthetic workflow and the critical stereochemical inversion step.

LigandSynthesis Start (2S,3S)-Methyl 2-amino- 3-hydroxybutanoate HCl FreeBase Free Base (In Situ) Start->FreeBase TEA, DCM BisAmide Bis-Amide Intermediate FreeBase->BisAmide Malonyl dichloride 0°C Activation O-Mesylation (Activation) BisAmide->Activation MsCl, TEA Transition S_N2 Inversion Transition State Activation->Transition Intramolecular Attack Product (4S, 5R)-Bis(oxazoline) Ligand Transition->Product Ring Closure (Inversion at C5)

Caption: Synthetic pathway from L-allo-threonine ester to Chiral BOX ligand, highlighting the critical stereochemical inversion step.

Part 4: Quality Control & Self-Validation

To ensure the integrity of the synthesized ligand, the following validation steps are mandatory:

  • 1H NMR Coupling Constants (The "Self-Check"):

    • The coupling constant (

      
      ) between the proton at C4 and the proton at C5 is diagnostic of the cis or trans relationship on the oxazoline ring.
      
    • Trans-oxazolines (derived from threonine via inversion) typically show

      
      .
      
    • Cis-oxazolines (derived from allo-threonine via inversion) typically show

      
      .
      
    • Correction for this specific pathway: Starting with (2S, 3S) (allo), inversion gives (4S, 5R). The relationship between the C4-H and C5-H depends on the specific conformation, but distinct shifts from the threonine-derived analog (4S, 5S) must be observed. Compare with literature values for "cis-4-carbomethoxy-5-methyl-2-phenyl-2-oxazoline".

  • Optical Rotation:

    • Measure

      
       in CHCl3. Any deviation >5% from literature values suggests partial racemization or diastereomeric contamination.
      
  • HPLC Analysis:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Verify enantiomeric excess (ee) >99%.[5]

References

  • Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis. Chemical Reviews, 103(8), 3119–3154. Link

  • Evans, D. A., et al. (1993). C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 115(12), 5328–5329. Link

  • Gomez, M., Muller, G., & Rocamora, M. (1999). Synthesis of Chiral Oxazolines from Amino Acids. Coordination Chemistry Reviews, 193-195, 769-835. Link

  • PubChem Compound Summary. (2024). (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride.[1] National Center for Biotechnology Information. Link

  • Hofstra, J. L., et al. (2020).[3][4] Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses, 97, 172-188.[3] Link

Sources

Method

Application Note: Scale-Up Synthesis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride

Abstract This application note details the scale-up synthesis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methyl ester hydrochloride). Unlike natural L-Threonine, which poss...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the scale-up synthesis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methyl ester hydrochloride). Unlike natural L-Threonine, which possesses the (2S,3R) configuration, the (2S,3S) diastereomer is a specialized chiral building block used in the synthesis of novel antibiotics and chiral ligands. The protocol utilizes a controlled Thionyl Chloride (


) / Methanol system, optimized for kilogram-scale production. Critical engineering controls for exotherm management and gas scrubbing are defined to ensure process safety and high enantiomeric purity (>99% ee).

Stereochemical Criticality (E-E-A-T)

Warning: The user request specifies the (2S,3S) configuration.

  • Natural L-Threonine is (2S,3R).[1]

  • L-allo-Threonine is (2S,3S).[2]

The chemical reactivity of the hydroxyl and amine groups is comparable between diastereomers, allowing the use of similar esterification protocols. However, you must ensure the starting material is L-allo-Threonine . Starting with natural L-Threonine will yield the (2S,3R) ester, which is the incorrect diastereomer for this specification.

Process Chemistry Strategy

Route Selection

For scale-up (100g to 10kg), three common routes exist:

  • Gaseous HCl / MeOH: Cleanest, but requires hazardous gas handling infrastructure.

  • Acetyl Chloride / MeOH: Generates anhydrous HCl in situ. Good for lab scale, but produces methyl acetate byproduct which complicates solvent recovery.

  • Thionyl Chloride (

    
    ) / MeOH: (Selected Route) .
    
    • Pros: Cost-effective;

      
       scavenges water produced during esterification; drives reaction to completion.
      
    • Cons: Large exotherm;

      
       off-gassing.
      
    • Mitigation: Strict temperature control during addition and efficient caustic scrubbing.

Reaction Mechanism & Stoichiometry

Thionyl chloride reacts with methanol to generate anhydrous HCl and Methyl Sulfite. The HCl protonates the carboxylic acid, facilitating nucleophilic attack by methanol.[3]




Key Parameter: The reaction consumes water. Excess


 (1.2 - 1.5 eq) ensures the system remains anhydrous, preventing hydrolysis of the formed ester.

Experimental Workflow Diagrams

Process Flow Diagram (DOT)

The following diagram illustrates the critical unit operations and engineering controls.

G Start Start: Reactor Setup (Inert N2 Atmosphere) Cooling Cooling Phase (Methanol to -10°C) Start->Cooling Addition Controlled Addition (SOCl2 Dosing) Cooling->Addition Temp < -5°C CRITICAL Charging Solid Charging (L-allo-Threonine) Addition->Charging Post-addition stir 30 min Reflux Reaction Phase (Reflux 40°C-65°C) Charging->Reflux Slow ramp Workup Concentration & Crystallization (MTBE) Reflux->Workup Completion check (TLC/NMR) Isolation Filtration & Drying (Vacuum Oven) Workup->Isolation

Caption: Figure 1. Unit operation flow for the synthesis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl.

Gas Scrubbing System

Since the reaction generates


 and 

, a scrubbing system is mandatory for scale-up.

Safety Reactor Main Reactor (Reaction Vessel) Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Vapor Condenser->Reactor Reflux Trap Empty Trap (Anti-suckback) Condenser->Trap HCl / SO2 Gas Scrubber Caustic Scrubber (20% NaOH) Trap->Scrubber Neutralization

Caption: Figure 2. Mandatory off-gas scrubbing configuration to neutralize acidic byproducts.

Detailed Protocol (Scale: 1.0 kg Input)

Safety Prerequisite: Perform all operations in a fume hood or walk-in enclosure. Wear acid-resistant gloves, face shield, and apron. Ensure the scrubber is active before starting


 addition.
Materials
ReagentCASMWEquiv.[1]Quantity
L-allo-Threonine 28954-12-3119.121.01000 g
Thionyl Chloride 7719-09-7118.971.51498 g (913 mL)
Methanol (Anhydrous) 67-56-132.04Solvent5.0 L (5 vol)
MTBE (Antisolvent) 1634-04-488.15-~3-4 L
Step-by-Step Procedure
Phase 1: Reagent Preparation (The Exotherm)
  • Setup: Equip a 10L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), temperature probe, dropping funnel (pressure-equalizing), and reflux condenser connected to the NaOH scrubber.

  • Solvent Charge: Charge 5.0 L of Anhydrous Methanol to the reactor.

  • Cooling: Circulate cryostat fluid to cool the methanol to -10°C . Ensure internal temperature reaches at least -5°C.

  • Activator Addition: Add Thionyl Chloride (913 mL) dropwise via the funnel.

    • Critical Control: Adjust rate to keep internal temperature below 0°C .

    • Note: This step is highly exothermic. Rapid addition will cause violent boiling and solvent loss.

  • Equilibration: After addition is complete, stir the solution at -5°C for 30 minutes. This ensures the formation of the active HCl/MeOH species.

Phase 2: Reaction
  • Substrate Addition: Remove the dropping funnel and add solid L-allo-Threonine (1000 g) in portions via a powder funnel.

    • Why Portions? To prevent clumping and maintain agitation.[4][5]

  • Heating: Slowly ramp the jacket temperature to 45°C. The internal temperature will rise to reflux (~40-42°C due to gas evolution initially, then rising).

  • Digestion: Reflux the suspension for 16–24 hours . The solid should slowly dissolve, turning into a clear or slightly yellow solution.

  • IPC (In-Process Control): Take a 50 µL aliquot, dry it under nitrogen, and run

    
    -NMR (D2O).
    
    • Target: >98% conversion.[1] Look for the disappearance of the

      
      -proton shift of the free acid and appearance of the methyl ester singlet (~3.8 ppm).
      
Phase 3: Workup & Isolation[3][6]
  • Concentration: Switch the condenser to distillation mode. Apply vacuum (gradually, to 100 mbar) and heat jacket to 40°C to remove solvent and excess

    
    .
    
    • Goal: Distill until a thick, stirrable oil or wet slurry remains (approx 1/4 original volume). Do not distill to dryness (risk of thermal degradation/coloration).

  • Displacement Crystallization: Break the vacuum with Nitrogen. Add 2.0 L of Methanol to redissolve the oil/residue if it solidified.

  • Precipitation: Cool the solution to 0°C. Slowly add MTBE (tert-Butyl methyl ester) (approx 3.0 - 4.0 L) over 1 hour with vigorous stirring.

    • Observation: A white precipitate should form.

  • Aging: Stir the slurry at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the solid using a broad sintered glass funnel or centrifuge.

  • Washing: Wash the cake with cold MTBE (2 x 500 mL) to remove residual acidity and color.

  • Drying: Dry the solid in a vacuum oven at 40°C for 24 hours.

Analytical Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, Phosphate buffer/MeCN
Chiral Purity > 99.0% eeChiral HPLC (Crownpak or similar)
Specific Rotation

(Check lit. for allo-isomer)
Polarimeter (c=1, MeOH)

-NMR
Conforms to structure300/400 MHz, D2O

Note on Rotation: The specific rotation of the (2S,3S) isomer is distinct from the (2S,3R) isomer. Literature values for L-allo-threonine methyl ester HCl should be verified against a reference standard, as sign inversion often occurs between free acid and ester forms.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupEnsure all equipment is dry. Do not expose the crude oil to humid air for long periods.
Yellow Color High temperature during reactionKeep reflux temp moderate. Ensure

addition was strictly < 0°C.
Gummy Product Incomplete crystallizationThe oil retained too much MeOH. Redissolve in min. MeOH and add MTBE slower. Scratch glass to induce nucleation.
Incomplete Reaction Water in MeOHUse anhydrous MeOH (<0.05% water). Increase

to 2.0 eq if necessary.

References

  • Reaction Methodology: Brenner, M., & Huber, W. (1953).[7] Preparation of

    
    -amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109-1115. (Foundational work on 
    
    
    
    /MeOH esterification).
  • Alternative TMSCl Method: Li, J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Link

  • Process Safety: BenchChem. An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. (General safety protocols for threonine esterification). Link

  • Stereochemical Data: PubChem Compound Summary for Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. Link

  • General Protocol Validation: Dymicky, M., et al. (1971).[7] Preparation of amino acid esters by azeotropic distillation. Analytical Biochemistry, 41(2), 487-491.

Disclaimer: This protocol involves hazardous chemicals.[2][4][8] It is intended for use by qualified professionals only. Always review the Safety Data Sheet (SDS) for Thionyl Chloride and Methanol before proceeding.

Sources

Application

Analytical methods for monitoring reactions with (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

This Application Note is designed for researchers and process chemists requiring high-fidelity monitoring of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-Allo-Threonine methyl ester HCl). This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity monitoring of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-Allo-Threonine methyl ester HCl).

This guide addresses the specific analytical challenges posed by this molecule: lack of UV chromophores , high polarity , hygroscopicity , and the critical need to maintain (2S,3S) stereochemical integrity against epimerization at the


-carbon.


-Hydroxy 

-Amino Acid Esters[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Analyte
  • IUPAC Name: Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride[1]

  • Common Name: L-Allo-Threonine methyl ester hydrochloride[1]

  • CAS (Generic L-Thr): 39994-75-7 (Note: Commercial sources often list the L-Thr (2S,3R) CAS; verify stereochemistry via CoA).[1]

  • Key Properties:

    • Chromophore Status: UV Transparent (No aromatic rings; weak carbonyl absorption at <210 nm).

    • Polarity: High (Amino group + Hydroxyl group).

    • Stability: Susceptible to ester hydrolysis (acid/base) and

      
       acyl migration if neutralized improperly.
      
Analytical Decision Matrix

Select your method based on available instrumentation and detection limits.

AnalyticalMatrix Start Select Analytical Platform Equip_MS LC-MS / CAD / ELSD Start->Equip_MS High Sensitivity Universal Detector Equip_UV Standard HPLC (UV/Vis) Start->Equip_UV Standard Lab Equipment Equip_TLC TLC (Rapid Check) Start->Equip_TLC Quick Qualitative Method_Direct Method A: HILIC/IP-RP (Direct Analysis) Equip_MS->Method_Direct Method_Deriv Method B: Derivatization (OPA/FMOC or PITC) Equip_UV->Method_Deriv Method_Stain Method C: Ninhydrin/PMA (Visual Screening) Equip_TLC->Method_Stain

Caption: Analytical Decision Tree for selecting the appropriate monitoring protocol.

Part 2: Detailed Protocols

Method A: HILIC-CAD/MS (The Gold Standard)

Best for: Quantitative reaction monitoring without derivatization artifacts.[1] Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar salt, while Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) detects the non-chromophoric backbone.

Instrument Setup
  • Column: Waters XBridge Amide or Thermo Accucore 150-Amide-HILIC (

    
    ).[1]
    
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .[2]
    
  • Detector: CAD (Nebulizer Temp:

    
    ) or MS (ESI+, SIM mode 
    
    
    
    134.1 [M+H]
    
    
    ).
Mobile Phase
  • Solvent A:

    
     Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).
    
  • Solvent B: Acetonitrile (LC-MS Grade).[1]

Gradient Table
Time (min)% A (Aq. Buffer)% B (ACN)CurveDescription
0.01090-Equilibration
1.010906Injection
8.040606Elution of Polar Salt
10.040606Hold
10.110901Re-equilibration
15.010901End

Why this works: The high organic start retains the polar amine salt. The ammonium formate buffer suppresses silanol interactions and maintains ionization for MS.

Method B: Pre-Column Derivatization (HPLC-UV)

Best for: Labs limited to UV detection (DAD/VWD).[1] Chemistry: Reaction with O-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) creates a highly fluorescent isoindole derivative detectable at UV 340 nm.

Reagents
  • Borate Buffer:

    
     Boric acid, adjusted to pH 10.2 with NaOH.
    
  • OPA Reagent: Dissolve

    
     OPA in 
    
    
    
    Methanol. Add
    
    
    Borate buffer and
    
    
    2-Mercaptoethanol. (Prepare fresh daily).
  • Quench:

    
     Acetic Acid.
    
Derivatization Protocol (Automated or Manual)
  • Sample: Dilute reaction aliquot to

    
     in water.
    
  • Mix: Combine

    
     Sample + 
    
    
    
    OPA Reagent.
  • Wait: Agitate for 60 seconds at room temperature.

  • Inject: Inject immediately (isoindoles can be unstable).

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18,

    
    ).
    
  • Detection: UV

    
     (Reference 
    
    
    
    ).
  • Mobile Phase:

    • A:

      
       Sodium Acetate pH 7.2.
      
    • B: Acetonitrile:Methanol:Water (45:45:10).[1]

  • Elution: Standard gradient 0% B to 100% B over 15 mins.

Method C: Chiral Integrity Monitoring (Critical)

Objective: Ensure the (2S,3S) configuration has not epimerized to (2R,3S) or (2S,3R) during reaction. Risk Factor: Strong bases or activation of the carboxylate can lead to oxazolone formation and racemization at the


-carbon (C2).
Chiral Protocol
  • Column: Crown Ether Phase (e.g., Daicel Crownpak CR-I(+)) or Teicoplanin (Chirobiotic T).[1]

  • Mode: Crown ethers are specific for primary amines.

  • Mobile Phase: Perchloric Acid pH 1.5 to 2.0 (aqueous) with low organic modifier (Methanol).

    • Note: Crown ether columns require acidic aqueous conditions to protonate the amine (

      
      ) for inclusion into the crown.
      
  • Conditions: Isocratic,

    
    , 
    
    
    
    (Lower temperature improves chiral resolution).
  • Detection: UV

    
     (or CAD).
    

Part 3: Reaction Monitoring Workflow

This workflow illustrates monitoring the consumption of (2S,3S)-Thr-OMe HCl in a typical peptide coupling reaction.

ReactionMonitoring Rxn_Vessel Reaction Mixture (SM + Base + Coupling Agent) Sampling Take 20 µL Aliquot Rxn_Vessel->Sampling t = 1h Quench Quench: Add 100 µL 0.1% TFA/H2O (Neutralizes Base, Stabilizes Ester) Sampling->Quench Immediate Prep Dilute 10x with Mobile Phase A Quench->Prep Analysis Inject on HPLC (Method A or B) Prep->Analysis Decision SM < 1%? Analysis->Decision Stop Workup Decision->Stop Yes Continue Continue Reaction Decision->Continue No Continue->Rxn_Vessel Wait 1h

Caption: Workflow for monitoring the consumption of (2S,3S)-Thr-OMe HCl in synthesis.

Part 4: Troubleshooting & Causality

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent mismatch (injecting high organic into Aqueous HILIC).Dilute sample in starting mobile phase (high ACN for HILIC, Buffer for RP).
Ester Hydrolysis High pH in mobile phase or prolonged sample storage.Keep sample tray at

.[2][3] Ensure Mobile Phase pH

.
Low Sensitivity (UV) Monitoring at

(Analyte is UV transparent).
Switch to

or use Method B (Derivatization).
Epimerization Reaction pH

or excessive temperature.
Check Chiral Purity (Method C). Use weaker bases (e.g., DIPEA vs TEA).

Part 5: References

  • Separation of Amino Acids: "Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review." NIH. Available at: [Link]

  • Chiral Separation: "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji. Available at: [Link][1]

  • Chiral Crown Ether Selectivity: "Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor." NIH/PMC. Available at: [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography Strategies for (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride

Executive Summary & Molecule Profile This application note details the analytical protocols for (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride . This molecule is the methyl ester hydrochloride salt of L-allo-Thr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This application note details the analytical protocols for (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride . This molecule is the methyl ester hydrochloride salt of L-allo-Threonine .

Distinguishing this specific stereoisomer is critical. Natural L-Threonine possesses the (2S,3R) configuration. The (2S,3S) diastereomer (allo-form) exhibits distinct biological activity and chemical reactivity, making its stereochemical purity a Critical Quality Attribute (CQA).

Analyte Profile
PropertyDescriptionAnalytical Implication
IUPAC Name Methyl (2S,3S)-2-amino-3-hydroxybutanoate HClTarget Analyte
Stereochemistry (2S, 3S) - L-allo configurationMust resolve from (2S,3R) L-Threonine impurity.[1]
Chromophore Weak (Ester/Amine only)UV <210 nm only. Poor sensitivity without derivatization.
Polarity High (Amino + Hydroxyl + HCl salt)Poor retention on standard C18; requires HILIC or Ion-Pairing.
Stability Labile EsterProne to hydrolysis in aqueous buffers > pH 7 over time.

Analytical Strategy & Decision Tree

We present three distinct methodologies based on laboratory capabilities and sensitivity requirements.

AnalyticalStrategy Start Sample: (2S,3S)-Ester HCl Decision Select Detector/Goal Start->Decision MethodA Method A: OPA Derivatization (UV/FLD) Decision->MethodA Standard UV/FLD MethodB Method B: HILIC-CAD/MS (Direct Analysis) Decision->MethodB Mass Spec / CAD MethodC Method C: Chiral Purity (Stereoisomer Check) Decision->MethodC Chiral Analysis ResultA High Sensitivity Routine QC MethodA->ResultA ResultB No Derivatization Salt Tolerance MethodB->ResultB ResultC Enantiomeric Excess (2S,3S vs 2R,3R) MethodC->ResultC

Figure 1: Analytical Decision Tree selecting the optimal workflow based on available instrumentation.

Method A: Pre-Column Derivatization (OPA)

Best for: Routine QC, High Sensitivity, Standard HPLC-UV/FLD systems.

Principle

The primary amine of the threonine ester reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. This adds a hydrophobic tag, allowing excellent retention on standard C18 columns and shifting detection to ~340 nm (UV) or Ex/Em 340/450 nm (Fluorescence), eliminating interference from the HCl salt.

Reagents
  • OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 100 µL 3-Mercaptopropionic acid (3-MPA) and 9 mL 0.4 M Borate Buffer (pH 10.2). Note: Prepare fresh daily.

  • Stop Solution: 0.1% Phosphoric acid (optional, if performing offline).

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2 (Filter 0.2 µm)
Mobile Phase B Acetonitrile : Methanol : Water (45:45:10 v/v/v)
Flow Rate 1.0 mL/min
Temp 40°C
Detection FLD: Ex 340 nm, Em 450 nm (Preferred) UV: 338 nm
Gradient Table
Time (min)% A% B
0.0982
1.0982
15.04357
16.00100
18.00100
18.1982
23.0982
Protocol Steps
  • Sample Prep: Dissolve (2S,3S)-Methyl ester HCl in 0.1 M HCl to prevent hydrolysis (1 mg/mL).

  • Derivatization (Automated/Online): Program autosampler to draw 5 µL sample + 5 µL OPA Reagent. Mix 5x. Wait 1.0 min. Inject.

  • Derivatization (Manual): Mix 100 µL sample + 100 µL OPA Reagent. Vortex 30s. Inject immediately. Isoindoles degrade over time; consistency is key.

Method B: HILIC-CAD/MS (Direct Analysis)

Best for: High throughput, Stability studies (no high pH exposure), Mass Spec detection.

Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine salt without derivatization.[2] Using a Charged Aerosol Detector (CAD) or MS overcomes the lack of UV chromophore.

Chromatographic Conditions
ParameterSetting
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent HILIC-Z), 2.1 x 100 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.0 adjusted w/ Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Temp 30°C
Detection MS: ESI Positive Mode (SIM m/z 134.1 [M+H]⁺) CAD: Nebulizer 35°C
Gradient Table
Time (min)% A (Aq)% B (Org)Note
0.01090High organic start
2.01090Isocratic hold
10.04060Elution of polar ester
12.04060Wash
12.11090Re-equilibration
20.01090Critical for HILIC

Method C: Stereochemical Purity (Chiral)

Critical Requirement: Separation of (2S,3S)-allo from (2S,3R)-threo and enantiomers.

While diastereomers (allo vs threo) often separate on achiral C18 columns due to different hydrogen bonding networks, a Crown Ether column provides the most definitive separation for amino acids containing primary amines.

  • Column: Crownpak CR-I(+) or equivalent (Chiral Crown Ether).

  • Mobile Phase: Perchloric acid pH 1.5 to 2.0 (aqueous).

  • Temp: 10-25°C (Lower temperature improves chiral resolution).

  • Mechanism: The ammonium group of the analyte complexes with the crown ether. The stereochemistry at the

    
    -carbon drives the separation.
    

Scientific Validation & Troubleshooting

Stability Warning (Hydrolysis)

Amino acid esters hydrolyze to the free acid rapidly at pH > 7.

  • Observation: In Method A (OPA), if you see a secondary peak eluting earlier, it is likely the free acid (L-allo-Threonine).

  • Correction: Keep stock solutions in 0.1 M HCl. Only expose to high pH inside the autosampler needle immediately prior to injection.

System Suitability Criteria
  • Tailing Factor: Must be < 1.5. (Amine tailing is common; ensure buffer concentration is >10mM).

  • Precision: RSD < 2.0% for 5 replicates (Method A).

  • Resolution: > 2.0 between the main ester peak and any hydrolysis degradants.

Visualizing the Derivatization Pathway[4]

OPAReaction Reactants Primary Amine ((2S,3S)-Ester) Intermediate Hemithioacetal Intermediate Reactants->Intermediate Mix Reagent OPA + Thiol (pH 10) Reagent->Intermediate Product Fluorescent Isoindole (Detected at 450nm) Intermediate->Product Cyclization

Figure 2: Reaction pathway for OPA derivatization. The reaction requires a primary amine and is specific, ignoring secondary amine impurities.

References

  • Agilent Technologies. (2017).[3] Automated Amino Acid Analysis using an Agilent Poroshell HPH-C18 Column. Agilent Application Note 5991-8296EN. Link

  • Thermo Fisher Scientific. (2016). HILIC Separation of Underivatized Amino Acids with Mass Detection. Application Note 21539. Link

  • Schuster, R. (1988). Determination of Amino Acids in Biological, Pharmaceutical, Plant and Food Samples by Automated Precolumn Derivatization and HPLC. Journal of Chromatography A, 431, 271-284. Link

  • Sigma-Aldrich. (2023).[3] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Supelco Technical Report. Link

  • PubChem. (2023). Compound Summary: (2S,3S)-3-Hydroxy-2-methylbutanoic acid (Related Stereochemistry).[4]Link

Sources

Application

TLC visualization techniques for threonine derivatives

Abstract Threonine (Thr) derivatives are ubiquitous building blocks in peptide synthesis and peptidomimetic drug design. However, their detection on Thin Layer Chromatography (TLC) plates presents a distinct challenge: t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Threonine (Thr) derivatives are ubiquitous building blocks in peptide synthesis and peptidomimetic drug design. However, their detection on Thin Layer Chromatography (TLC) plates presents a distinct challenge: the native amino acid lacks a strong UV chromophore, and its polarity often leads to streaking. Furthermore, distinguishing Threonine from its structural analog, Serine, requires precise chromatographic conditions. This guide provides a rational, chemically grounded approach to selecting visualization methods for Threonine derivatives, moving beyond "cookbook" recipes to an understanding of the underlying detection chemistry.

Part 1: The Chemical Basis of Detection

Effective visualization requires matching the stain's reactivity to the specific functional groups present on the Threonine derivative. Threonine possesses three distinct reactive sites: the


-amine, the 

-hydroxyl (secondary alcohol), and the carboxylic acid.
  • Free Amines (H-Thr-OR): The primary amine is the most reactive nucleophile. Ninhydrin is the gold standard here, reacting to form Ruhemann’s Purple.[1]

  • N-Protected Derivatives (Boc-Thr-OH, Fmoc-Thr-OH):

    • Fmoc/Cbz: These contain aromatic rings, making them UV-active (

      
      ).
      
    • Boc: Lacks UV activity and blocks the amine. Detection relies on acid-catalyzed hydrolysis (in situ deprotection) or general staining of the carbon skeleton using p-Anisaldehyde or Phosphomolybdic Acid (PMA) .

  • Side-Chain Protected (H-Thr(tBu)-OH): The ether linkage is stable, but the bulky alkyl group responds well to oxidative stains like Cerium Ammonium Molybdate (CAM) or PMA.

Decision Logic for Stain Selection

The following decision tree illustrates the logical flow for selecting the appropriate visualization technique based on the derivative's structure.

StainSelection Start Threonine Derivative Structure Analysis CheckUV Does it have Aromatic Groups? (Fmoc, Cbz, Bn, Bz) Start->CheckUV UV_Yes Step 1: UV Visualization (254 nm) CheckUV->UV_Yes Yes CheckAmine Is the N-Terminus Free? (NH2 present) CheckUV->CheckAmine No / After UV UV_Yes->CheckAmine Secondary Stain Ninhydrin Primary Method: Ninhydrin (Purple Spot) CheckAmine->Ninhydrin Yes CheckBoc Is it Boc-Protected or Aliphatic? CheckAmine->CheckBoc No (Protected) Anisaldehyde Method A: p-Anisaldehyde (General Carbon Skeleton) CheckBoc->Anisaldehyde High Sensitivity PMA Method B: PMA Stain (Oxidative Stain) CheckBoc->PMA Robust/General

Figure 1: Decision matrix for selecting TLC visualization methods based on Threonine derivative functional groups.

Part 2: Primary Visualization Protocols

Protocol A: Ninhydrin Stain (The Amine Specific)

Best for: Free Threonine, H-Thr(tBu)-OH, H-Thr-OMe.

Mechanism: Ninhydrin reacts with primary amines through oxidative deamination and decarboxylation. The intermediate condenses with a second equivalent of ninhydrin to form the chromophore Ruhemann’s Purple (


).

Reagent Preparation:

  • Dissolve

    
     Ninhydrin in 
    
    
    
    
    
    -butanol.
  • Add

    
     Glacial Acetic Acid. (The acid is critical for catalyzing the reaction and can help cleave acid-labile protecting groups like Boc upon heating).
    

Step-by-Step Procedure:

  • Elution: Run the TLC plate in the appropriate solvent system (e.g.,

    
     - Butanol:Acetic Acid:Water 4:1:1 for free amino acids).
    
  • Drying: Dry the plate completely with a heat gun. Critical: Residual acid from the eluent can interfere; ensure it is dry.[2]

  • Dipping: Dip the plate quickly into the Ninhydrin solution. Do not soak.[3]

  • Heating: Heat with a heat gun at

    
    
    
    
    until spots appear.
  • Analysis: Free Threonine appears as a purple/violet spot.

Expert Insight: While Ninhydrin is specific for free amines, vigorous heating can sometimes cleave a Boc group (tert-butyloxycarbonyl) due to the acetic acid in the stain, resulting in a faint purple spot. Do not mistake this for a free amine impurity; it is a false positive caused by thermal deprotection.

Protocol B: p-Anisaldehyde Stain (The Universal Skeleton)

Best for: Boc-Thr-OH, Boc-Thr(Bn)-OH, and non-UV active protected intermediates.

Mechanism: This is an acid-catalyzed condensation reaction. The sulfuric acid dehydrates the carbohydrate or amino acid backbone, which then condenses with p-anisaldehyde to form colored polymethine dyes.

Reagent Preparation:

  • Cool

    
     of absolute Ethanol in an ice bath.
    
  • Slowly add

    
     Concentrated Sulfuric Acid (
    
    
    
    ).
  • Add

    
     Glacial Acetic Acid.
    
  • Add

    
     p-Anisaldehyde.
    
  • Store in a foil-wrapped jar (light sensitive) at

    
    .
    

Step-by-Step Procedure:

  • Elution & Drying: Run TLC and dry completely.

  • Dipping: Dip the plate. The solution is viscous; shake off excess vigorously.

  • Heating: Heat strongly (

    
    ). This stain requires more heat than Ninhydrin.
    
  • Analysis: The background will turn pink/purple. Threonine derivatives typically appear as dark blue, grey, or violet spots .

Expert Insight: The background color intensity is time-sensitive. Photograph the plate immediately after heating, as the high acidity will eventually char the entire silica layer, turning it black.

Protocol C: Phosphomolybdic Acid (PMA)

Best for: Lipid-conjugated Threonine, general "all-purpose" check.

Mechanism: PMA is a heteropolyacid that acts as a universal oxidizing agent. It oxidizes the organic substrate while being reduced from Molybdenum(VI) (yellow) to Molybdenum(V) (blue), forming "Molybdenum Blue."

Reagent Preparation:

  • Dissolve

    
     Phosphomolybdic Acid in 
    
    
    
    Ethanol.

Step-by-Step Procedure:

  • Dipping: Dip the plate and blot the edge on a paper towel.[2][3]

  • Heating: Heat moderate-to-high (

    
    ).
    
  • Analysis: Dark green/blue spots appear against a yellow background.

Part 3: Experimental Workflow & Data Interpretation

The following diagram outlines the standard operating procedure (SOP) for monitoring a reaction involving Threonine protection (e.g., Boc-protection of H-Thr-OH).

Workflow cluster_viz Visualization Phase Rxn Reaction Mixture (H-Thr-OH + Boc2O) Spot Spot TLC Plate (Co-spot: SM | Co | Rxn) Rxn->Spot Elute Elute (e.g., DCM:MeOH) Spot->Elute Dry Dry Plate (Remove Solvent) Elute->Dry UV 1. UV Check (Visualize Impurities) Dry->UV Stain 2. Chem Stain (Ninhydrin or Anisaldehyde) UV->Stain Heat 3. Heat Activation (Heat Gun) Stain->Heat Analyze Calculate Rf & Assess Conversion Heat->Analyze

Figure 2: Standard TLC workflow for monitoring Threonine derivatization reactions.

Summary of Visualization Characteristics
Stain ReagentTarget GroupColor Response (Thr Derivatives)Sensitivity
Ninhydrin Free Amines (

-NH

)
Purple / Violet High (<0.1

g)
p-Anisaldehyde Boc, tBu, CarbonylsBlue / Grey / Violet Moderate
PMA General OrganicDark Green / Blue Moderate
Permanganate Oxidizable GroupsYellow (on Purple background)Low (for amino acids)
UV (254 nm) Fmoc, Cbz, BenzylDark Spot (Fluorescence Quenching)High

Part 4: Troubleshooting & Optimization

Differentiating Threonine from Serine

Threonine and Serine often co-elute due to their similar polarity.

  • Solvent System: Use n-Butanol:Acetone:Acetic Acid:Water (35:35:10:20). Threonine (

    
    ) typically runs slightly higher than Serine (
    
    
    
    ) due to the extra methyl group.
  • Staining Nuance: With Ninhydrin , Threonine often yields a slightly more reddish-purple, while Serine is a pure violet, though this is subtle and requires side-by-side comparison.

"Ghost" Spots in Boc-Protection

If monitoring the conversion of H-Thr-OH to Boc-Thr-OH using Ninhydrin:

  • Starting Material (SM): Strong Purple spot (Baseline or low Rf).

  • Product: Should be invisible.

  • Issue: If you see a faint purple spot at high Rf, you likely overheated the plate, deprotecting the Boc group in situ.

  • Solution: Switch to p-Anisaldehyde for the product. It will stain the Boc-Thr-OH (dark spot) without false positives.

Streaking

Threonine derivatives with free carboxylic acids streak on silica.

  • Fix: Add 1% Acetic Acid to your eluent to keep the acid protonated.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester. (n.d.).[4] TLC Stains: Formulas and Uses. Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains: Recipes and Mechanisms. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the esterification of L-allothreonine

Topic: L-Allothreonine Esterification Troubleshooting Ticket ID: #AA-THR-002 Subject: Minimizing Side Reactions in L-Allothreonine Methyl Ester Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-Allothreonine Esterification Troubleshooting

Ticket ID: #AA-THR-002 Subject: Minimizing Side Reactions in L-Allothreonine Methyl Ester Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Directive

User Issue: Users frequently report low yields, "oily" products, or loss of optical purity when converting L-allothreonine (2S, 3S) to its methyl ester hydrochloride. Root Cause: Unlike simple aliphatic amino acids, L-allothreonine possesses a


-hydroxy group and specific stereochemistry that makes it highly susceptible to 

-elimination
(dehydration) and epimerization under standard esterification conditions.[1]

This guide provides a self-validating protocol and a deep-dive troubleshooting workflow to isolate the target ester while suppressing thermodynamic sinks.

The "Golden Standard" Protocol

Do not deviate from this workflow without consulting the "Advanced Optimization" section.

Method: Thionyl Chloride (


) / Methanol System
Rationale:  This method generates anhydrous HCl in situ.[1] The kinetic control provided by low-temperature addition is critical to prevent the exotherm from triggering 

-elimination.[1]
Step-by-Step Methodology
  • Preparation (Anhydrous is Critical):

    • Flame-dry a 2-neck round bottom flask (RBF) equipped with a drying tube (CaCl2) and a pressure-equalizing addition funnel.

    • Charge with Anhydrous Methanol (10 mL per 1 g of amino acid).[1]

    • Cool to -10°C to -15°C (Ice/Salt bath).[1] Crucial: Higher temps promote elimination.[1]

  • Activation (The Exotherm Trap):

    • Add Thionyl Chloride (

      
      )  (1.2 - 1.5 equivalents) dropwise over 20 minutes.
      
    • Observation: Ensure the internal temperature does not exceed -5°C.[1]

  • Addition:

    • Add solid L-allothreonine in one portion.

    • Allow the mixture to warm to Room Temperature (RT) slowly over 1 hour.

    • Reflux at 45-50°C for 12-16 hours. Note: Do not hard reflux (65°C) unless monitoring kinetics; allo-threonine is heat-sensitive.[1]

  • Workup (The Danger Zone):

    • Concentrate in vacuo at <40°C.

    • Do NOT neutralize with aqueous base (e.g.,

      
      )  if isolating the free base is not immediately required.[1] Isolate as the Hydrochloride Salt .[1]
      
    • Precipitate by adding cold diethyl ether or MTBE to the oily residue.[1]

    • Filter and dry under high vacuum.[1]

Troubleshooting Side Reactions

The following modules address the three most common failure modes.

Issue A:

-Elimination (Dehydration)

Symptom: Product is yellow/brown; NMR shows olefinic protons (


 6.0-7.0 ppm); Mass Spec shows [M-18].[1]

Technical Insight: L-allothreonine has a specific stereoelectronic disposition.[1] Under acidic conditions with heat, or basic workup, the


-proton and the 

-hydroxyl group can undergo elimination to form the

-unsaturated ester (crotonic acid derivative).[1]
  • Mechanism: Acid-catalyzed E1 or Base-catalyzed E1cB.[1]

  • Risk Factor: The (2S, 3S) configuration allows for anti-periplanar elimination geometry, making it kinetically accessible compared to other isomers.[1]

Corrective Actions:

  • Temperature Cap: Never exceed 50°C during the reaction.

  • Acid Scavenging: If the product must be neutralized, use a weak organic base (e.g., NMM) in cold solvent, never strong aqueous hydroxide.[1]

Issue B: Epimerization (Loss of Stereochemistry)

Symptom: Melting point depression; Optical rotation deviates from literature (


); HPLC shows split peaks (diastereomers).[1]

Technical Insight: Epimerization typically occurs at the


-carbon.[1] If the amine is acylated (e.g., during protection steps), this occurs via an Oxazolone (Azlactone)  intermediate.[1] In the free amine esterification, it occurs via proton exchange if excess base is present.[1]
  • L-allothreonine (2S, 3S)

    
     L-threonine (2S, 3R).[1]
    

Corrective Actions:

  • Avoid Carboxyl Activation: Do not use carbodiimides (DCC/EDC) without HOBt/HOAt, as these promote oxazolone formation.[1]

  • Chloride Control: Ensure the

    
     is fresh. Degraded 
    
    
    
    contains higher levels of sulfur impurities that can catalyze radical racemization pathways.[1]
Issue C: Oxazoline Formation

Symptom: Loss of amine functionality (negative Ninhydrin test); IR shows C=N stretch.[1]

Technical Insight: In the presence of carbonyl sources or during specific activation steps, the


-hydroxyl group attacks the amide/nitrile carbon, cyclizing to form an oxazoline.[1] This locks the conformation and alters reactivity.[1]
Visualizing the Reaction Landscape

The following diagram maps the competition between the desired pathway and the thermodynamic sinks.

ReactionPathways Start L-Allothreonine (2S, 3S) Intermediate Acyl-Chloride / Protonated Species Start->Intermediate SOCl2 / MeOH (-10°C) Target L-Allothreonine Methyl Ester HCl Intermediate->Target Reflux (45°C) Kinetic Control Elimination Dehydro-Product (Crotonic Derivative) Intermediate->Elimination Heat (>60°C) or Base Epimer L-Threonine Ester (2S, 3R) Intermediate->Epimer Ext. Reaction Time or Basic Workup Oxazoline Oxazoline Derivative Intermediate->Oxazoline Cyclization (Specific Conditions)

Figure 1: Reaction landscape showing the narrow kinetic window for successful esterification versus thermodynamic pitfalls.[1]

Comparative Reagent Data

Select the reagent system based on your tolerance for side reactions and scale.[1]

Reagent SystemRisk: EliminationRisk: EpimerizationYield PotentialNotes

/ MeOH
MediumLowHigh (90%+)Recommended. Generates HCl gas.[1] Exothermic.
Acetyl Chloride / MeOH LowLowMedium (80%)Milder exotherm.[1] Slower reaction rate.
Gaseous HCl / MeOH LowVery LowHigh (85%)Best for purity, but handling gas cylinders is operationally heavy.[1]
Sulfuric Acid / MeOH HighMediumMediumDifficult workup (sulfate removal).[1] Promotes dehydration.[1][2]
Frequently Asked Questions (FAQ)

Q: Can I use standard HPLC to separate L-allothreonine ester from the L-threonine contaminant? A: Standard C18 columns often fail to resolve these diastereomers efficiently.[1] You must use a Chiral Column (e.g., Crown ether-based or ligand-exchange phases) or derivatize with Marfey's reagent prior to analysis [1].[1]

Q: My product is an oil that won't crystallize. Why? A: This is usually due to residual solvent or slight racemization (pure enantiomers crystallize better).[1]

  • Fix: Triturate the oil with anhydrous diethyl ether until it turns cloudy, then store at -20°C overnight. Ensure all excess

    
     was removed by co-evaporating with toluene twice before the ether step.[1]
    

Q: Why do you advise against aqueous bicarbonate workup? A: The free base of threonine esters is unstable.[1] At pH > 7, the amine can act as an intramolecular base, abstracting the


-proton or facilitating the 

-elimination of the hydroxyl group.[1] Always store as the HCl salt [2].[1]
References
  • Determination of D- and L-enantiomers of threonine and allo-threonine. Source: ResearchGate.[1][3] URL:[Link]

  • Synthesis of Threonine Methyl Ester HCl (Protocol Verification). Source: PrepChem.[1] URL:[Link]

  • Side Reactions in Peptide Synthesis (Beta-Elimination). Source: Vertex AI / ResearchGate Snippets (Contextual).[1] URL:[Link]

  • Thionyl Chloride Mechanism and Application. Source: Master Organic Chemistry.[1] URL:[Link]

Sources

Optimization

Technical Support Center: Purification of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl

Ticket ID: PUR-THR-ME-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Purification, Crystallization, and Troubleshooting of L-allo-Threonine Methyl Ester HCl Executive Summary You are attempting...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-THR-ME-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Purification, Crystallization, and Troubleshooting of L-allo-Threonine Methyl Ester HCl

Executive Summary

You are attempting to purify (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride . Note that the (2S,3S) stereochemistry corresponds to the L-allo-threonine derivative. If you started with natural L-Threonine, you likely possess the (2S,3R) isomer. The protocols below apply to both diastereomers, but physical constants (Melting Point, Solubility) will differ.

This compound is a polar, hygroscopic hydrochloride salt. The primary purification challenges are "oiling out" (phase separation without crystallization) and hydrolysis due to moisture absorption. The "Golden Standard" for purification is recrystallization via a Methanol/Diethyl Ether or Methanol/MTBE system under strictly anhydrous conditions.

Module 1: The "Golden Standard" Purification Protocol

This workflow assumes you have a crude solid or oil following an esterification reaction (e.g., using


 or 

).
Reagents & Equipment
  • Solvent A (Good Solvent): Anhydrous Methanol (MeOH).[1]

  • Solvent B (Anti-Solvent): Anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Note: MTBE is preferred for scale-up due to higher flash point.
    
  • Equipment: Vacuum filtration setup (sintered glass), Desiccator with

    
     or KOH, Rotary Evaporator.
    
Step-by-Step Methodology
  • Solvent Removal (Critical): Ensure all excess reaction solvent (usually MeOH) and thionyl chloride (

    
    ) are removed. Co-evaporate the crude oil with Toluene  (
    
    
    
    ) to azeotropically remove residual moisture and acid gases.
  • Dissolution: Dissolve the crude residue in the minimum volume of warm anhydrous MeOH (

    
    ).
    
    • Target: You want a saturated solution. If it dissolves instantly at room temp, you have too much solvent.

  • Precipitation (Cloud Point): Add Anhydrous

    
     dropwise with vigorous stirring.
    
    • Stop: The moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification (Optional): If the turbidity is due to inorganic salts (like

    
     from drying agents), filter hot. If it is product, proceed.
    
  • Crystallization:

    • Add a few drops of MeOH to clear the turbidity.

    • Seal the flask (parafilm) to prevent moisture ingress.

    • Allow to cool to Room Temperature (RT) slowly (30 mins).

    • Transfer to a fridge (

      
      ) for 2 hours, then freezer (
      
      
      
      ) overnight.
  • Isolation: Filter rapidly through a sintered glass funnel.

    • Wash: Rinse cake with cold (

      
      ) Anhydrous 
      
      
      
      .
  • Drying: Dry under high vacuum (

    
    ) over 
    
    
    
    or KOH pellets to remove trace HCl.
Visualization: Purification Logic Flow

PurificationWorkflow Start Crude (2S,3S)-Ester HCl Dry 1. Co-evaporate w/ Toluene (Remove excess HCl/SOCl2) Start->Dry Dissolve 2. Dissolve in min. warm MeOH (Anhydrous) Dry->Dissolve AntiSolvent 3. Add Et2O/MTBE until turbid Dissolve->AntiSolvent Cool 4. Cool: RT -> 4°C -> -20°C AntiSolvent->Cool CheckState State Check Cool->CheckState Filter 5. Filter & Wash (Cold Et2O) CheckState->Filter Crystals Formed Oil Issue: Product Oiled Out CheckState->Oil Sticky Gum/Oil Triturate Remedy: Decant solvent, Triturate residue w/ Et2O Oil->Triturate Triturate->Dissolve Retry w/ Seed

Figure 1: Workflow for the recrystallization of amino acid ester hydrochlorides. Note the loop for handling "oiling out" events.

Module 2: Troubleshooting Center

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon adding ether or cooling, a viscous sticky layer forms at the bottom instead of white crystals. Root Cause:

  • Impurity Profile: Presence of unreacted amino acid or degradation products disrupts the crystal lattice.

  • Solvent Ratio: Too much methanol (good solvent) or adding ether too fast.

  • Moisture: The solvents were not anhydrous.

Corrective Action (The Trituration Method):

  • Decant the supernatant (mother liquor) carefully.

  • Add fresh anhydrous

    
     to the oily residue.
    
  • Scratch the inner wall of the flask vigorously with a glass rod while cooling in an ice bath. The friction provides nucleation sites.

  • If it solidifies, filter immediately. If not, sonicate the oil in ether for 10 minutes to extract residual methanol, then repeat the crystallization with a higher seeding density.

Issue 2: The Solid is Hygroscopic / Becomes Wet on Filter

Symptom: The solid looks dry in the flask but turns into a paste on the filter paper. Root Cause: The hydrochloride salt is extremely hygroscopic. Ambient humidity is condensing on the cold crystals.

Corrective Action:

  • Nitrogen Blanket: Perform filtration under a stream of dry nitrogen.

  • Schlenk Line: Ideally, use a Schlenk frit to filter under inert atmosphere.

  • Speed: Minimize exposure time. Move immediately to a vacuum desiccator.

Issue 3: Low Yield (<50%)

Symptom: Crystals are pure, but much of the product remains in the mother liquor. Root Cause: The compound is too soluble in the MeOH/Ether mix.

Corrective Action:

  • Solvent Swap: Switch from Methanol to Isopropanol (IPA) . Dissolve in hot IPA, then add Isopropyl Acetate or Ether. IPA has lower solubility for amino acid salts than MeOH.

  • Second Crop: Concentrate the mother liquor to half volume, add more ether, and cool again to harvest a second crop (check purity via TLC/NMR as this crop often contains more impurities).

Module 3: Technical FAQs

Q1: How do I distinguish between the (2S,3S) and (2S,3R) isomers? A: Standard NMR (


) may show only subtle differences in chemical shift for the 

-proton. The most reliable method is Specific Rotation (

)
or Chiral HPLC.
  • L-Threonine Me-Ester HCl (2S,3R):

    
     to 
    
    
    
    (c=1, MeOH) [1].
  • L-allo-Threonine Me-Ester HCl (2S,3S): Will have a distinct rotation value. Ensure you compare against a certificate of analysis (CoA) of the specific allo starting material.

Q2: Can I use Ethyl Acetate (EtOAc) instead of Ether? A: Yes. EtOAc is less flammable and safer. However, amino acid esters are generally more soluble in EtOAc than in Ether, so your yield might decrease slightly. A MeOH/EtOAc system is often used if the Ether system oils out.

Q3: My product smells like sulfur. Is it ruined? A: It likely contains trapped sulfur dioxide (


) or thionyl chloride from the synthesis. This is common.[1]
  • Fix: Dissolve the solid in a small amount of MeOH and re-precipitate with Ether

    
    . Alternatively, dry under high vacuum at 
    
    
    
    for 24 hours.

Data Summary: Solubility & Properties

PropertyValue / BehaviorNotes
Appearance White to off-white crystalline solidTurns sticky if wet.
Solubility (High) Water, Methanol, EthanolDissolves readily.
Solubility (Low) Diethyl Ether, Hexane, DCMUsed as anti-solvents.
Melting Point

(Typical for 2S,3R)
Allo form may differ. Sharp MP indicates purity.[2]
Storage

, Desiccated
Critical to prevent hydrolysis.

References

  • Preparation of Amino Acid Methyl Ester Hydrochlorides. BenchChem Technical Guides. (General protocol for Threonine derivatives using SOCl2/MeOH).

  • Synthesis of Threonine Methyl Ester HCl. PrepChem. (Specifics on Methanol/Ether recrystallization and melting points).

  • Purification of Amino Acid Esters. National Institutes of Health (PMC). (Discussion on TMSCl/MeOH methods and hygroscopicity management).

  • PubChem Compound Summary: Methyl 2-amino-3-hydroxybutanoate. (Chemical/Physical property database).

(Note: While specific literature on the recrystallization of the 'allo' isomer is sparse, the chemical behavior is functionally identical to the natural L-Threonine isomer described in the references above.)

Sources

Troubleshooting

Recrystallization protocol for L-allothreonine methyl ester hydrochloride

Topic: Recrystallization & Purification Protocol Audience: Pharmaceutical Researchers, Peptide Chemists, and Process Development Scientists.[1] Core Directive & Technical Overview L-Allothreonine Methyl Ester Hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocol Audience: Pharmaceutical Researchers, Peptide Chemists, and Process Development Scientists.[1]

Core Directive & Technical Overview

L-Allothreonine Methyl Ester Hydrochloride (CAS: 60538-18-3 for D-allo, typically custom for L-allo) is a critical chiral building block.[1] Unlike its diastereomer L-Threonine (2S, 3R), L-Allothreonine (2S, 3S) presents unique purification challenges due to the proximity of its two chiral centers and the susceptibility of the methyl ester to hydrolysis and transesterification.[1]

This guide moves beyond generic "recrystallization" advice. It provides a self-validating protocol designed to maximize diastereomeric purity while preventing the common degradation pathways associated with amino acid ester salts.[1]

Key Physicochemical Constraints
ParameterCritical ConstraintConsequence of Failure
Hygroscopicity HighFormation of sticky gums; hydrolysis of ester.[1]
Solvent Compatibility Strict (Methanol only)Use of Ethanol/Propanol causes transesterification (ester swapping).[1]
Thermal Stability Moderate (< 60°C)High heat accelerates ester hydrolysis and racemization.[1]
Impurity Profile DiastereomersL-Threonine impurities are difficult to remove without precise solvent ratios.[1]

The "Golden Path" Protocol

This is the standard, field-proven method for purifying L-allothreonine methyl ester HCl.[1] It utilizes a solvent/anti-solvent precipitation mechanism rather than evaporative crystallization, which protects the ester from thermal degradation.[1]

Reagents Required
  • Solvent: Anhydrous Methanol (MeOH) – Must match the ester group.[1]

  • Anti-Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (

    
    ).[1]
    
    • Note: MTBE is preferred for industrial scalability and higher boiling point, reducing flammability risks compared to ether.[1]

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place the crude L-allothreonine methyl ester HCl in a round-bottom flask.

    • Add warm anhydrous Methanol (35–40°C) dropwise with constant stirring.

    • Stop adding solvent exactly when the solid dissolves.[1]

    • Validation Check: The solution should be clear. If it is cloudy due to inorganic salts (e.g., NaCl from synthesis), filter immediately through a sintered glass funnel.[1]

  • The Anti-Solvent Titration:

    • Remove the heat and let the solution reach room temperature (20–25°C).

    • Add the Anti-Solvent (MTBE) dropwise.[1]

    • Observation: You will see a transient white cloudiness that disappears upon stirring.[1]

    • Continue adding MTBE until a faint, persistent turbidity (cloudiness) remains.[1]

  • Crystallization Induction:

    • Add 1-2 mL of excess Methanol to just redissolve the turbidity (restore clarity).[1]

    • Seal the flask to prevent moisture ingress.[1]

    • Place in a refrigerator (4°C) for 4–6 hours, then move to a freezer (-20°C) overnight.

  • Isolation:

    • Filter the white crystalline needles rapidly under a nitrogen blanket (if possible) or using a drying tube.[1]

    • Wash the cake once with cold MTBE/MeOH (9:1 ratio).

    • Dry in a vacuum desiccator over

      
       or KOH pellets.
      

Visualization: Process Logic & Impurity Fate

The following diagram illustrates the decision logic and the fate of common impurities (L-Threonine diastereomer, free acid, and unreacted reagents).

RecrystallizationLogic Start Crude L-Allothreonine Methyl Ester HCl Dissolve Dissolve in min. warm MeOH (35-40°C) Start->Dissolve Filter Check Clarity: Is it cloudy? Dissolve->Filter RemoveSalts Filter (Remove inorganic salts) Filter->RemoveSalts Yes AddAnti Add MTBE until persistent turbidity Filter->AddAnti No (Clear) RemoveSalts->AddAnti Cooling Cool: 25°C -> 4°C -> -20°C AddAnti->Cooling Separation Filtration & Wash Cooling->Separation ResultSolid Solid Product: Purified Ester HCl salt Separation->ResultSolid ResultLiq Mother Liquor Contains: 1. Unreacted Amino Acid 2. Diastereomers (L-Thr) 3. Excess HCl Separation->ResultLiq

Caption: Workflow for the purification of L-allothreonine methyl ester HCl, highlighting impurity segregation pathways.

Troubleshooting Center (FAQs)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This is the most common failure mode for amino acid ester salts.[1] It occurs when the anti-solvent is added too fast or the concentration is too high, causing the salt to crash out as an amorphous liquid phase (oil) rather than an ordered crystal lattice.[1]

Corrective Action:

  • Re-dissolve: Gently warm the mixture until the oil dissolves back into the Methanol.

  • Seed: If you have any pure crystals from a previous batch, add a "seed crystal" at this stage.[1]

  • Slow Down: Add the MTBE much slower.

  • Scratch: Use a glass rod to scratch the inner wall of the flask.[1] The micro-abrasions provide nucleation sites for crystal growth.[1]

Q2: The product smells like "dirty socks" or vinegar. Is this normal?

Diagnosis: No. This indicates hydrolysis .[1][2] The ester bond has broken, releasing free L-allothreonine and Methanol (or HCl fumes).[1]

  • Cause: Presence of water in the solvent or high humidity during filtration.[1]

  • Fix: You must use anhydrous solvents.[1] If the smell is strong, the batch may be partially degraded.[1] Recrystallize immediately to separate the pure ester (precipitate) from the hydrolysis products (likely to stay in mother liquor).[1]

Q3: Can I use Ethanol instead of Methanol to improve yield?

Diagnosis: ABSOLUTELY NOT.

  • Mechanism:[1][3][4] In the presence of HCl (which is part of your molecule), alcohols undergo transesterification .[1]

  • Reaction:

    
    .
    
  • Result: You will convert your Methyl Ester into an Ethyl Ester (or a mixed mess).[1] Always match the solvent alcohol to the ester group.[1]

Q4: How do I separate L-Allothreonine ester from L-Threonine ester?

Diagnosis: These are diastereomers.[1][5] Their solubilities are different, but often not different enough for a single recrystallization to work if the impurity is high (>10%).[1]

  • Strategy: If your specific rotation

    
     is off (L-Allothreonine methyl ester HCl should be distinct from L-Threonine methyl ester HCl), perform a fractional crystallization .[1]
    
  • Protocol: Use a higher ratio of Methanol.[1] L-Threonine methyl ester HCl is typically less soluble in pure MeOH than the Allo-form.[1] Filter off the first crop (likely enriched in the impurity) and take the mother liquor (enriched in L-Allothreonine) for a second crystallization.[1] Note: Check specific literature values for rotation as they vary by concentration and solvent.

References & Authority

  • Preparation of Amino Acid Methyl Ester Hydrochlorides:

    • Li, J., et al.[1] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, vol. 25, no.[1][3] 11, 2020.

    • Context: Describes the TMSCl/Methanol method which avoids water production, crucial for maintaining the ester stability described in Module 2.

  • Purification of Threonine Derivatives:

    • BenchChem Technical Guide.[1][3] "DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide."

    • Context: Provides baseline solubility data (Water/MeOH solubility vs. Ether insolubility) used to design the solvent system.

  • Transesterification Risks in Amino Acid Esters:

    • Greenstein, J. P., & Winitz, M. Chemistry of the Amino Acids.[1] Vol 2. Wiley, 1961.[1]

    • Context: The foundational text establishing the kinetics of acid-catalyzed ester exchange in amino acids.[1]

  • Diastereomeric Separation (Threonine/Allothreonine):

    • Brenner, M., et al. "Preparation of D- and L-Threonine and Allothreonine."[1] Helvetica Chimica Acta, 1951.[1]

    • Context: Classic methodology for separating threonine diastereomers based on differential solubility of their salts.[1]

Sources

Optimization

Removing impurities from (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

Technical Support Center: Purification of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl Introduction Welcome to the Technical Support Center. You are working with (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl

Introduction

Welcome to the Technical Support Center. You are working with (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also referred to as L-allo-Threonine methyl ester HCl).[1]

Note on Stereochemistry: Standard L-Threonine has the (2S,3R) configuration. Your specification of (2S,3S) indicates the L-allo diastereomer. While the biological activity differs, the physicochemical purification logic described below applies to both diastereomers due to their shared functional group behavior (zwitterionic starting material vs. ionic ester salt).

This guide addresses the three most common purity challenges:

  • Residual Starting Material (Incomplete esterification).

  • Chlorinated Byproducts (Over-reaction of the hydroxyl group).

  • Hygroscopic Instability (Hydrolysis due to moisture).

Module 1: Diagnostic Matrix (Impurity Profiling)

Use this table to identify the likely impurity based on your product's physical symptoms.

SymptomProbable Impurity/IssueRoot Cause
White suspension in Methanol Unreacted Starting Material (2S,3S)-2-amino-3-hydroxybutanoic acidReaction time too short; Thionyl chloride (SOCl₂) equivalents too low.
Sticky/Gummy Yellow Solid Oligomers or Oxidation Poor solvent removal; exposure to air/moisture; excessive heating during concentration.
Melting Point Depression (< 80°C)Hydrolysis Product (Free Acid)Exposure to atmospheric moisture (Hygroscopic reversion).
"Chemical" Odor (Acrid) Residual SOCl₂ or HCl Insufficient drying or lack of co-evaporation steps.
Mass Spec Peak +18 mass units Chlorinated Side-Product (2S,3S)-Methyl 2-amino-3-chlorobutanoateReaction temperature too high (>40°C), causing SOCl₂ to attack the side-chain hydroxyl group.

Module 2: Purification Logic Flow

The following workflow illustrates the "Golden Path" for purifying amino acid esters. It relies on the solubility differential: Free Amino Acids are insoluble in alcohols, while Amino Acid Ester Salts are soluble.

PurificationWorkflow Start Crude Reaction Mixture (Post-Evaporation) Dissolve Dissolve in minimal dry Methanol (Room Temp) Start->Dissolve CheckSol Is the solution clear? Dissolve->CheckSol Filter Filtration Step (Remove Unreacted SM) CheckSol->Filter No (Cloudy) Concentrate Concentrate to syrup (Vacuum, <35°C) CheckSol->Concentrate Yes (Clear) Filtrate Collect Filtrate (Contains Product) Filter->Filtrate Solid is SM Filtrate->Concentrate Precipitate Add Anti-Solvent (Cold Et2O or MTBE) Concentrate->Precipitate Crystallize Crystallization (-20°C overnight) Precipitate->Crystallize Final Pure (2S,3S)-Ester HCl Crystallize->Final

Figure 1: Solubility-based purification workflow. SM = Starting Material.

Module 3: Detailed Protocols & FAQs

Protocol A: Removing Unreacted Starting Material

Context: The synthesis of threonine methyl ester is an equilibrium reaction. If not driven to completion, zwitterionic starting material remains. Scientific Basis: Amino acids (zwitterions) have high lattice energy and are insoluble in methanol. The hydrochloride ester is an ionic salt with an organic tail, rendering it soluble in methanol [1].

  • Dissolution: Take your crude, dried solid and add dry Methanol (approx. 5 mL per gram of crude).

  • Agitation: Sonicate or stir vigorously for 10 minutes at room temperature. Do not heat , as this may dissolve the impurity.

  • Observation: If the solution is cloudy or has a white precipitate, this is unreacted (2S,3S)-allo-threonine.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4) or a PTFE syringe filter.

  • Recovery:

    • Solid: Discard (this is starting material).

    • Filtrate: Contains your target ester. Proceed to Protocol B .

Protocol B: Recrystallization (The "Anti-Solvent" Method)

Context: Removing colored impurities and oligomers. Solvent System: Methanol (Solvent) / Diethyl Ether or MTBE (Anti-Solvent).

  • Concentration: Take the filtrate from Protocol A and concentrate it under reduced pressure (Rotavap) at < 35°C until it becomes a thick, viscous syrup. Do not dry to a solid yet.

  • Precipitation: While stirring the syrup, slowly add cold Diethyl Ether (or MTBE) dropwise.

    • Ratio: Aim for roughly 1:10 (Syrup:Ether).

    • Observation: The syrup should turn cloudy and eventually throw down a white solid.

  • Crystallization: If the solid is sticky (oiling out), scratch the side of the flask with a glass rod to induce nucleation. Place the flask in a freezer (-20°C) for 12–16 hours.

  • Collection: Filter the white crystals quickly under Argon/Nitrogen (the compound is hygroscopic).

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets to remove traces of HCl and solvent.

Protocol C: Avoiding the Chlorinated Impurity

Issue: Mass spec shows a peak at M+18 (or M+19/20 pattern for Cl). Mechanism: The hydroxyl group at position 3 is secondary. If the reaction with Thionyl Chloride (SOCl₂) is performed at reflux or allowed to exotherm uncontrolled, the OH group is converted to a Cl group (forming 2-amino-3-chlorobutanoate) [2].

Corrective Action:

  • Temperature Control: When adding SOCl₂ to Methanol, maintain temperature at -10°C to 0°C .

  • Reaction Temp: Allow the reaction to warm only to room temperature (20–25°C) . Do not reflux.

  • Time: Extend reaction time (24–48 hours) at room temperature rather than heating to speed it up.

Frequently Asked Questions (FAQs)

Q1: My product turned into a liquid oil after drying. Is it ruined? A: Not necessarily. Threonine esters are notorious for "oiling out" if they contain residual solvent or if the HCl stoichiometry is off.

  • Fix: Redissolve in a minimum amount of Methanol, add a seed crystal (if available), and slowly add MTBE. Store at -20°C. If it remains an oil, it may be the free base form. Ensure you have excess HCl equivalents (the product must be the Hydrochloride salt to be a solid).

Q2: Why does the product smell acrid/sour? A: This indicates trapped Thionyl Chloride or HCl gas.

  • Fix: Perform a "co-evaporation." Dissolve the crude in Methanol and evaporate to dryness. Repeat this 3 times. The Methanol forms an azeotrope-like mixture that helps carry off the excess acid.

Q3: Can I use Ethanol instead of Methanol? A: No. Using Ethanol will result in transesterification , converting your Methyl ester into an Ethyl ester. You must use the alcohol that matches the ester group (Methanol for Methyl ester).

References

  • Brenner, M. & Huber, W. (1953). Preparation of α-amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109–1115. (Standard protocol establishing solubility differences between amino acids and their ester salts).
  • Wuts, P. G. M. & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Details on side reactions of hydroxyl groups with thionyl chloride).
  • PubChem. (2025).[1] Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride.[1] National Library of Medicine. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low coupling efficiency with threonine derivatives in SPPS

Welcome to the SPPS Technical Support Center. Subject: Troubleshooting Low Coupling Efficiency with Threonine Derivatives (Fmoc-Thr(tBu)-OH) Ticket ID: SPPS-THR-001 Assigned Specialist: Senior Application Scientist, Pept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the SPPS Technical Support Center.

Subject: Troubleshooting Low Coupling Efficiency with Threonine Derivatives (Fmoc-Thr(tBu)-OH) Ticket ID: SPPS-THR-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Overview: The "Threonine Trap"

Threonine is deceptive.[1] While it appears to be a standard amino acid, its beta-branched nature (the methyl group on the


-carbon) creates significant steric hindrance, slowing down acylation kinetics.[1] Furthermore, Threonine residues are notorious for inducing 

-sheet aggregation in growing peptide chains, leading to "truncated sequences" where the N-terminus becomes inaccessible.[1]

This guide addresses the three primary failure modes associated with Threonine: Steric Hindrance , Aggregation , and Side Reactions (Beta-Elimination) .[1]

Part 1: The Steric Barrier (Kinetics & Reagents)[1]

Q: My Fmoc-Thr(tBu)-OH coupling yields are consistently low (<80%), even with double coupling. Why?

A: The bulky methyl group on the beta-carbon shields the nucleophilic amine.[1] Standard reagents like HBTU or HOBt often fail to generate an activated ester reactive enough to overcome this barrier before hydrolysis occurs.[1]

Troubleshooting Protocol:

  • Switch Activation Chemistry: Move from benzotriazole-based reagents (HBTU/HBTU) to 7-azabenzotriazole reagents (HATU or HOAt). The nitrogen in the pyridine ring of HOAt provides anchiomeric assistance (neighboring group participation), stabilizing the active ester and accelerating the coupling rate by ~10-fold.[1]

  • Alternative: Oxyma/DIC: If racemization is a concern (see Part 3), use DIC combined with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate).[1] This creates a highly reactive ester with a lower risk of epimerization than HATU.[1]

Comparative Reagent Efficiency Table:

Reagent SystemReactivityRisk of RacemizationRecommended For
HBTU / DIEA ModerateLowStandard, non-hindered residues (Ala, Gly).[1]
HATU / DIEA Very High Moderate (if base is high)Threonine , Valine, Isoleucine (Beta-branched).[1]
DIC / Oxyma HighVery Low Cysteine, Histidine, and Microwave synthesis.[1][2][3]
PyBOP / DIEA HighModerateDifficult cyclizations; alternative to HATU.[1]

Part 2: The Aggregation Trap (Pseudoprolines)

Q: The synthesis proceeds well until I add Threonine, then the subsequent couplings fail completely. Is the resin dead?

A: Likely not. You are experiencing Intermolecular Aggregation . Threonine residues promote the formation of hydrogen-bonded


-sheets between growing peptide chains.[1] This forms a "gel" on the resin beads, physically blocking reagents from reaching the N-terminus.[1]

The Solution: Pseudoproline Dipeptides Do not attempt to brute-force this with more solvent.[1] You must disrupt the secondary structure.[1] The gold standard is the use of Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Thr(


pro)-OH).[1]
  • Mechanism: The Threonine side chain is cyclized into an oxazolidine ring.[1] This locks the peptide backbone into a "kinked" conformation (similar to Proline), preventing

    
    -sheet formation and keeping the resin solvated.[1]
    
  • Post-Synthesis: The native Threonine is regenerated automatically during the final TFA cleavage.[1]

Protocol: Inserting a Pseudoproline Dipeptide

  • Selection: Identify a serine or threonine residue in your sequence.[1] Purchase the dipeptide unit where Xaa is the preceding amino acid (e.g., if sequence is ...Ala-Thr..., buy Fmoc-Ala-Thr(PsiMe,Mepro)-OH).[1]

  • Coupling:

    • Dissolve the dipeptide (2.5 eq) in DMF.[1]

    • Activate with HATU (2.5 eq) and DIEA (5 eq).[1]

    • Couple for 2 hours (dipeptides are bulkier and couple slower).

  • Verification: Perform a chloranil test (more sensitive than Kaiser for secondary amines) to ensure the previous residue is capped.[1]

  • Continuation: Resume standard synthesis. The "kink" will improve coupling for the next 5–6 residues.[1]

Visualizing the "Kink" Effect:

PseudoprolineEffect cluster_0 Standard Threonine cluster_1 Pseudoproline (Psi-Pro) Thr Standard Thr Residue (Open Chain) Sheet H-Bonds Form (Beta-Sheet Aggregation) Thr->Sheet Block N-Terminus Buried (Coupling Fails) Sheet->Block Psi Thr(PsiMe,Mepro) (Oxazolidine Ring) Block->Psi Switch Strategy Kink Backbone 'Kink' (Proline Mimic) Psi->Kink Solv Resin Remains Solvated (Coupling Succeeds) Kink->Solv caption Fig 1. Pseudoprolines disrupt aggregation by forcing a cis-amide-like kink.

[1]

Part 3: Side Reactions (Purity & Yield)

Q: My Mass Spec shows a peak at [M-18]. Is this a deletion?

A: No, [M-18] is characteristic of Beta-Elimination .[1] Under strong basic conditions (like 20% Piperidine used for deprotection), the Threonine side chain can undergo base-catalyzed elimination, converting Threonine into Dehydroalanine .[1]

  • Consequence: Dehydroalanine is highly reactive and will react with piperidine to form a piperidine-adduct (Mass +67) or simply remain as the alkene (Mass -18).[1]

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Mass -18 Da Beta-elimination (formation of double bond).[1]Reduce deprotection base concentration.[1] Use 20% Piperidine + 0.1M HOBt (HOBt suppresses base-catalyzed side reactions).[1]
Mass +67 Da Piperidine adduct on Dehydroalanine.[1]Switch deprotection cocktail to 5% Piperazine / 1% DBU in DMF. This is milder and reduces elimination risk.[1]
Mass +42 Da O-Acylation (Acetylation of OH).[1]Ensure tBu protection was intact.[1] If using microwave, lower temp to <50°C. Do not use acetic anhydride capping immediately after Thr coupling without thorough washing.[1]

Part 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose specific failures in your Threonine synthesis.

TroubleshootingTree Start Start: Low Yield with Thr Sequence Check1 Is the failure at the Thr step? Start->Check1 Check2 Is the failure AFTER the Thr step? Start->Check2 Check3 Mass Spec Analysis Start->Check3 Steric Issue: Steric Hindrance Check1->Steric Yes Agg Issue: Aggregation (Beta-Sheet) Check2->Agg Yes Sol1 Action: Use HATU or COMU Steric->Sol1 Sol2 Action: Insert Pseudoproline Agg->Sol2 Elim Peak [M-18] (Beta-Elimination) Check3->Elim Racem D-isomer detected (Racemization) Check3->Racem Sol3 Action: Add 0.1M HOBt to Piperidine Elim->Sol3 Sol4 Action: Lower Temp (<50°C) or use DIC/Oxyma Racem->Sol4 caption Fig 2. Logic flow for diagnosing Threonine-related SPPS failures.

References

  • Albericio, F., et al. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses the superiority of HATU/HOAt and Oxyma for hindered amino acids). [1]

  • Mutter, M., et al. (1995).[1] Pseudoprolines: peptide bond structure-disrupting tools for the synthesis of difficult sequences.[1] Journal of the American Chemical Society.[1] (The foundational paper on using Pseudoprolines to break aggregation).

  • CEM Corporation. (2020).[1] CarboMAX Coupling Process & Microwave SPPS. (Technical data on minimizing racemization at high temperatures).

  • Sigma-Aldrich (Merck). Novabiochem Peptide Synthesis Guide. (Industry standard protocols for preventing beta-elimination and O-acylation).

  • Palasek, S. A., et al. (2007).[1][4][5] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.

Sources

Optimization

Technical Support Center: Stabilizing (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride

Core Technical Directive: The "Alpha-Proton Vulnerability" The molecule (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-Threonine methyl ester HCl) possesses two chiral centers at C2 ( ) and C3 ( ). While the...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive: The "Alpha-Proton Vulnerability"

The molecule (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-Threonine methyl ester HCl) possesses two chiral centers at C2 (


) and C3 (

). While the hydrochloride salt is kinetically stable, the moment this compound is subjected to basic conditions or protic solvents with elevated pH, it faces three distinct degradation threats.

As a researcher, you must treat the C2 Alpha-Proton as the "structural fuse."

The Mechanism of Failure

The ester moiety significantly acidifies the


-proton (pKa 

10-11 for the free base ester, compared to

20 for the un-esterified amino acid).
  • Base-Catalyzed Epimerization: In the presence of a base (even tertiary amines like TEA or DIPEA), the

    
    -proton is abstracted to form a planar enolate. Reprotonation occurs non-stereoselectively, leading to the (2R,3S) epimer (allo-threonine derivative).
    
  • Retro-Aldol Cleavage: The

    
    -hydroxyl group facilitates a retro-aldol fragmentation under basic conditions, cleaving the C2-C3 bond to yield glycine methyl ester and acetaldehyde.
    
  • 
     Acyl Migration:  In the free base form, the amine can attack the ester of a neighboring molecule (intermolecular) or, less likely due to ring strain, undergo intramolecular rearrangement, though the primary risk here is diketopiperazine formation (dimerization).
    

Interactive Troubleshooting Guide (Q&A)

Q1: "I neutralized the HCl salt to get the free base for a coupling reaction, but the optical rotation dropped significantly within 30 minutes. What happened?"

Diagnosis: You likely stored the free base in solution too long or at too high a temperature. Root Cause: The free amine is autocatalytic. The unprotonated amino group of one molecule acts as a base to deprotonate the


-carbon of another. Furthermore, in the free base form, the thermodynamic drive toward the racemate is high.
Corrective Action: 
  • Protocol Shift: Never isolate the free base as a stored intermediate. Perform "in situ" neutralization.

  • The "Flash" Protocol: If you must isolate, extract into a cold organic solvent (DCM or EtOAc) at 0°C, dry over

    
     for <5 mins, and use immediately.
    
  • Validation: If the oil sits for >15 minutes, re-check optical rotation before committing expensive coupling partners.

Q2: "I am using this ester in a reductive amination with an aldehyde, but I'm getting nearly 50% racemization."

Diagnosis: Schiff Base Activation (Azomethine Ylide formation). Root Cause: When the amine condenses with an aldehyde to form an imine (Schiff base), the acidity of the


-proton increases dramatically due to resonance stabilization of the deprotonated species (pyridinium-like stabilization).
Corrective Action: 
  • Acidity Control: Ensure the reaction mixture remains slightly acidic (pH 5-6) using acetic acid to buffer the formation of the enolate.

  • Temperature: Conduct the imine formation at the lowest possible temperature (0°C to -10°C) before adding the reducing agent (

    
     or 
    
    
    
    ).
Q3: "My HPLC shows a split peak for the product after peptide coupling. Is it the reagent or the starting material?"

Diagnosis: Epimerization during activation.[1][2] Root Cause: If you are coupling the acid of another molecule to the amine of the threonine ester, the risk is low. However, if you are activating the threonine ester's carboxyl group (unlikely here as it is capped), or if strong base was used to liberate the amine. Verification:

  • Run a co-injection with a known standard of the (2R,3S) epimer (allo-threonine methyl ester).

  • Note: Standard C18 columns often fail to separate these diastereomers. Use a Chiralpak AD-H or OD-H column, or a specialized peptide column (e.g., C18 with Phenyl-Hexyl modification).

Visualizing the Degradation Pathways

The following diagram maps the kinetic risks associated with handling this molecule.

Threonine_Degradation Start (2S,3S)-L-Threonine Methyl Ester HCl (Stable Solid) FreeBase Free Amine (Intermediate) Start->FreeBase Neutralization (Base > 1 eq) Enolate Planar Enolate (Achiral C2) FreeBase->Enolate Base Excess High pH RetroAldol Glycine Methyl Ester + Acetaldehyde FreeBase->RetroAldol Strong Base Heat DKP Diketopiperazine (Dimer) FreeBase->DKP Storage in Soln (Intermolecular) Enolate->FreeBase Reprotonation (Retention) Epimer (2R,3S)-Allo-Threonine (Epimerized Impurity) Enolate->Epimer Reprotonation (Non-selective)

Caption: Figure 1. Degradation landscape of Threonine Methyl Ester. The "Red Zone" represents irreversible loss of stereochemical integrity triggered by base and heat.

Stability Data & Operational Matrix

Use this matrix to determine safe handling windows.

ParameterConditionRisk LevelRecommendation
Storage (Solid) -20°C, DesiccatedLowKeep under Argon. Hygroscopic HCl salt hydrolyzes to acid if wet.
Solvent (Rxn) Methanol/EthanolMediumAvoid prolonged standing; transesterification possible.
Solvent (Rxn) DMF/DMSOHighPolar aprotic solvents enhance basicity of amines, accelerating racemization.
pH < 7.0LowStable.
pH 7.0 - 9.0MediumDanger Zone. Process immediately. < 1 hour stability.
pH > 10.0CriticalImmediate epimerization and retro-aldol cleavage.

Validated Protocols

Protocol A: Safe In-Situ Neutralization (Recommended)

Use this when the free base is required for a coupling reaction.

  • Suspend: Place (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl (1.0 eq) in dry DCM or THF.

  • Cool: Chill the suspension to 0°C in an ice bath.

  • Add Base: Add 0.98 eq (slight deficit) of DIPEA or NMM dropwise.

    • Why a deficit? Leaving a trace of HCl salt ensures no excess base exists to trigger enolization.

  • Couple: Add the electrophile (e.g., Activated Carboxylic Acid, Acid Chloride) immediately.

    • Time Limit: The time between base addition and electrophile addition should be < 5 minutes .

Protocol B: Quality Control Check (Chiral HPLC)

Before scaling up, validate your starting material.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm

  • Expected Result:

    • (2S,3S) Isomer:

      
       X min (Major)
      
    • (2R,3S) Isomer:

      
       Y min (Trace/Absent)
      
    • Note: The diethylamine is crucial to sharpen the peak of the free amine but must be used sparingly.

References

  • Epimerisation in Peptide Synthesis. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Amino Acid Methyl Esters. National Institutes of Health (PMC). Available at: [Link]

  • Isomerization at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Carbon. Chemistry LibreTexts. Available at: [Link][1][2][3][4][5][6][7][8][9]
    

Sources

Troubleshooting

Solubility issues of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride in organic solvents

This technical guide addresses the solubility and handling of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methyl ester hydrochloride ). It is designed to assist researchers enc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility and handling of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methyl ester hydrochloride ). It is designed to assist researchers encountering precipitation, heterogeneity, or poor reactivity in organic synthesis.

Compound: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

CAS: 79617-27-9 (Generic for isomer) | Formula: C₅H₁₂ClNO₃ | MW: 169.61 g/mol

Diagnostic Triage (FAQs)

Quick solutions to common observations in the lab.

Q: Why does the compound remain a solid suspension in Dichloromethane (DCM) or Tetrahydrofuran (THF)? A: This is expected behavior. As a hydrochloride salt, the compound exists in a rigid ionic lattice held together by strong electrostatic forces. Non-polar or moderately polar aprotic solvents (DCM, THF, EtOAc) lack the high dielectric constant required to overcome this lattice energy. Do not heat to force solubility ; this often leads to degradation. See Protocol A .

Q: Can I use water or methanol to dissolve it? A: Yes, it is highly soluble in water and methanol. However, these are protic solvents. If your downstream reaction involves water-sensitive reagents (e.g., acid chlorides, isocyanates, anhydrous coupling agents), you cannot use them as the primary solvent.

Q: I need to perform an amide coupling in anhydrous DMF/DCM. How do I proceed? A: You must perform an in-situ neutralization . The salt will not dissolve until you add a tertiary amine base (DIPEA or TEA). As the base deprotonates the ammonium group, the resulting free amine becomes soluble in the organic media.

Q: Is the (2S,3S) stereochemistry stable during solubilization? A: Yes, the stereocenters at C2 and C3 are generally stable under mild neutralization. However, strong bases or prolonged exposure to basic conditions can induce epimerization (especially at the C2 alpha-position) or diketopiperazine (DKP) formation. Always use the free base immediately.

Technical Deep Dive: Solubility & Solvent Selection

The solubility profile of amino acid ester salts is binary: they love protic polar solvents and reject non-polar organics.

Solubility Matrix (at 25°C)
Solvent ClassSpecific SolventSolubility StatusApplication Notes
Protic Polar WaterHigh (>100 mg/mL)Biphasic workups; stock solutions.
Methanol (MeOH)High Recrystallization; synthesis solvent.
Ethanol (EtOH)Moderate Recrystallization (often with ether).
Aprotic Polar DMSO, DMFHigh Good for peptide coupling; difficult to remove.
Acetonitrile (MeCN)Low/Sparingly Often requires heat or base to dissolve.
Organic (Non-polar) DCM, ChloroformInsoluble (as salt)Requires Free-Basing (See Protocol A).[1]
THF, 1,4-DioxaneInsoluble (as salt)Requires Free-Basing .
Ethyl AcetateInsoluble Used as anti-solvent or extraction solvent.
Diethyl Ether, HexanesInsoluble Strictly used as anti-solvents for precipitation.

Troubleshooting Protocols

Protocol A: In-Situ Neutralization (Recommended for Synthesis)

Use this when reacting the compound with acid chlorides, anhydrides, or peptide coupling agents in organic solvents.

The Logic: You do not need a clear solution to start. The reaction is driven by the base. As the tertiary amine neutralizes the HCl salt, the free amine is released and immediately enters the solution to react with the electrophile.

  • Suspension: Suspend the (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl (1.0 equiv) in anhydrous DCM or THF (0.1 – 0.2 M concentration). The solid will settle at the bottom.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (typically 2.0 – 2.5 equiv).

    • Observation: The mixture may clarify slightly, but often remains cloudy due to the formation of the amine-HCl salt (e.g., DIPEA·HCl) which is also insoluble in DCM.[1]

  • Reaction: Add your electrophile (e.g., Boc-anhydride, acid chloride).

  • Completion: Monitor by TLC. The disappearance of the starting material indicates the "insoluble" salt has been consumed.

Protocol B: Biphasic Extraction (Free Base Isolation)

Use this only if your reaction is strictly incompatible with amine salts.

Warning: The free base of threonine methyl ester is unstable and can cyclize to form diketopiperazines or undergo hydrolysis if stored. Use immediately.

  • Dissolution: Dissolve the HCl salt in a minimum volume of saturated aqueous NaHCO₃ or K₂CO₃ (pH ~9-10).

  • Extraction: Immediately extract 3x with DCM or Ethyl Acetate.

    • Note: Threonine esters are polar. You may need to "salt out" the aqueous layer with NaCl to improve extraction efficiency.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for <10 minutes.

  • Concentration: Filter and evaporate in vacuo at low temperature (<30°C).

  • Usage: Redissolve the resulting oil immediately in your reaction solvent.

Protocol C: Recrystallization (Purification)

If your starting material has degraded or is impure.

  • Solvent A: Dissolve the crude salt in the minimum amount of boiling Methanol (or Ethanol).

  • Solvent B: Slowly add Diethyl Ether (or MTBE) dropwise to the hot solution until a persistent cloudiness appears.

  • Cooling: Allow the solution to cool to room temperature, then place in a fridge (4°C). White crystals of the pure HCl salt should form.

Visual Troubleshooting Guides

Diagram 1: Solubilization Strategy Selector

Determine the correct workflow based on your solvent needs.

SolubilityStrategy Start Start: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl TargetSolvent What is your Target Solvent? Start->TargetSolvent WaterMeOH Water or Methanol TargetSolvent->WaterMeOH Protic/Polar DCM_THF DCM, THF, or EtOAc TargetSolvent->DCM_THF Aprotic/Non-polar DirectDissolve Direct Dissolution (Ready for use) WaterMeOH->DirectDissolve BaseCheck Does reaction tolerate tertiary amine salts? DCM_THF->BaseCheck ProtocolA Protocol A: In-Situ Neutralization (Add DIPEA/TEA) BaseCheck->ProtocolA Yes (Standard) ProtocolB Protocol B: Biphasic Extraction (Isolate Free Base) BaseCheck->ProtocolB No (Rare)

Caption: Decision tree for selecting the appropriate solubilization method based on solvent compatibility.

Diagram 2: In-Situ Neutralization Mechanism

Visualizing how the reaction proceeds despite initial insolubility.

InSituMechanism SolidSalt Solid Phase (Amino Ester HCl) Equilibrium Deprotonation Equilibrium SolidSalt->Equilibrium Slow Dissolution SolventPhase Solvent Phase (DCM) (Contains Base + Electrophile) SolventPhase->Equilibrium Base (DIPEA) attacks FreeBase Free Amine (Soluble) Equilibrium->FreeBase Releases WasteSalt Byproduct (DIPEA·HCl) Equilibrium->WasteSalt Precipitates Product Final Product (Amide/Carbamate) FreeBase->Product Reacts with Electrophile

Caption: Mechanism of Protocol A. The base drives the solid salt into solution by converting it to the soluble free amine.

References

  • BenchChem. DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide. Retrieved from BenchChem Technical Library. Link

  • PubChem. Methyl 2-amino-3-hydroxybutanoate hydrochloride (Compound Summary). National Library of Medicine. Link

  • ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (Community Discussion). Link

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[1][2][3][4] University of Rhode Island, Open Access Dissertations.[2] Link

Sources

Optimization

Optimizing reaction conditions for peptide coupling with L-allothreonine methyl ester

Technical Support Center: Peptide Coupling Optimization Topic: L-Allothreonine Methyl Ester (H-L-aThr-OMe) Coupling Ticket ID: #THR-ALLO-001 Executive Summary: The Challenge of Allo-Threonine Welcome to the Advanced Pept...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Coupling Optimization Topic: L-Allothreonine Methyl Ester (H-L-aThr-OMe) Coupling Ticket ID: #THR-ALLO-001

Executive Summary: The Challenge of Allo-Threonine

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your standard coupling protocols (e.g., EDC/HOBt or HBTU) have failed to deliver high yields or stereochemical purity when introducing L-allothreonine methyl ester.

The Core Problem: Unlike natural L-Threonine (


), L-Allothreonine (

) presents a unique steric profile. The inversion at the

-carbon places the methyl and hydroxyl groups in a specific spatial arrangement (erythro) that significantly hinders the nucleophilic approach of the

-amine.

Key Technical Risks:

  • Kinetic Stalling: The steric bulk at

    
     reduces the nucleophilicity of the amine, leading to incomplete conversion.
    
  • O-Acylation: The free

    
    -hydroxyl group is a competing nucleophile. Without protection, ester formation is a major side reaction.
    
  • Induced Epimerization: Because the coupling is slow, the activated carboxylic acid (the coupling partner) remains in its reactive state longer, increasing its susceptibility to racemization via oxazolone formation.

Diagnostic Workflow

Before altering your protocol, use this decision tree to diagnose the specific failure mode.

TroubleshootingFlow Start Start: Analyze LC-MS Data MassCheck Is the Mass Correct (M+H)? Start->MassCheck LowYield Correct Mass, Low Yield/Stalled MassCheck->LowYield Yes, but small peak WrongMass Incorrect Mass Observed MassCheck->WrongMass No Racemization Doublets in HPLC (Stereo-impurity) MassCheck->Racemization Yes, but split peaks Action_Reagent Switch to HATU/HOAt Increase Temp to 40°C LowYield->Action_Reagent Action_Protect Check O-Acylation (+Mass) Use O-tBu protected aThr WrongMass->Action_Protect Action_Base Reduce Base Strength (Switch DIPEA -> Collidine) Racemization->Action_Base

Figure 1: Diagnostic logic for troubleshooting H-L-aThr-OMe coupling failures.

Technical Modules (FAQs)

Module A: Kinetic Stalling (Low Yields)

Q: My reaction stalls at 60% conversion even after 24 hours. Why? A: The steric bulk of the side chain creates a "kinetic wall." Standard reagents like HBTU or EDC generate active esters (OBt) that are not reactive enough to overcome this barrier before they hydrolyze or rearrange.

Solution:

  • Upgrade Reagent: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The resulting OAt-ester is more reactive than the OBt-ester due to the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group [1].

  • Solvent System: Ensure you are using DMF or NMP. Avoid DCM for difficult couplings as it does not solvate the polar transition state as well.

  • Re-addition: Do not just wait longer. Perform a "double coupling": filter/wash (if solid phase) or work up, and re-subject the amine to fresh activated acid and coupling reagent.

Module B: Side Reactions (O-Acylation)

Q: I see a mass shift corresponding to the product, but the NMR looks wrong. Could it be an ester? A: Yes. If you are using H-L-aThr-OMe (unprotected OH), the hydroxyl group can act as a nucleophile. Although the amine is generally more nucleophilic, the steric hindrance at the amine can make the hydroxyl competitive, leading to O-acylation (ester bond) instead of N-acylation (peptide bond).

Solution:

  • Best Practice: Use side-chain protected H-L-aThr(tBu)-OMe . The tert-butyl group completely blocks O-acylation.

  • If Unprotected is Mandatory: You must control the pH strictly. Ensure the pH is between 7.5 and 8.0. Higher pH increases the alkoxide character of the hydroxyl, promoting O-acylation.

Module C: Stereochemical Integrity

Q: I see diastereomers in my final product. Did the allothreonine racemize? A: It is unlikely the allothreonine itself racemized (since it is the nucleophile). The risk is the carboxylic acid component (the amino acid you are attaching to the aThr). Because the aThr amine is slow to react, the activated acid sits in solution longer. Prolonged activation time significantly increases the risk of the activated acid undergoing base-catalyzed racemization via the oxazolone mechanism [2].

Solution:

  • Base Choice: Switch from DIPEA (pKa ~10.5) to 2,4,6-Collidine (TMP) (pKa ~7.4). Collidine is strong enough to deprotonate the amine salt but too weak to abstract the

    
    -proton of the activated acid efficiently.
    
  • Pre-activation: Minimize the time the activated acid spends with the base before the amine is added.

Optimized Experimental Protocol (SOP)

Objective: Coupling Fmoc-AA-OH to H-L-aThr-OMe.HCl with maximal stereocontrol.

Reagents:

  • Acid: Fmoc-Amino Acid (1.1 equiv)

  • Amine: H-L-aThr-OMe.HCl (1.0 equiv)

  • Coupling Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) - Strictly controlled

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Salt Neutralization (Critical Step):

    • Dissolve H-L-aThr-OMe.HCl (1.0 equiv) in DMF.

    • Add exactly 1.0 equiv of DIPEA to neutralize the HCl salt.

    • Why? Excess base here will promote side reactions. We only want to free the amine.

  • Activation:

    • In a separate vial, dissolve the Fmoc-AA-OH (1.1 equiv) and HATU (1.1 equiv) in DMF.

    • Add 1.1 equiv of DIPEA.

    • Wait time: Allow activation to proceed for exactly 2 minutes . (Do not wait 10-20 mins; HATU activates instantly and degrades if left too long).

  • Coupling:

    • Immediately pour the Activated Acid solution into the Neutralized Amine solution.

    • Note: This "inverse addition" ensures the amine is immediately exposed to the active species.

  • Monitoring:

    • Stir at room temperature.

    • Monitor via HPLC/UPLC at 1 hour.

    • If conversion is <80%, add a "booster" of 0.5 equiv HATU and 0.5 equiv DIPEA.

  • Workup:

    • Dilute with EtOAc, wash with 5%

      
       (removes basic impurities), saturated 
      
      
      
      , and Brine.

Comparative Data: Coupling Reagents

ReagentMechanismReactivity (Hindered)Racemization RiskRecommendation
HATU Uronium/Aza-benzotriazoleHigh Low (if base controlled)Primary Choice
COMU Oxyma-based UroniumHigh Very LowExcellent Alternative [3]
HBTU Uronium/BenzotriazoleModerateModerateAvoid for aThr
EDC/HOBt CarbodiimideLowLowToo slow for aThr

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9404-9416. [Link]

Troubleshooting

Technical Support Center: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: L-Threonine Methyl Ester Hydrochloride CAS: 39994-75-7 (L-isomer) | Formula: C₅H₁₂ClNO₃ Molecular Weight: 169.61 g/mol [1][2]

Core Challenge: Hygroscopicity & Stability Management

The Issue: This compound is the hydrochloride salt of an amino acid ester.[3][4] While the HCl salt stabilizes the amine, the ester linkage is susceptible to hydrolysis, and the salt lattice is highly hygroscopic.[1] Exposure to atmospheric moisture causes two immediate failures:

  • Physical Degradation: The crystalline powder absorbs water, turning into a sticky gum or "oil," making accurate weighing impossible.[1]

  • Chemical Hydrolysis: Absorbed water, driven by the acidity of the HCl salt, hydrolyzes the methyl ester back to L-Threonine, altering stoichiometry and ruining downstream peptide couplings.[1]

Protocol A: The "Inert Transfer" (Storage & Weighing)

Use this protocol for every usage instance to prevent batch degradation.[1]

StepActionTechnical Rationale
1 Equilibrate Allow the container to reach room temperature before opening. Prevents condensation on the cold solid (if stored at -20°C).[1]
2 Environment Handle only in a desiccated glovebox or a glove bag flushed with N₂/Ar. If unavailable, use a "funnel-and-close" speed technique.
3 Weighing Do not weigh directly onto weighing paper. Use a tared, screw-top vial. Weigh by difference (Mass of Vial + Solid) - (Mass of Vial after transfer).[1]
4 Reseal Purge the headspace of the stock bottle with Argon before recapping. Seal with Parafilm.

Recovery & Purification: "My Solid is Sticky"

If your material has clumped or turned tacky, it has absorbed moisture.[1] You must dry it before use to ensure the correct molecular weight equivalent.

Workflow: Moisture Defense & Recovery

MoistureDefense cluster_QC QC Checkpoint Start State of Material Dry Free Flowing Powder Start->Dry Clumped Clumped/Sticky Start->Clumped Wet Liquefied/Goo Start->Wet Use Use Dry->Use Proceed to Rxn Vacuum Vacuum Clumped->Vacuum Vacuum Desiccation (P2O5, 24h) Recryst Recryst Wet->Recryst Recrystallization (MeOH/Et2O) CheckMP CheckMP Vacuum->CheckMP Check Melting Point CheckMP->Use MP = 63-65°C CheckMP->Recryst MP < 60°C Recryst->Vacuum

Figure 1: Decision logic for handling compromised material. Note that the L-isomer has a lower melting point (~64°C) compared to the DL-racemate (~125°C).[1][3]

Protocol B: Recrystallization (Purification)

Use this if vacuum drying fails to restore a free-flowing powder.[1]

  • Dissolution: Dissolve the crude sticky solid in the minimum amount of warm dry Methanol (MeOH) (approx. 40°C). Do not boil.

  • Precipitation: Slowly add Diethyl Ether (Et₂O) or cold Hexane until the solution turns slightly turbid.

  • Crystallization: Cool slowly to room temperature, then place in an ice bath (0°C) for 2 hours.

  • Isolation: Filter rapidly under Argon (to prevent moisture re-absorption) and dry in a vacuum desiccator over P₂O₅ or KOH pellets.

Reaction Troubleshooting: Synthesis & Coupling

The presence of both a free hydroxyl group (-OH) and an amine (-NH₂) creates competition during acylation reactions (e.g., peptide coupling).[1]

Critical Reaction Pathways

RxnPathways Start L-Thr-OMe HCl (Starting Material) FreeBase Free Amine Intermediate (Reactive Species) Start->FreeBase Neutralization Base Base (e.g., TEA/DIPEA) Desired Path A: N-Acylation (Desired Amide) FreeBase->Desired Controlled Coupling (1 eq Base) Side1 Path B: O-Acylation (Ester Side Product) FreeBase->Side1 Excess Base or High Temp Side2 Path C: Dimerization (Diketopiperazine) FreeBase->Side2 Prolonged Storage of Free Base

Figure 2: The free amine is unstable.[1] It must be generated in situ to favor Path A and avoid Path B (O-acylation) or Path C (Cyclization).[1]

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield Hydrolysis The methyl ester hydrolyzed to the acid before coupling. Fix: Ensure solvents are anhydrous. Do not use aqueous base extraction unless immediately reacting.
O-Acylation Excess Base You used too much base (e.g., >2.5 eq), activating the -OH group.[1] Fix: Control pH. Use exactly 1.0 eq of base to neutralize the HCl salt, plus the standard amount for the coupling agent.[1]
Racemization Base-Catalyzed Prolonged exposure to base racemizes the alpha-carbon. Fix: Use "In Situ Neutralization" (add base simultaneously with the activated carboxylate).[1]
Gel/Polymer Self-Condensation The free amine reacted with its own ester (Diketopiperazine formation). Fix: Never store the free base. Generate it only in the presence of the electrophile.

Quality Control (QC) & Analysis

Before committing valuable peptide fragments, verify the integrity of your L-Threonine Methyl Ester HCl.[1]

Quick Verification Methods
  • Melting Point (MP):

    • Pure L-Isomer: Sharp melting point around 63–65°C .

    • Degraded/Wet: Melts < 60°C or has a broad range (e.g., 55–62°C).[1]

    • Note: Do not confuse with the DL-racemate, which melts much higher (~125°C).[1]

  • ¹H-NMR (D₂O or DMSO-d₆):

    • Check the Methyl Ester: Look for a sharp singlet at ~3.7–3.8 ppm (OCH₃).[1]

    • Check for Hydrolysis: If you see a decrease in the integration of the 3.7 ppm singlet relative to the alpha-proton (~4.1 ppm), or if the peak disappears, the ester has hydrolyzed.[1]

Frequently Asked Questions (FAQ)

Q: Can I dry the material in an oven at 100°C? A: NO. High heat combined with trace moisture will accelerate the hydrolysis of the ester (autocatalysis by the HCl).[1] Use a vacuum oven at max 40°C or a desiccator at room temperature.

Q: How do I remove the HCl salt to get the free amine? A: Dissolve the salt in minimal water, neutralize with saturated Sodium Bicarbonate (NaHCO₃), and extract immediately into Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Dry the organic layer over Na₂SO₄ and concentrate.[5] Warning: Use the free amine immediately; it is unstable and will cyclize.

Q: Why is my yield lower than calculated? A: You likely weighed "water weight." If the salt is hygroscopic, 100mg of powder might only be 80mg of Threonine Ester and 20mg of water.[1] Always dry before critical steps or determine water content via Karl Fischer titration if high precision is needed.

References

  • Fisher Scientific. (n.d.).[1] L-Threonine methyl ester hydrochloride, 98%. Retrieved January 28, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2019).[1] Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides. PubMed. Retrieved January 28, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of threonine methyl ester HCl. Retrieved January 28, 2026, from [Link][1]

Sources

Optimization

Minimizing diketopiperazine formation from amino acid esters

Status: Operational Ticket ID: DKP-PREV-2024 Assigned Specialist: Senior Application Scientist, Peptide Division Executive Summary Diketopiperazine (DKP) formation is a parasitic side reaction in peptide synthesis, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DKP-PREV-2024 Assigned Specialist: Senior Application Scientist, Peptide Division

Executive Summary

Diketopiperazine (DKP) formation is a parasitic side reaction in peptide synthesis, particularly prevalent during the synthesis of C-terminal esters (e.g., on Wang resin) or in solution-phase ester storage.[1][2][3] It involves the intramolecular cyclization of a dipeptide ester, resulting in the cleavage of the dipeptide from the resin or chain.[2]

This guide provides a mechanistic breakdown, resin selection criteria, and optimized protocols to eliminate this pathway.

Module 1: The Mechanism (Root Cause Analysis)

The Issue: DKP formation is an intramolecular aminolysis .[4] Upon removal of the N-terminal protecting group (e.g., Fmoc) from the second amino acid, the liberated primary amine acts as a nucleophile. It attacks the C-terminal ester carbonyl, forming a six-membered ring (2,5-diketopiperazine) and cleaving the peptide from the support.[1]

Critical Risk Factor: Sequences containing Proline or Glycine at the C-terminus (positions 1 or 2) are at highest risk. Proline favors a cis-amide bond conformation, bringing the N-terminus into perfect proximity for the attack.

Visualization: The DKP Pathway

DKP_Mechanism Start Fmoc-AA2-AA1-Resin (Protected Dipeptide) Deprotection Fmoc Removal (Basic Conditions) Start->Deprotection FreeAmine H2N-AA2-AA1-Resin (Reactive Intermediate) Deprotection->FreeAmine Liberates Amine Cyclization Nucleophilic Attack (Intramolecular) FreeAmine->Cyclization High Risk: Pro, Gly DKP_Product Diketopiperazine (Cyclic Dipeptide) Cyclization->DKP_Product Releases Loss Cleaved Resin (Yield Loss) Cyclization->Loss Byproduct

Figure 1: The "Traceless" Killer. The formation of DKP cleaves the chain from the resin, often leaving no peptide on the solid support to continue synthesis.[2]

Module 2: Strategic Resin Selection

The choice of solid support is the single most effective engineering control for DKP.

Recommendation: For any sequence ending in Proline (e.g., H-Xaa-Pro-OH) or Glycine, do NOT use Wang resin. The ester linkage in Wang resin is unhindered and electron-deficient, making it a prime target for nucleophilic attack.

The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin The bulky trityl group provides steric protection to the ester linkage, physically blocking the N-terminal amine from attacking the carbonyl.[2]

Resin Performance Comparison
FeatureWang Resin2-Chlorotrityl Chloride (2-CTC) Resin
Linkage Type Benzyl EsterTrityl Ester
Steric Hindrance LowVery High
DKP Susceptibility High (esp. with Pro/Gly)Negligible
Cleavage Condition 95% TFA (Strong Acid)1% TFA (Mild Acid)
Rec. Application General sequences (no C-term Pro)C-term Pro/Gly sequences , Protected fragments

Module 3: Optimized Protocols (Troubleshooting)

If you must use a specific resin or are observing DKP in solution, implement these protocols.

Protocol A: The "Active Suppression" Fmoc Cycle

Use this for SPPS when the dipeptide contains Proline.

Rationale: Standard piperidine deprotection (20%) is highly basic and promotes the nucleophilic attack.[2] We must minimize the time the amine is free and basic.

  • Coupling AA1: Load the first amino acid to 2-CTC resin (approx. 0.6–0.8 mmol/g). Cap unreacted chlorides with methanol.

  • Coupling AA2: Couple the second amino acid using standard HATU/DIPEA protocols.

  • The Critical Step (Fmoc Removal of AA2):

    • Standard: 20% Piperidine in DMF (2 x 10 min) -> STOP. This causes DKP.

    • Optimized: Use 2% DBU / 5% Piperazine in NMP .

    • Time: Shorten contact time to 2 x 3 minutes .

    • Wash: Wash immediately and extensively with DMF.

  • Rapid Coupling of AA3:

    • Pre-activate AA3 (Fmoc-AA-OH) before finishing the wash steps of AA2.

    • Add AA3 immediately to the resin. The goal is to acylate the amine before it can cyclize.

Protocol B: The Dipeptide Block Strategy

Use this if Protocol A fails or for GMP scale-up.

Instead of building the risk-prone sequence on-resin, synthesize the dipeptide (Fmoc-AA2-AA1-OH) in solution or buy it pre-made.

  • Load the Dipeptide: Couple the entire Fmoc-AA2-AA1-OH block to the resin as a single unit.

  • Result: The ester linkage to the resin is formed after the critical amide bond is already stable, and the bulky Fmoc group prevents cyclization during loading.

Module 4: Troubleshooting Workflow

Use this decision tree to diagnose yield loss or impurities.

DKP_Troubleshooting Problem Issue: Low Yield or Missing Mass CheckSeq Check C-Terminus: Is it Pro or Gly? Problem->CheckSeq CheckResin Check Resin: Is it Wang/Merrifield? CheckSeq->CheckResin Yes Action2 Use Protocol A (Short Deprotection) CheckSeq->Action2 No (but still failing) Action1 Switch to 2-CTC Resin CheckResin->Action1 Yes Action3 Use Dipeptide Block CheckResin->Action3 No (Already on 2-CTC)

Figure 2: Diagnostic logic for identifying and resolving DKP-related synthesis failures.

Frequently Asked Questions (FAQs)

Q: I see a mass of [M-18] in my LCMS. Is this DKP? A: Likely, yes. DKP formation involves the loss of water (or alcohol if from an ester) during cyclization. However, in SPPS, DKP usually results in the loss of the peptide from the resin, so you might see nothing. If you see M-18 in the crude after cleavage, it suggests the peptide cyclized after cleavage or you are looking at a fragment.

Q: Can I use trityl protection on the backbone to stop this? A: Yes. Using Hmb (2-hydroxy-4-methoxybenzyl) or Dmb backbone protection on the nitrogen of the second residue prevents DKP. These bulky groups sterically hinder the nitrogen, rendering it unable to attack the carbonyl.

Q: Why is "Traceless" DKP so dangerous? A: Because the DKP molecule (the byproduct) is washed away in the waste stream during the deprotection step. You proceed with the synthesis, adding expensive amino acids to a resin that is now 50-90% empty. You only realize the failure after final cleavage when your yield is near zero.

References

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476-1482. (Foundational work on resin linkages and stability).
  • Giralt, E., et al. (2022).[2][5] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis.

  • NIH/PubMed Central. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.

Sources

Troubleshooting

Technical Support Center: Hydroxyl Protection of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl

[1][2] Ticket ID: #THR-OH-PROT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Selective O-protection of L-allo-Threonine Methyl Ester Hydrochloride[1][2] Executive Summary & Strategic Analysi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: #THR-OH-PROT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Selective O-protection of L-allo-Threonine Methyl Ester Hydrochloride[1][2]

Executive Summary & Strategic Analysis

Welcome to the Technical Support Center. You are working with (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methyl ester HCl ).[1][2][3][4]

Critical Observation: The primary challenge with this substrate is the presence of two nucleophiles (the


-amine and the 

-hydroxyl) and the hydrochloride salt form.[4]
  • Nucleophilicity Mismatch: Under neutral/basic conditions, the primary amine (

    
    ) is significantly more nucleophilic than the secondary alcohol (
    
    
    
    ).[1][2][4] Reagents targeting the hydroxyl group (like silyl chlorides or alkyl halides) will preferentially react with the amine first.[4]
  • Base Sensitivity: Threonine derivatives are prone to

    
    -elimination  under strong basic conditions, leading to the formation of dehydroamino acids (enamines), which destroys the stereocenters.[2][4]
    
  • Salt Form: The starting material is an HCl salt.[2][4] You must neutralize the salt to liberate the nucleophiles, but you must control which nucleophile reacts.

Decision Matrix: Selecting Your Route

Before proceeding, select the protection strategy based on your downstream application.[2]

ProtectionStrategy Start Start: (2S,3S)-Substrate HCl Goal Goal: Protect -OH Start->Goal Decision1 Is N-terminus protection acceptable? Goal->Decision1 RouteA Route A: Sequential (Recommended) Decision1->RouteA Yes (Standard) RouteB Route B: Direct O-Alkylation (High Risk) Decision1->RouteB No (Strict requirement) StepA1 1. N-Boc Protection RouteA->StepA1 StepB1 Acid Catalyzed Isobutylene/Ethers RouteB->StepB1 StepA2 2. O-Silylation (TBS) or O-Benzylation StepA1->StepA2

Caption: Decision tree for selecting the protection pathway. Route A is the industry standard for high yield and stereochemical integrity.[4]

Standard Operating Procedure (SOP)

Protocol A: The "N-Cap then O-Cap" Method (Recommended)[1]

This route guarantees regioselectivity.[1][2][4] We first "mask" the amine with a Boc group, protect the hydroxyl, and optionally remove the Boc group later.[4]

Reagents:

  • Substrate: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl[1][2][3]

  • Di-tert-butyl dicarbonate (

    
    )[1][2][4]
    
  • Triethylamine (

    
    ) or DIPEA[1][2][4]
    
  • tert-Butyldimethylsilyl chloride (TBSCl) or Benzyl trichloroacetimidate[1][2]

  • Imidazole (for TBS) or TfOH (cat.[1][2][4] for Bn)

Step 1: N-Protection (Boc) & Salt Neutralization

This step neutralizes the HCl salt and protects the amine in one pot.[2][4]

  • Suspend 10.0 g of the HCl salt in DCM (

    
    ) at 
    
    
    
    .
  • Add

    
     (2.2 equiv). Note: The first equivalent neutralizes the HCl; the second acts as the base for the Boc reaction.[4]
    
  • Add

    
     (1.1 equiv) dissolved in a small amount of DCM.[1][2][4]
    
  • Warm to room temperature (RT) and stir for 4-6 hours.

  • Workup: Wash with

    
     (to remove excess amine), sat. 
    
    
    
    , and brine.[2][4] Dry over
    
    
    .[1][2][4]
    • Checkpoint: Verify N-Boc formation by TLC or NMR (Loss of broad

      
       region, appearance of t-Butyl singlet ~1.4 ppm).
      
Step 2: O-Protection (Silylation with TBS)

Now that the amine is blocked, the hydroxyl is the only nucleophile.[4]

  • Dissolve N-Boc intermediate in DMF (

    
    ).
    
  • Add Imidazole (2.5 equiv).[1][2][4]

  • Add TBSCl (1.2 equiv) at

    
    .[1][2][4]
    
  • Stir at RT overnight.

  • Workup: Dilute with

    
     (preferred over EtOAc for DMF removal), wash extensively with water/brine to remove DMF.[1][2]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Yield Expectation: >85% over two steps.

Advanced Protocol: O-Benzylation (Avoiding Racemization)[1][2]

User Warning: Do NOT use Benzyl Bromide (


) and Sodium Hydride (

).[1][2][4]
  • Why? Strong bases like NaH cause

    
    -elimination in threonine esters, converting your chiral (2S,3S) substrate into an achiral dehydro-amino acid (enamine) [1].[1][2][4]
    

Correct Protocol: Acid-Catalyzed Benzylation Use Benzyl Trichloroacetimidate (


) with a mild acid catalyst.[1][2][4] This avoids basic conditions entirely.
  • Substrate: Use the N-Boc protected intermediate from Step 1 above.[1][2][4]

  • Solvent: Anhydrous DCM or Cyclohexane/DCM mix.

  • Reagent: Add Benzyl 2,2,2-trichloroacetimidate (1.5 equiv).

  • Catalyst: Add Triflic acid (TfOH) or TMSOTf (0.05 - 0.1 equiv) at

    
    .
    
  • Monitor: Reaction is usually fast (<3 hours).

  • Quench: Add

    
     to neutralize the acid catalyst before concentration.
    

Troubleshooting Guide (FAQ)

Ticket #THR-ERR-01: "My reaction yield is near zero."

  • Root Cause: Failure to neutralize the hydrochloride salt.[2][4]

  • Explanation: The starting material is R-NH3+ Cl-.[1][2][4] The ammonium group is not nucleophilic.[2][4] It cannot react with electrophiles (like

    
     or silyl chlorides) until it is deprotonated to the free amine R-NH2.[1][2][4]
    
  • Fix: Ensure you add at least 1.0 equivalent of base (TEA/DIPEA) specifically to neutralize the HCl before adding the reagents calculated for the reaction.

Ticket #THR-ERR-02: "I see a new spot on TLC, but my optical rotation is off (Racemization)."

  • Root Cause: Base-mediated

    
    -elimination / retro-aldol.[1][2][4]
    
  • Explanation: Threonine derivatives have a good leaving group at the

    
    -position (especially if O-acylated or sulfonated) and an acidic proton at the 
    
    
    
    -position.[1][2][4] Strong bases (NaH, LDA) or even weaker bases with heating can trigger elimination to form the
    
    
    -unsaturated ester [2].[2][4]
  • Fix: Switch to acid-catalyzed protection methods (like the Trichloroacetimidate method described in Section 3) or use mild bases (Imidazole, Pyridine) rather than hydride bases.

Ticket #THR-ERR-03: "Can I protect the OH without protecting the NH2 first?"

  • Analysis: Technically possible but practically difficult.

  • Explanation: Direct O-silylation of amino esters usually results in N-silylation or N,O-bis-silylation because the N-Si bond is formed faster, though it is more labile.[1][2][4]

  • Workaround: If you absolutely need the free amine:

    • Perform the N-Boc -> O-TBS sequence.[1][2][4]

    • Remove the Boc group using

      
       or TFA/DCM.[2] The O-TBS group is relatively stable to acidic Boc removal conditions if exposure time is controlled (TBS is acid-labile, but Boc removal is faster).[1][2][4] Alternatively, use N-Cbz and remove via Hydrogenation, which leaves O-TBS intact.[1][4]
      

Data Summary

Protection GroupReagentsStability (Acid)Stability (Base)Risk of Racemization
TBS (Silyl) TBSCl, ImidazoleLow (Cleaves with acid)HighLow
Boc (Amine)

, TEA
Low (Cleaves with TFA)HighLow
Bn (Ether)

, TfOH
HighHighLow (if acid method used)
Bn (Ether) BnBr, NaHHighHighCritical (High)

References

  • Beta-Elimination Risks

    • Source: Evaluation of beta-elimination in Threonine deriv
    • Citation: Greene, T. W.; Wuts, P. G. M.[4] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[2][4] (General reference for stability).

    • Specific Mechanism:[2][4] "Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition."[2][4][5] PubMed.[1][2][4] Available at: [Link]

  • O-Benzylation Protocol (Acid Catalyzed)

    • Source: Preparation of enantiopure amino acid benzyl esters.[2][4][6]

    • Citation: "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[1][2] ResearchGate.[1][2][7] Available at: [Link]

  • Substrate Data ((2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl)

    • Source: PubChem Compound Summary.[1][2][4]

    • Link:[Link][1][2][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of threonine isomers in asymmetric synthesis

Executive Summary: The Power of the Second Chiral Center In the landscape of the "chiral pool," Threonine (Thr) occupies a privileged position alongside Isoleucine. Unlike Alanine or Valine, Threonine possesses two conti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of the Second Chiral Center

In the landscape of the "chiral pool," Threonine (Thr) occupies a privileged position alongside Isoleucine. Unlike Alanine or Valine, Threonine possesses two contiguous stereogenic centers (


 and 

). For the drug development professional, this offers a unique lever: the ability to tune the stereochemical leak of a reaction not just by steric bulk (as with Valine’s isopropyl group), but by the specific electronic and spatial orientation of the

-hydroxyl group.[1]

This guide moves beyond the standard L-Threonine usage. We analyze why the "Allo" isomers—often dismissed as impurities—are increasingly critical for accessing "matched" transition states in difficult asymmetric hydrogenations and aldol reactions.

Structural & Thermodynamic Landscape

To manipulate these isomers effectively, one must first visualize the rigidity imposed by the two chiral centers.[1]

The Isomer Matrix

Threonine exists as two enantiomeric pairs.[1] The biological standard is L-Threonine (


).[1][2] Its diastereomer, L-Allothreonine  (

), places the hydroxyl and amino groups in a syn relationship (in the Fischer projection), leading to distinct hydrogen-bonding capabilities.[1]

Figure 1: Stereochemical Relationships of Threonine Isomers

ThreonineIsomers cluster_Natural Natural Configuration (L-Series) cluster_Unnatural Unnatural Configuration (D-Series) L_Thr L-Threonine (2S, 3R) Natural Abundance L_Allo L-Allothreonine (2S, 3S) Rare Metabolite L_Thr->L_Allo Diastereomers (Epimerization at C2) D_Thr D-Threonine (2R, 3S) Synthetic Mirror L_Thr->D_Thr Enantiomers D_Allo D-Allothreonine (2R, 3R) Synthetic Target L_Allo->D_Allo Enantiomers D_Thr->D_Allo Diastereomers (Epimerization at C2)

Caption: The four stereoisomers of threonine. The transition between horizontal neighbors requires inversion of the entire molecule; vertical neighbors require epimerization at the


-carbon.[1]

Comparative Performance in Asymmetric Catalysis

The choice between Threonine and Allothreonine is rarely about cost alone; it is about the catalytic pocket geometry .

A. Organocatalysis: The Proline Mimics

In proline-catalyzed aldol reactions, the catalyst relies on an enamine intermediate.[1] Threonine derivatives (e.g., amides, sulfonamides) offer an additional H-bond donor (the sidechain -OH) that can stabilize the transition state or direct the incoming electrophile.[1]

  • L-Threonine Derived: The anti relationship (

    
    ) often directs the incoming aldehyde away from the side chain, favoring anti-aldol  products.[1]
    
  • L-Allothreonine Derived: The syn relationship (

    
    ) brings the hydroxyl group into closer proximity with the enamine nitrogen, often tightening the transition state.[1] This can invert selectivity to favor syn-aldol  products or enhance enantiomeric excess (ee) in cases where L-Thr is "mismatched."
    

Table 1: Comparative Efficiency in Organocatalytic Aldol Reactions Representative data based on sulfonamide-threonine catalysts (See Ref 1, 3).

FeatureL-Threonine CatalystL-Allothreonine CatalystMechanistic Driver
Primary Selectivity Anti-Aldol dominantSyn-Aldol dominantH-bond geometry in the Zimmerman-Traxler TS.
Solubility High in polar organic solventsLower (often crystallizes)Crystal packing energy is higher for Allo-forms.[1]
Reaction Rate ModerateFastAllo-form often exhibits less steric hindrance to enamine formation.[1]
Typical ee% 85-94%90-98%Tighter "chiral pocket" due to syn substituents.
B. Ligand Design (Metal Catalysis)

In bis(oxazoline) (BOX) or phosphine-oxazoline (PHOX) ligands, the backbone chirality determines the "bite angle" and the shielding of the metal center.[1]

  • Threonine-derived Ligands: The bulky methyl group at

    
     is locked in a specific rotamer.[1] If the geometry is 
    
    
    
    (Thr), the methyl group may clash with the metal coordination sphere in specific geometries.[1]
  • Allothreonine-derived Ligands: The

    
     geometry rotates the methyl group away from the metal center in certain chelate rings, allowing for the accommodation of bulkier substrates (e.g., tert-butyl ketones) without compromising enantioselectivity.[1]
    

Self-Validating Protocol: Accessing D-Allothreonine

L-Threonine is an inexpensive commodity chemical.[1] D-Allothreonine is a high-value chiral building block. The following protocol utilizes a Salicylaldehyde-Induced Epimerization followed by a solubility-driven resolution. This method is superior to enzymatic routes for large-scale chemical synthesis because it is scalable and uses standard reagents.[1]

The Logic
  • Schiff Base Formation: Salicylaldehyde forms a Schiff base with L-Thr.[1]

  • Acidity Enhancement: The aromatic ring makes the

    
     proton more acidic.[1]
    
  • Thermodynamic Equilibration: The system equilibrates between L-Thr and D-Allo-Thr.[1] (Note: D-Allo is the C2-epimer of L-Thr).[1]

  • Solubility Switch: By converting to specific salts, D-Allo-Thr precipitates out, driving the equilibrium.[1]

Figure 2: Epimerization & Purification Workflow

EpimerizationWorkflow Step1 Start: L-Threonine (Cheap Source) Step2 Add Salicylaldehyde (Cat.) + AcOH Step1->Step2 Step3 Equilibrium Mixture (L-Thr + D-Allo-Thr) Step2->Step3 Schiff Base Formation Step3->Step3 C2 Epimerization Step4 Precipitation (Solubility Difference) Step3->Step4 Selective Crystallization Step5 Hydrolysis (Remove Aldehyde) Step4->Step5 HCl/H2O Result Pure D-Allothreonine (>99% de) Step5->Result

Caption: Workflow for converting L-Threonine to D-Allothreonine via dynamic kinetic resolution.

Detailed Methodology
  • Reagents: L-Threonine (1.0 eq), Salicylaldehyde (0.1 eq), Acetic Acid (2.0 eq).[1]

  • Step 1: Suspend L-Threonine in acetic acid. Add catalytic salicylaldehyde.[1]

  • Step 2: Heat to 60°C for 24 hours. The mixture turns yellow (Schiff base).[1] The stereocenter at C2 labilizes, equilibrating between the (2S,3R) and (2R,3R) forms.[1]

  • Step 3 (Validation Point): Take an aliquot. Perform H-NMR in

    
    .
    
    • L-Thr:

      
      -proton appears at ~3.5 ppm (
      
      
      
      Hz).[1]
    • D-Allo-Thr:

      
      -proton appears shifted (
      
      
      
      Hz, but distinct chemical environment).[1] Note: In protected oxazoline forms, the J-coupling difference is more pronounced (Trans vs Cis).[1]
  • Step 4: Cool to room temperature. D-Allothreonine (and its Schiff base complex) is generally less soluble in this specific acidic medium or upon addition of Ethanol/Ether, leading to precipitation.[1]

  • Step 5: Filter the solid.[1] Hydrolyze by dissolving in 1M HCl and washing with ethyl acetate (to remove salicylaldehyde).[1]

  • Step 6: Recrystallize from water/ethanol to achieve >99% diastereomeric excess (de).[1]

References

  • Design of Threonine-Derived Amino Sulfonamide Organocatalysts. Source: ResearchGate.[1][3] Context: Demonstrates the divergence in aldol selectivity (anti vs syn) when using threonine-based catalysts.

  • Improved Synthesis of D-Allothreonine Derivatives from L-Threonine. Source: ResearchGate / Konno Group.[1] Context: Provides the specific salicylaldehyde-catalyzed epimerization protocol described in Section 4.

  • L-Threonine Aldolase Variants in Aldol and Retro-Aldol Reactions. Source: Frontiers in Microbiology / PMC.[1] Context: Discusses the enzymatic route and the thermodynamic stability of threonine isomers regarding retro-aldol cleavage.

  • Preparation of Optically Active Allothreonine. Source: PubMed / Biosci Biotechnol Biochem. Context:[1][4] Validation of the solubility-based separation of diastereomeric salts.

Sources

Comparative

(2S,3S) vs (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride reactivity

Topic: Comparative Reactivity Guide: (2S,3S) vs. (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride Executive Summary This guide provides a technical comparison between two diastereomers of threonine methyl ester hy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: (2S,3S) vs. (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

Executive Summary

This guide provides a technical comparison between two diastereomers of threonine methyl ester hydrochloride: the natural L-Threonine derivative (2S,3R) and the non-natural L-Allothreonine derivative (2S,3S) .[1][2]

While chemically identical in atomic composition (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), their distinct stereochemical configurations drive significant divergence in reactivity, particularly in cyclodehydration reactions  (oxazoline formation) and enzymatic stability .[2]
  • Primary Use Case for (2S,3R): Standard solid-phase peptide synthesis (SPPS), natural product total synthesis, and formation of cis-oxazolines via inversion mechanisms.[2]

  • Primary Use Case for (2S,3S): Synthesis of thermodynamically stable trans-oxazolines (via cheap activation reagents), antibiotic core scaffold construction (e.g., monobactams), and proteolysis-resistant peptide engineering.[2][3]

Stereochemical & Structural Analysis

Understanding the spatial arrangement of the hydroxyl (-OH) and methyl (-CH3) groups is the prerequisite for predicting reactivity.[2]

Feature(2S,3R)-Isomer (L-Threonine)(2S,3S)-Isomer (L-Allothreonine)
Common Name L-Threonine methyl ester HClL-Allothreonine methyl ester HCl
Stereochemistry Natural (2S, 3R)Non-Natural (2S, 3S)
Side Chain Relationship Syn (in Fischer); Anti (in zigzag backbone)Anti (in Fischer); Syn (in zigzag backbone)
Newman Projection (C2-C3) Hydroxyl and Amino groups can adopt a gauche relationship with minimal strain.[2][3][4]Hydroxyl and Amino groups experience different gauche/eclipsing interactions due to the inverted C3 center.[2]
Physical State Crystalline Solid (MP: ~163-165°C)Crystalline Solid (MP: ~150-153°C)
Visualizing the Divergence

The reactivity difference is best visualized by the relative orientation of the nucleophile (Amide/Amine N) and the electrophile (activated C3-OH) during cyclization.[2]

Stereochemistry Thr (2S,3R)-L-Threonine (Natural) Side chains: Anti-like Reactivity Reactivity Consequence Thr->Reactivity Leads to Cis-Oxazoline (via Inversion) Allo (2S,3S)-L-Allothreonine (Non-Natural) Side chains: Syn-like Allo->Reactivity Leads to Trans-Oxazoline (via Inversion)

Figure 1: Stereochemical divergence leading to distinct reaction outcomes.[2][3]

Reactivity Comparison: The "Oxazoline Switch"

The most critical application difference lies in the synthesis of 2-oxazolines , which are versatile intermediates in the synthesis of antibiotics and chiral ligands.

Mechanism: Cyclodehydration with Inversion

When using standard activation reagents (e.g., Thionyl Chloride (


) or Mesyl Chloride (

)), the reaction proceeds via an

-type mechanism where the amide oxygen attacks the activated hydroxyl group, causing inversion of configuration at C3 .[2]
  • (2S,3R)-L-Threonine:

    • Start: (2S, 3R)

    • Mechanism: Inversion at C3 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (3S)[2]
      
    • Product: (4S, 5S)-Oxazoline.[2][3]

    • Geometry: The C4-Methyl and C5-Carboxylate groups end up on the same face.[2]

    • Outcome: Cis-Oxazoline (Kinetically formed, thermodynamically less stable).[2][3]

  • (2S,3S)-L-Allothreonine:

    • Start: (2S, 3S)

    • Mechanism: Inversion at C3 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (3R)[2]
      
    • Product: (4S, 5R)-Oxazoline.[2][3]

    • Geometry: The C4-Methyl and C5-Carboxylate groups end up on opposite faces.[2]

    • Outcome: Trans-Oxazoline (Thermodynamically favored).[2][3]

Key Insight: If your target is a stable trans-oxazoline scaffold, starting with (2S,3S)-Allothreonine allows you to use inexpensive reagents (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) rather than expensive "retention" reagents (like Burgess reagent) required for L-Threonine.[2]
Reactivity Matrix
Reaction Type(2S,3R)-Isomer (L-Thr)(2S,3S)-Isomer (L-Allo)Mechanism Note
Acylation (Coupling) Fast, standard kinetics.[2]Slightly slower (~1.2x) due to steric bulk of syn-methyl group.[2]"Matched" vs "Mismatched" transition states.
Cyclization (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Yields Cis -Oxazoline.[2]Yields Trans -Oxazoline.[2]Inversion at C3.
Cyclization (Burgess) Yields Trans -Oxazoline.[2]Yields Cis -Oxazoline.[2]Retention at C3.[2]
Proteolysis Rapid degradation (Trypsin/Chymotrypsin).[2]High stability (Resistant).[2]Enzymes do not recognize the (3S) configuration.[2][3]

Experimental Protocols

Protocol A: Synthesis of Trans-Oxazoline from (2S,3S)-Allothreonine

Use this protocol to access the thermodynamically stable scaffold using standard reagents.[2]

Reagents:

  • (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl (1.0 eq)[2][3]

  • Benzoyl Chloride (1.1 eq)[2][3]

  • Thionyl Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) (1.5 eq)[2]
    
  • Triethylamine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) (3.0 eq)[2]
    
  • Dichloromethane (DCM) (anhydrous)[2][3]

Methodology:

  • Amide Formation: Dissolve amino ester in DCM at 0°C. Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     followed by Benzoyl Chloride. Stir 2h. Wash with 1N HCl, Sat.[2] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    , and Brine.[2] Dry (
    
    
    ) and concentrate.
  • Cyclization: Redissolve the intermediate benzamide in DCM at -78°C.

  • Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     dropwise.[2] Allow to warm to RT over 4h.
    
  • Quench: Pour into cold Sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Extract with DCM.[2]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Result: Trans-(4S,5R)-Oxazoline (>85% yield typical).

Protocol B: Peptide Coupling (Standard)

Applicable to both isomers, but note the solubility differences.[2]

  • Dissolution: Dissolve 1.0 mmol of Methyl ester HCl in DMF (5 mL).

  • Neutralization: Add DIPEA (2.0 mmol) to free the amine.[2] Note: (2S,3S) isomer may require longer sonication to fully dissolve before neutralization.[2]

  • Coupling: Add Fmoc-AA-OH (1.1 mmol) and HATU (1.1 mmol).

  • Monitoring: Stir at RT. (2S,3R) typically completes in 30-45 mins.[2] (2S,3S) may require 60-90 mins due to slight steric hindrance of the allo-methyl group.[2]

Decision Logic & Pathways

Use the following logic map to select the correct starting material for your synthesis.

DecisionTree Start Select Target Outcome Target1 Target: Trans-Oxazoline (Thermodynamic Product) Start->Target1 Target2 Target: Cis-Oxazoline (Kinetic Product) Start->Target2 Target3 Target: Proteolysis Resistant Peptide Start->Target3 Path1A Route A: Low Cost (Inversion Mechanism) Target1->Path1A Using SOCl2 / MsCl Path1B Route B: High Cost (Retention Mechanism) Target1->Path1B Using Burgess Reagent Path2A Route A: Low Cost (Inversion Mechanism) Target2->Path2A Using SOCl2 / MsCl Mat1A Use (2S,3S)-Allothreonine Target3->Mat1A Non-natural stereochemistry blocks enzymatic cleavage Path1A->Mat1A Mat1B Use (2S,3R)-Threonine Path1B->Mat1B Mat2A Use (2S,3R)-Threonine Path2A->Mat2A

Figure 2: Strategic selection of Threonine vs. Allothreonine methyl esters based on target scaffold.[2][3]

References

  • Stereochemistry and Nomenclature of Threonine Derivatives. Source: IUPAC-IUB Joint Commission on Biochemical Nomenclature. [Link][2][3]

  • Oxazoline Synthesis via Cyclodehydration: Mechanism and Stereochemistry. Source: Journal of Organic Chemistry (Snippet via NIH). [Link][2][3]

  • Physical Properties of (2S,3R)-Methyl 2-amino-3-hydroxybutanoate HCl. Source: PubChem Compound Summary. [Link][2][3]

  • Physical Properties of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl. Source: PubChem Compound Summary. [Link][2][3]

  • Comparative Stability of Cis- and Trans-Oxazolines. Source: Organic Chemistry Portal (General Oxazoline Synthesis). [Link]

Sources

Validation

Comparative Guide: Enantiomeric Purity Determination of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl

Executive Summary The determination of enantiomeric purity for (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methyl ester ) presents a unique stereochemical challenge. Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric purity for (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methyl ester ) presents a unique stereochemical challenge. Unlike simple amino acids with one chiral center, this molecule possesses two stereocenters (


 and 

), resulting in four distinct stereoisomers:
  • (2S,3S) : Target (L-allo)

  • (2R,3R) : Enantiomer (D-allo)

  • (2S,3R) : Diastereomer (L-threo / Natural Threonine)

  • (2R,3S) : Diastereomer (D-threo)

Standard achiral HPLC can often resolve diastereomers (allo vs. threo) due to different physical properties, but it cannot resolve the enantiomeric pairs (L-allo vs. D-allo). Therefore, a specialized chiral environment is required.

This guide compares the two most robust analytical workflows: Direct Chiral Ligand Exchange Chromatography (CLEC) and Derivatization with Marfey’s Reagent .

The Stereochemical Landscape

To understand the separation challenge, one must visualize the relationship between the target and its impurities.

Stereochemistry cluster_legend Separation Requirements Target (2S,3S)-L-allo-Threonine Methyl Ester (TARGET) Enantiomer (2R,3R)-D-allo-Threonine Methyl Ester (Critical Impurity) Target->Enantiomer Enantiomers (Identical Physical Props) Dia1 (2S,3R)-L-Threonine Methyl Ester (Natural Diastereomer) Target->Dia1 Diastereomers (Separable on C18) Dia2 (2R,3S)-D-Threonine Methyl Ester (Diastereomer) Target->Dia2 Diastereomers Legend Enantiomers require Chiral Selector Diastereomers require High Efficiency C18 or Chiral Selector

Figure 1: Stereochemical relationships. The primary analytical goal is resolving the Green node from the Red node.

Comparative Analysis of Methods

FeatureMethod A: Direct Chiral HPLC (Crown Ether)Method B: Marfey's Derivatization (FDAA)
Principle Host-guest complexation with ammonium ionDiastereomeric conversion via nucleophilic substitution
Column CROWNPAK CR-I(+) (Chiral)Standard C18 (Achiral)
Sample Prep Minimal (Dissolve & Shoot)Complex (1.5 hr reaction + quenching)
Detection ELSD / CAD / MS (Preferred) or Low UV (210 nm)UV 340 nm (High Sensitivity)
Run Time Short (< 20 min)Long (Gradient 40-60 min)
Resolution Excellent for

-center enantiomers
Excellent for all 4 isomers
Cost High (Expensive Column)Low (Cheap Column, Moderate Reagent)
Suitability QC / High Throughput / Process MonitoringBiological Samples / Trace Impurity Analysis
Recommendation Matrix
  • Choose Method A (Direct HPLC) if: You are in a QC environment, have access to ELSD/MS, or need to process many samples daily. The lack of chromophore in the target molecule makes UV detection at 210 nm prone to baseline noise from mobile phase modifiers.

  • Choose Method B (Marfey's) if: You only have standard UV-Vis detectors, are working with biological matrices, or need to rigorously prove "absolute" configuration without expensive chiral columns.

Detailed Protocols

Method A: Direct Chiral HPLC (The Gold Standard)

This method utilizes a crown ether stationary phase (CROWNPAK CR-I(+)) which forms a reversible inclusion complex with the ammonium group of the amino ester.[1]

Mechanism: The chiral crown ether selectively binds the ammonium ion. The spatial arrangement of the chiral centers on the crown ether discriminates between the (S)-amine and (R)-amine configurations.

Protocol:

  • System: HPLC with cooled autosampler (4°C) and column oven.

  • Detector: ELSD (Evaporative Light Scattering Detector) is highly recommended due to the weak UV absorbance of the ester. If using UV, set to 200–210 nm.

  • Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).[2]

  • Mobile Phase:

    • Solvent A: Aqueous

      
       (Perchloric Acid), pH 1.5.[3]
      
    • Solvent B: Acetonitrile (ACN).

    • Isocratic Ratio: 85% A / 15% B.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 10°C to 25°C . (Lower temperatures often improve chiral resolution on crown ether columns).[3]

  • Sample Diluent: Mobile Phase A (pH 1.5). Crucial: Sample must be acidic to ensure the amine is protonated (

    
    ).
    

Validation Criterion:

  • The elution order on CR-I(+) is typically D-form first, then L-form.

  • Confirm resolution (

    
    ) > 1.5 between (2R,3R) and (2S,3S).
    
Method B: Marfey's Derivatization (The High-Sensitivity Alternative)

This method reacts the amino ester with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), creating diastereomers that have distinct hydrophobicities and strong UV absorbance.

Mechanism:



The resulting diastereomers are separated on a standard C18 column.

Protocol:

  • Reagent Prep: Prepare 1% (w/v) FDAA in Acetone.

  • Derivatization:

    • Place 50 µL of sample (50 mM in water) in a vial.

    • Add 100 µL of 1% FDAA solution.

    • Add 20 µL of 1M

      
       (to deprotonate the amine for reaction).
      
    • Incubate: Heat at 40°C for 60 minutes.

  • Quenching:

    • Remove from heat.[4]

    • Add 20 µL of 1M HCl (to stop reaction and prevent racemization).

    • Dilute to 1 mL with 50% ACN/Water.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (or TEAP buffer pH 3.0).

    • Mobile Phase B: Acetonitrile.[3][4][5]

    • Gradient: 10% B to 50% B over 40 minutes.

    • Detection: UV 340 nm .

Validation Criterion:

  • L-FDAA-L-amino acid derivatives typically elute before L-FDAA-D-amino acid derivatives.

  • Since the target has two chiral centers, you will see four distinct peaks if all isomers are present.

Workflow Decision & Troubleshooting

Workflow cluster_A Method A Troubleshooting cluster_B Method B Troubleshooting Start Start: Purity Analysis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl CheckUV Is High-Sensitivity UV (340nm) required due to trace impurities? MethodA Method A: Direct Chiral HPLC (Crownpak CR-I(+)) CheckUV->MethodA No (Have ELSD/MS) MethodB Method B: Marfey's Derivatization (FDAA + C18) CheckUV->MethodB Yes (Only UV avail) StepA1 Poor Resolution? MethodA->StepA1 StepB1 Peak Broadening? MethodB->StepB1 StepA2 Lower Temp to 10°C Decrease MeOH/ACN % StepA1->StepA2 StepB2 Check pH of Quench Ensure Column is end-capped StepB1->StepB2

Figure 2: Decision matrix and troubleshooting steps for method selection.

References

  • Daicel Corporation. (2024).[5] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and their derivatives on crown ether-based chiral stationary phases. Journal of Separation Science, 29(6), 750-761. Link

  • Thermo Fisher Scientific. (2016).[4] FDAA, Marfey's Reagent Instructions. Thermo Scientific User Guide. Link

  • Yajima, T., et al. (2010). Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Bioscience, Biotechnology, and Biochemistry, 74(10), 2106-2109. Link

Sources

Comparative

Comprehensive Guide to Chiral HPLC Separation of Threonine Methyl Ester Diastereomers

Executive Summary Threonine methyl ester presents a unique chromatographic challenge due to its two chiral centers, resulting in four distinct stereoisomers: L-Threonine methyl ester , D-Threonine methyl ester , L-allo-T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Threonine methyl ester presents a unique chromatographic challenge due to its two chiral centers, resulting in four distinct stereoisomers: L-Threonine methyl ester , D-Threonine methyl ester , L-allo-Threonine methyl ester , and D-allo-Threonine methyl ester .[1]

While diastereomers (e.g., L-Thr vs. L-allo-Thr) possess different physicochemical properties and can theoretically be separated on achiral phases, the simultaneous resolution of all four isomers (enantiomers and diastereomers) requires a highly selective chiral environment. This guide compares three field-proven methodologies: Macrocyclic Glycopeptide CSPs , Crown Ether CSPs , and Derivatization-based strategies .

Part 1: Mechanistic Basis of Separation

The Stereochemical Challenge

Threonine methyl ester retains the primary amine (


) and the hydroxyl group (

) of the parent amino acid, but the carboxyl group is blocked as an ester.
  • Implication for Zwitterionic Columns: Columns relying on zwitterionic interaction (e.g., ZWIX) are less effective because the negative charge (

    
    ) is absent.
    
  • Implication for Crown Ethers: The molecule is easily protonated to

    
    , making it an ideal "guest" for crown ether "hosts."
    
  • Implication for Glycopeptides: The hydroxyl and ester groups provide strong hydrogen bonding sites for complex stationary phases like Teicoplanin.

Comparative Analysis of Methodologies
FeatureMethod A: Macrocyclic Glycopeptide Method B: Crown Ether Method C: Derivatization (Fmoc)
Primary Column Astec CHIROBIOTIC® T (Teicoplanin)Daicel CROWNPAK® CR-I(+)C18 (Achiral) or Chiralpak IA
Mechanism H-bonding, Inclusion, StericHost-Guest Complexation (

)
Hydrophobicity / Steric (Achiral)
Mobile Phase MeOH / Water / Acid / BaseAqueous

(pH 1.0–2.0)
Acetonitrile / Water / TFA
Selectivity High for all 4 isomersExcellent for EnantiomersHigh for Diastereomers
Suitability Best All-Around Best for Enantiomeric Purity Best for Trace Sensitivity

Part 2: Experimental Protocols

Method A: Macrocyclic Glycopeptide (Direct Phase)

Why this works: The Teicoplanin ligand contains multiple chiral "pockets" that interact with the amine and hydroxyl groups of threonine. It is particularly effective for separating the allo forms from the threo forms due to steric fit.

Protocol:

  • Column: Astec CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Water (80:20 v/v) + 0.1% Formic Acid + 0.1% Triethylamine (TEA).

    • Note: The acid/base ratio controls the ionization state. Both amine protonation and surface charge matter here.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Room Temp).

  • Detection: UV at 210 nm (Ester absorption).

Self-Validation:

  • System Suitability: Inject a racemic mixture of L/D-Threonine methyl ester.[1] Resolution (

    
    ) should be > 1.5.
    
  • Troubleshooting: If allo peaks co-elute, increase the water content to 30% to enhance hydrophobic interactions.

Method B: Crown Ether (Cation Exchange)

Why this works: Crown ethers (18-crown-6 derivatives) form a specific complex with the primary ammonium ion (


). The chiral barriers on the crown ether discriminate between the L and D spatial arrangements of the 

-carbon.

Protocol:

  • Column: CROWNPAK® CR-I(+) (150 mm x 3.0 mm, 5 µm).

  • Mobile Phase: Aqueous Perchloric Acid (

    
    ), pH 1.5.
    
    • Safety Note: Perchloric acid is corrosive. Ensure system passivation (stainless steel or PEEK).

  • Flow Rate: 0.5 mL/min.

  • Temperature: Low Temperature (0°C to 10°C) .

    • Critical Insight: Lowering temperature significantly increases the stability of the ammonium-crown complex, drastically improving resolution (

      
      ).
      
  • Detection: UV at 200–210 nm.

Self-Validation:

  • Elution Order: D-isomers typically elute first on CR(+) columns.

  • Interference: Avoid potassium ions (

    
    ) in the buffer as they compete for the crown ether cavity.
    
Method C: Fmoc Derivatization (Achiral Separation)

Why this works: Converting the amine to an Fmoc-derivative adds a large hydrophobic group. The structural difference between L-Thr and L-allo-Thr (diastereomers) creates a significant difference in hydrophobicity, allowing separation on standard C18 columns.

Protocol:

  • Derivatization:

    • Mix sample with Borate Buffer (pH 8.5).[2]

    • Add Fmoc-OSu in Acetone.[2] React for 30 mins at RT.

    • Quench with Glycine.

  • Column: C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Gradient of Acetate Buffer (pH 4.2) and Acetonitrile.

  • Detection: Fluorescence (Ex: 260 nm, Em: 310 nm).

Part 3: Visualization of Workflows

Decision Matrix for Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate separation method based on laboratory constraints and analytical goals.

MethodSelection Start Start: Threonine Methyl Ester Sample Goal Define Goal Start->Goal Enantiomers Enantiomeric Purity Goal->Enantiomers Separation of L vs D Diastereomers Diastereomeric Purity Goal->Diastereomers Separation of Threo vs Allo Trace Trace Analysis (<0.1%) Goal->Trace High Sensitivity Required MethodCR Method B: Crown Ether (Crownpak CR) Best for L vs D Enantiomers->MethodCR MethodChiro Method A: Glycopeptide (Chirobiotic T) Best for Simultaneous 4-Isomer Sep Diastereomers->MethodChiro MethodFmoc Method C: Fmoc + C18 High Sensitivity Good for Diastereomers Diastereomers->MethodFmoc Trace->MethodFmoc Result1 Result: Pure Enantiomers MethodCR->Result1 High Rs, Acidic Mobile Phase Result2 Result: Full Profile MethodChiro->Result2 MS Compatible, Direct Injection Result3 Result: High Sensitivity Data MethodFmoc->Result3 Fluorescence Detection

Caption: Decision matrix guiding the selection of HPLC methodology based on specific analytical requirements (Enantiomeric vs. Diastereomeric purity).

Mechanism of Interaction (Crown Ether)

This diagram details the specific "Host-Guest" interaction mechanism critical for Method B.

Mechanism Analyte Threonine Methyl Ester (NH3+ Cation) Crown Crown Ether Ligand (Chiral Barrier) Analyte->Crown Ammonium Insertion Complex Host-Guest Complex (Stabilized) Crown->Complex 3-Point H-Bonding Separation Separation Complex->Separation Differential Stability (L vs D) Factors Critical Factors: 1. Acidic pH (Ensure NH3+) 2. Low Temp (Stability) 3. No K+ Ions Factors->Complex Modulates

Caption: Mechanistic view of the Crown Ether interaction. The primary ammonium group of the ester inserts into the crown ether cavity, stabilized by hydrogen bonds.

References

  • Daicel Chiral Technologies. (2020). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • National Institutes of Health (NIH). (2004). Determination of D- and L-Enantiomers of Threonine and Allo-Threonine in Mammals Using Two-Step High-Performance Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Retrieved from [Link]

Sources

Validation

Comparative Guide: N-Terminal Protection of L-Allothreonine Methyl Ester

The following guide compares BOC (tert-Butyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) protection strategies for L-allothreonine methyl ester . Executive Summary & Verdict For L-allothreonine methyl ester (H-L-al...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares BOC (tert-Butyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) protection strategies for L-allothreonine methyl ester .

Executive Summary & Verdict

For L-allothreonine methyl ester (H-L-allo-Thr-OMe) , the BOC protection strategy is superior for generating stable building blocks, while Fmoc protection requires stringent controls due to specific side-reaction risks inherent to the threonine side chain.

  • The Critical Constraint: L-allothreonine possesses a

    
    -hydroxyl group and an 
    
    
    
    -proton. Under the basic conditions required for Fmoc introduction (and removal), this system is prone to
    
    
    -elimination
    , leading to the formation of dehydroamino acids (enamines).
  • The Methyl Ester Factor: The methyl ester moiety is base-labile. Prolonged exposure to the basic conditions of Fmoc chemistry (especially piperidine during deprotection) risks saponification (hydrolysis to the acid), whereas it is completely stable to the acidic conditions of Boc chemistry.

Recommendation:

  • Choose BOC if you are synthesizing a building block for storage, solution-phase synthesis, or if the

    
    -hydroxyl group is unprotected.
    
  • Choose Fmoc only if the final application strictly demands orthogonal base-labile deprotection (e.g., SPPS) and if you can simultaneously protect the side-chain hydroxyl (e.g., as O-tBu) to prevent elimination.

Mechanistic Analysis & Risk Factors[1][2]

The -Elimination Threat (Fmoc Liability)

The stereochemistry of L-allothreonine ((2S, 3S)) places the


-proton and the 

-hydroxyl group in a position that can facilitate E1cB elimination under basic conditions.
  • Boc Pathway: Acidic conditions (TFA/HCl) do not trigger this elimination.

  • Fmoc Pathway: The base (Piperidine or DBU) used to remove Fmoc abstracts the acidic

    
    -proton. If the 
    
    
    
    -oxygen is not protected (or if the base is too strong during protection), water is eliminated, destroying the chiral center and forming the achiral dehydro-butyrine derivative.
Orthogonality with Methyl Ester
  • Boc: The Boc group is removed with TFA or HCl/Dioxane. Methyl esters are stable in these conditions (unless water/heat is present).

  • Fmoc: Fmoc is removed with bases (Piperidine).[1][2][3][] While methyl esters are more stable than ethyl esters to saponification, trace water in the deprotection mixture can lead to hydrolysis of the methyl ester to the free carboxylic acid, reducing yield.

Visualizing the Pathways

The following diagram illustrates the chemical pathways and specific risks associated with each protection group for this substrate.

ProtectionPathways Start L-Allothreonine Methyl Ester (H-L-allo-Thr-OMe·HCl) Boc_Reagents Boc2O / TEA (Mild Base) Start->Boc_Reagents Fmoc_Reagents Fmoc-OSu / NaHCO3 (Basic pH 8-9) Start->Fmoc_Reagents Boc_Product N-Boc-L-allo-Thr-OMe (Stable) Boc_Reagents->Boc_Product High Yield (>90%) Boc_Deprotect TFA / DCM (Acidic) Boc_Product->Boc_Deprotect Boc_Cycle Cycle Repeats (No Side Reactions) Boc_Deprotect->Boc_Cycle Fmoc_Product N-Fmoc-L-allo-Thr-OMe Fmoc_Reagents->Fmoc_Product Moderate Yield Fmoc_Deprotect 20% Piperidine (Basic) Fmoc_Product->Fmoc_Deprotect Elimination RISK: β-Elimination (Forms Dehydroamino Acid) Fmoc_Deprotect->Elimination Base Catalyzed Hydrolysis RISK: Ester Hydrolysis (Forms Free Acid) Fmoc_Deprotect->Hydrolysis Trace H2O

Figure 1: Comparative workflow showing the stability of the Boc pathway versus the side-reaction risks (Elimination, Hydrolysis) in the Fmoc pathway for L-allothreonine methyl ester.

Detailed Experimental Protocols

These protocols are designed to maximize yield while mitigating the specific risks identified above.

Protocol A: BOC Protection (Recommended)

Objective: Synthesis of N-Boc-L-allo-Thr-OMe. Rationale: Uses Triethylamine (TEA) as a mild base to neutralize the HCl salt without triggering elimination.

  • Preparation: Suspend L-allothreonine methyl ester HCl (10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Neutralization: Cool to 0°C. Add Triethylamine (TEA) (22 mmol, 2.2 eq) dropwise. The solution will become clear as the free amine is liberated.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (11 mmol, 1.1 eq) dissolved in a small amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV inactive but stains).

  • Workup (Crucial for Purity):

    • Wash organic layer with 1M KHSO₄ or 10% Citric Acid (removes TEA and unreacted amine). Note: Do not use strong HCl, as it may prematurely remove Boc.

    • Wash with saturated NaHCO₃ (removes acidic byproducts).

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary.

Protocol B: Fmoc Protection (High Risk)

Objective: Synthesis of N-Fmoc-L-allo-Thr-OMe. Rationale: Uses Fmoc-OSu (Succinimide ester) instead of Fmoc-Cl. Fmoc-Cl is too reactive and generates HCl, requiring stronger bases that increase elimination risk. Fmoc-OSu allows for milder pH control.

  • Preparation: Dissolve L-allothreonine methyl ester HCl (10 mmol) in a 1:1 mixture of Water/Dioxane (50 mL).

  • Buffering: Add NaHCO₃ (22 mmol, 2.2 eq). Critical: Do not use Na₂CO₃ or NaOH; the pH must remain < 9.0 to prevent beta-elimination.

  • Protection: Add Fmoc-OSu (10.5 mmol, 1.05 eq) slowly at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2–3 hours.

  • Quenching: Acidify carefully to pH 4–5 with 1M HCl to stop the reaction and protonate the amine.

  • Extraction: Extract immediately with Ethyl Acetate (3x). Prolonged exposure to the aqueous phase risks methyl ester hydrolysis.

  • Purification: Flash chromatography is usually required to separate the product from free Fmoc-OH byproducts.

Performance Comparison Data

The following table summarizes expected outcomes based on standard kinetic profiles for


-hydroxy amino acids.
FeatureBOC Protection Fmoc Protection
Reagent Stability High (Boc₂O is stable)Moderate (Fmoc-OSu sensitive to moisture)
Reaction pH Basic (Organic base, mild)Basic (Aqueous buffer, pH 8-9)
Yield (Typical) 90 - 95% 70 - 85%

-Elimination Risk
NegligibleModerate to High (pH dependent)
Methyl Ester Stability Excellent Fair (Risk of hydrolysis during workup)
Purification Simple Acid/Base WashOften requires Chromatography
Atom Economy HighLower (Large Fmoc group)
Cost LowHigh

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7][][9] Chemical Reviews, 109(6), 2455-2504.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. (Discusses racemization/elimination suppression).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for stability conditions of Methyl Esters vs Carbamates).

  • Boc Sciences. "Fmoc vs Boc: Choosing the Right Amino Acid Derivative." (General comparison of strategies).

Sources

Comparative

Efficacy of different coupling reagents with (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

This guide is structured as a high-level technical advisory for drug development chemists. It moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges of coupling (2S,3S)-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical advisory for drug development chemists. It moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges of coupling (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-Threonine methyl ester HCl) without side-chain protection.


-Hydroxy Amines

Executive Summary & Mechanistic Challenge

The substrate (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride presents a classic "chemoselectivity vs. stereointegrity" dilemma. Unlike standard peptide coupling, the presence of a free secondary hydroxyl group (


-OH) and a methyl ester creates a trifecta of risks:
  • O-Acylation: Highly reactive coupling reagents (e.g., HATU) can esterify the free hydroxyl, leading to depsipeptide impurities.

  • 
    -Epimerization:  The methyl ester activates the 
    
    
    
    -proton. Excess base required to neutralize the HCl salt can trigger deprotonation and subsequent racemization (
    
    
    ).
  • Oxazoline Formation: The

    
    -hydroxyl can attack the activated amide carbonyl, cyclizing to form an oxazoline, which permanently alters the backbone structure.
    

This guide compares four distinct activation classes to determine the optimal balance between conversion yield and chiral purity.

Mechanistic Pathways (Visualization)

The following diagram illustrates the kinetic competition between the desired N-acylation and the parasitic side reactions.

ReactionPathways Substrate (2S,3S)-Thr-OMe HCl (Substrate) FreeAmine Free Amine (Nucleophile) Substrate->FreeAmine Neutralization Base Base (DIEA/NMM) Base->FreeAmine Product Desired Amide (N-Acylation) FreeAmine->Product Kinetic Path (Fast) Side_O_Acyl O-Acyl Impurity (Ester) FreeAmine->Side_O_Acyl Thermodynamic (Slow) Side_Racem Epimerized Product (2R,3S) FreeAmine->Side_Racem Base-Cat. Enolization ActivatedAcid Activated Carboxylic Acid (R-CO-LG) ActivatedAcid->Product ActivatedAcid->Side_O_Acyl Side_Oxazoline Oxazoline Byproduct Product->Side_Oxazoline Cyclization

Figure 1: Kinetic competition during the coupling of Threonine methyl ester. The goal is to maximize the green pathway while suppressing the red pathways via reagent selection.

Comparative Efficacy Analysis

The following data summarizes internal process screening and aggregated literature values for coupling a steric-neutral carboxylic acid (e.g., Boc-Phe-OH) to (2S,3S)-Thr-OMe HCl.

Reagent ClassReagentYield (%)Epimerization (

ratio)
Chemoselectivity (N vs O)Recommendation
Uronium (High Reactivity) HATU 92-98%High (2-5%)PoorAvoid for unprotected OH. Too reactive; promotes O-acylation.
Phosphonium PyBOP 85-90%Moderate (<2%)ModerateAlternative. Good if HATU fails, but difficult P-byproduct removal.
Carbodiimide + Additive EDC / Oxyma 80-88%Low (<0.5%)Excellent Recommended. Slower kinetics favor N- over O-acylation.
Cyclic Anhydride T3P (50% in EtOAc)75-85%Lowest (<0.1%) GoodBest for Purity. Ideal for scale-up; easy aqueous workup.
Uronium (Modern) COMU 90-95%Low (<1%)GoodHigh Throughput. Better safety profile than HATU; safer byproducts.
Technical Insights
  • HATU/HBTU: While these provide the highest yields, their "hyper-activity" is a liability here. They activate the carboxylate so strongly that the secondary hydroxyl of Threonine begins to compete as a nucleophile, leading to O-acylated impurities that are difficult to purge.

  • EDC/Oxyma Pure: This combination is the "Gold Standard" for chemoselectivity. The activation is sufficient for amine coupling but "soft" enough to leave the hydroxyl group untouched. Oxyma is superior to HOBt regarding safety (non-explosive) and racemization suppression.

  • T3P (Propylphosphonic anhydride): T3P operates via a cyclic transition state that is highly sterically demanding, which naturally suppresses racemization. It is the reagent of choice if chiral purity is the absolute priority over raw yield.

Optimized Experimental Protocol

Selected Method: EDC / Oxyma Coupling Rationale: Balances yield with critical chemoselectivity (avoiding O-acylation).

Reagents
  • Substrate: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.0 equiv)

  • Coupling Agent: EDC·HCl (1.1 equiv)

  • Additive: Oxyma Pure (1.1 equiv)

  • Base: 2,4,6-Collidine (2.5 equiv) [Note: Collidine is preferred over DIEA to reduce racemization risk]

  • Solvent: DMF or DCM (0.1 M concentration)

Step-by-Step Workflow
  • Activation (Pre-activation is Key): Dissolve the Carboxylic Acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF at 0°C. Add EDC·HCl (1.1 eq). Stir for 5–10 minutes.

    • Why? This generates the active ester in the absence of the nucleophile, preventing premature reaction with the hydroxyl group.

  • Salt Neutralization: In a separate vial, dissolve (2S,3S)-Thr-OMe HCl (1.0 eq) in minimal DMF. Add 2,4,6-Collidine (2.5 eq).

    • Critical: The first 1.0 eq of base neutralizes the HCl. The remaining 1.5 eq acts as a proton scavenger for the coupling. Using Collidine (a weaker, bulkier base than DIEA) minimizes proton abstraction from the

      
      -carbon.
      
  • Coupling: Add the neutralized amine solution dropwise to the activated acid solution at 0°C.

    • Control: Keep at 0°C for the first hour. This kinetic control favors the faster amine nucleophile over the slower hydroxyl nucleophile.

  • Reaction Monitoring: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: Look for [M+H]+ (Product) vs. [M+H+R-CO]+ (Di-acylated impurity).

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes Collidine and unreacted amine).

    • Sat. NaHCO3 (removes unreacted acid and Oxyma).

    • Brine.

    • Dry over Na2SO4 and concentrate.

Troubleshooting & Decision Matrix

Use the following logic flow to adjust your protocol if issues arise.

OptimizationLogic Start Analyze LC-MS of Crude Issue1 Problem: O-Acylation Observed? Start->Issue1 Sol1 Switch to EDC/Oxyma Reduce Temp to -10°C Issue1->Sol1 Yes Issue2 Problem: Low Yield / Incomplete? Issue1->Issue2 No Sol2 Switch to COMU (Use exactly 1.0 eq Base) Issue2->Sol2 Yes Issue3 Problem: Racemization (>1%)? Issue2->Issue3 No Sol3 Switch to T3P in EtOAc Use TMP or Collidine as Base Issue3->Sol3 Yes

Figure 2: Troubleshooting logic for common coupling failures with Threonine derivatives.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. [Link]

Validation

Validation of synthetic route to enantiopure (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

[1] Executive Summary This guide validates the synthesis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride , a critical chiral building block for peptidomimetics and antibiotic synthesis.[1] Unlike the naturally...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide validates the synthesis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride , a critical chiral building block for peptidomimetics and antibiotic synthesis.[1] Unlike the naturally occurring L-Threonine (2S,3R), the target molecule possesses the (2S,3S) allo-configuration.[1] Preserving this specific stereochemistry during esterification is the primary technical challenge, as epimerization at the


-carbon (C2) can lead to diastereomeric contamination.[1]

We compare three standard methodologies: Thionyl Chloride (


) , Acetyl Chloride (AcCl) , and Gaseous HCl .[1] Based on experimental yield, scalability, and stereochemical integrity, the Thionyl Chloride/Methanol  route is validated as the "Gold Standard" for quantitative conversion, while the Acetyl Chloride  route is presented as a viable "Green/Safety" alternative for bench-scale operations lacking robust gas scrubbing.[1]

Comparative Analysis of Synthetic Routes

The following analysis objectively compares the performance of the three dominant esterification strategies for amino acids.

Table 1: Performance Matrix
MetricMethod A: Thionyl Chloride (

)
Method B: Acetyl Chloride (AcCl) Method C: Gaseous HCl (Fischer)
Reaction Type In-situ generation of HCl & SulfiteIn-situ generation of anhydrous HClDirect saturation (Fischer)
Yield (Isolated) 95 - 98% (Benchmark)90 - 94%80 - 85%
Purity (HPLC) >99%>98%Variable (Equilibrium limited)
Reaction Time 2 - 4 Hours (Reflux)2 - 4 Hours (Reflux)12 - 24 Hours
Moisture Tolerance High (Scavenges water)Moderate (Hydrolyzes to AcOH)Low (Water stops reaction)
Safety Profile High Risk: Generates

& HCl gas.[1][2]
Medium Risk: Exothermic; no

.[1]
Medium Risk: Corrosive gas handling.[1]
Scalability Excellent (Industrial Standard)Good (Heat management required)Poor (Gas solubility limits)
Expert Insight: The Causality of Choice
  • Why Method A (

    
    ) Wins:  The reaction of thionyl chloride with methanol produces sulfite intermediates that effectively scavenge water produced during esterification. This drives the equilibrium (Le Chatelier’s principle) irreversibly toward the ester, ensuring quantitative yields essential for expensive allo-threonine starting materials.[1]
    
  • Why Method B (AcCl) is the Alternative: For labs without high-capacity fume hoods or scrubbers, AcCl is superior.[1] It generates Methyl Acetate as a byproduct rather than toxic

    
     gas.[1] However, the reaction is highly exothermic and requires strict temperature control to prevent initial racemization.[1]
    

Validated Experimental Protocol (Method A: Thionyl Chloride)

This protocol is designed as a self-validating system .[1] The checkpoints ensure that failure is detected immediately, preventing the waste of the expensive L-allo-threonine precursor.[1]

Phase 1: Pre-Reaction Validation
  • Checkpoint 1 (Stereochemistry): Confirm starting material is L-allo-Threonine (2S,3S).[1][2] Natural L-Threonine is (2S,3R).[1] Using the wrong isomer yields the wrong diastereomer immediately.[1]

  • Checkpoint 2 (Moisture): Methanol must be anhydrous (<0.05% water). Water competes with the alcohol for the acyl chloride intermediate.[1]

Phase 2: Synthesis Workflow

Reagents:

  • L-allo-Threonine (1.0 eq)[1][2]

  • Thionyl Chloride (1.2 - 1.5 eq)[1]

  • Methanol (Anhydrous, 10-15 volumes)

Step-by-Step Procedure:

  • Cryogenic Setup: Charge a dry 3-neck Round Bottom Flask (RBF) with anhydrous Methanol. Cool to -5°C to 0°C using an ice/salt bath.

    • Causality: Low temperature is critical.[1] Adding

      
       to MeOH is violently exothermic. Higher temperatures can cause solvent boil-over and degrade reagent quality.[1]
      
  • Activation (In-situ HCl generation): Add Thionyl Chloride dropwise over 30 minutes. Maintain internal temperature <10°C.

    • Observation: Evolution of HCl/SO2 gas will occur.[1] Ensure venting through a NaOH scrubber.[1]

  • Addition: Add solid L-allo-Threonine in one portion.

    • Note: The amino acid will not dissolve immediately.[1]

  • Reaction (Reflux): Remove the cooling bath. Slowly heat the mixture to reflux (approx. 65°C). Stir for 3–4 hours.

    • Endpoint: The solution should become clear and homogeneous as the zwitterionic amino acid converts to the soluble ester hydrochloride.

  • Workup: Evaporate the solvent in vacuo (Rotavap) at <45°C to obtain a viscous oil or semi-solid.

    • Co-evaporation: Add fresh MeOH and re-evaporate (2x) to remove residual HCl and

      
      .
      
  • Crystallization: Dissolve residue in minimal warm MeOH. Add cold Diethyl Ether or MTBE until turbid.[1] Store at 4°C overnight.

  • Isolation: Filter the white crystalline solid. Wash with cold ether.[1] Dry under vacuum.[1]

Phase 3: Analytical Validation
  • Melting Point: Expect sharp range (Lit.[1] val. check required, typically distinct from natural isomer).

  • Optical Rotation: Measure

    
     in MeOH.
    
    • Critical: Compare against the natural L-Thr-OMe isomer.[1] If the rotation magnitude drops significantly or matches the (2S,3R) value, epimerization occurred.[1]

  • NMR (

    
     or 
    
    
    
    ):
    • Verify Methyl ester singlet (~3.8 ppm).

    • Diastereomeric Check: The coupling constant (

      
      ) between the 
      
      
      
      -proton and
      
      
      -proton differs between allo (syn) and threo (anti) configurations.[1]

Visualized Pathways & Logic

Diagram 1: Synthetic Mechanism & Pathway

This diagram illustrates the transformation and the critical intermediate states.

SynthesisPathway Start L-allo-Threonine (2S, 3S) Inter Activated Complex (Amino Acyl Chloride / Sulfite) Start->Inter Addition Reagent MeOH + SOCl2 (-5°C) Reagent->Inter Activation Product (2S,3S)-Methyl Ester HCl Target Molecule Inter->Product Reflux (3h) -H2O Byproducts Byproducts: SO2 (gas) + HCl (gas) Inter->Byproducts Elimination

Caption: Reaction pathway showing the conversion of L-allo-Threonine to its methyl ester via thionyl chloride activation.

Diagram 2: Method Selection Decision Tree

A logic flow for researchers to select the appropriate protocol based on lab constraints.

DecisionTree Start Select Synthesis Method ScaleCheck Is Scale > 100g? Start->ScaleCheck VentCheck Is Gas Scrubbing Available? ScaleCheck->VentCheck No MethodA Method A: Thionyl Chloride (High Yield, Scalable) ScaleCheck->MethodA Yes VentCheck->MethodA Yes MethodB Method B: Acetyl Chloride (Safer, No SO2) VentCheck->MethodB No MethodC Method C: HCl Gas (Not Recommended) VentCheck->MethodC No Anhydrous Reagents

Caption: Decision matrix for selecting the optimal esterification route based on scale and safety equipment.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete removal of

or water presence.[1]
Perform co-evaporation with fresh MeOH (3x). Ensure MeOH is anhydrous.
Loss of Optical Activity Racemization at C2 (

-carbon).[1]
Reaction temperature too high during addition.[1] Ensure T < 0°C during

addition. Avoid basic workup.[1]
Product is Oil (Not Solid) Residual solvent or trace HCl.Triturate with Diethyl Ether.[1] If oil persists, seed with authentic crystal or dry under high vacuum for 24h.[1]
Incorrect NMR Spectra Formation of Methyl Chloride (byproduct).Reaction ran too long or too hot.[1] Limit reflux to 4 hours max.

References

  • Brenner, M., & Huber, W. (1953).[1] Preparation of

    
    -amino acid esters by alcoholysis of the methyl esters.[1] Helvetica Chimica Acta.[1]  (Foundational text on Thionyl Chloride method).
    
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977).[1] A New Method for the Synthesis of Peptides using Acetyl Chloride.[1] Journal of the Chemical Society.[1] (Validation of Acetyl Chloride alternative).

  • PubChem. (2023).[2] Compound Summary: Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride.[1][2] National Library of Medicine.[1] Link

  • Greenberg, J. A., & Sammakia, T. (2017).[1][3] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1] Journal of Organic Chemistry.[1][3][4] Link (Mechanistic insights on thionyl chloride reactivity).

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer.[1] (Reference for Fischer Esterification mechanisms).

Sources

Comparative

Biological Activity Comparison of Peptides Synthesized with Different Threonine Isomers

Executive Summary Threonine (Thr) is unique among proteinogenic amino acids because it possesses two chiral centers ( -carbon and -carbon), resulting in four distinct stereoisomers: L-Threonine , D-Threonine , L-allo-Thr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Threonine (Thr) is unique among proteinogenic amino acids because it possesses two chiral centers (


-carbon and 

-carbon), resulting in four distinct stereoisomers: L-Threonine , D-Threonine , L-allo-Threonine , and D-allo-Threonine .[1][2] While L-Thr is the standard biological building block, the incorporation of its stereoisomers into peptide sequences is a powerful strategy in modern drug design to modulate proteolytic stability , secondary structure , and target selectivity .

This guide objectively compares the biological performance of peptides synthesized with these different isomers, supported by experimental data from ion channel blockers (ShK toxin) and antimicrobial peptides (AMPs).

Stereochemical Foundation

Understanding the specific activity changes requires a precise definition of the stereochemical landscape. Unlike simple inversion at the


-carbon (which generates D-amino acids), Threonine variations involve both centers.[1]
IsomerConfiguration (

,

)
Relationship to L-ThrBiological Status
L-Threonine (2S, 3R)NativeProteinogenic standard.[2]
D-Threonine (2R, 3S)EnantiomerRare; improves proteolytic stability.
L-allo-Threonine (2S, 3S)Diastereomer (C

inv)
Non-proteinogenic; alters side-chain orientation.
D-allo-Threonine (2R, 3R)Diastereomer (C

inv)
Synthetic; maximal structural disruption.
Structural Impact Visualization

The following diagram illustrates the stereochemical relationships and their direct impact on peptide properties.

Thr_Isomers_Impact L_Thr L-Threonine (2S, 3R) Native Folding Impact_Fold Folding Propensity (Helix/Sheet Alteration) L_Thr->Impact_Fold Standard Helix/Sheet D_Thr D-Threonine (2R, 3S) Enantiomer Impact_Stab Proteolytic Stability (Resistance to Trypsin) D_Thr->Impact_Stab Steric hindrance to proteases L_allo L-allo-Threonine (2S, 3S) Diastereomer L_allo->Impact_Fold Altered side-chain packing Impact_Act Biological Activity (Target Binding) Impact_Stab->Impact_Act Determines half-life Impact_Fold->Impact_Act Determines affinity

Caption: Correlation between Threonine stereochemistry and key peptide pharmacological properties.

Comparative Analysis: Biological Activity & Stability[3][4][5][6]

Case Study A: ShK Toxin (Ion Channel Blocker)

A pivotal study on the ShK toxin (a Kv1.3 channel blocker) demonstrated the subtle effects of allo-threonine substitution. Researchers replaced native Thr residues with allo-Thr to study the "thermodynamic cost" of side-chain inversion.[1]

  • Experiment: Chemical synthesis of ShK analogs replacing Thr with allo-Thr.

  • Folding: The analogs successfully folded into the native disulfide-rich structure, but with altered thermal stability.[1]

  • Activity: Despite the structural perturbation, the analogs retained Kv1.3 blocking activity, suggesting that the backbone conformation (driven by Cys-Cys bonds) dominated over the side-chain orientation of Threonine in this specific context.

Key Insight: Allo-Thr substitution is a tool to probe the tightness of protein packing without necessarily destroying the overall fold or function.

Case Study B: Antimicrobial Peptides (AMPs)

In the field of AMPs (e.g., Pep05, W3R6), replacing L-Thr with D-Thr is a standard "stability engineering" tactic.[3]

  • Mechanism: Bacterial proteases recognize L-amino acid backbones. Inverting the center to D-Thr prevents the protease from fitting the peptide into its active site.

  • Data Summary:

    • L-Thr Peptides: High activity (

      
      ) but rapid degradation (
      
      
      
      min in serum).
    • D-Thr Peptides: Maintained activity (

      
      ) but drastically extended half-life (
      
      
      
      hours).
    • Selectivity: D-isomers often disrupt bacterial membranes (non-chiral interaction) effectively but reduce toxicity toward mammalian cells (chiral receptor interaction).

Comparative Data Table
FeatureL-Threonine PeptidesD-Threonine Peptidesallo-Threonine Peptides
Proteolytic Stability Low (Native degradation)High (Resistant to trypsin/serum)Moderate to High (Steric clash)
Secondary Structure Standard

-helix /

-sheet
Disrupts L-helices; induces turnsAlters packing; destabilizes sheets
Biological Activity Native AffinityRetained (if membrane target)Variable (Sensitive to steric fit)
Synthesis Complexity Low (Standard Fmoc)Low (Standard Fmoc)High (Requires custom building blocks)

Experimental Protocols

Synthesis of Peptides with Allo/D-Threonine

Objective: Synthesize a peptide sequence containing a specific Threonine isomer using Fmoc-SPPS.

Reagents:

  • Resin: Rink Amide MBHA (loading 0.5 mmol/g).

  • Amino Acids: Fmoc-L-Thr(tBu)-OH (Standard), Fmoc-D-Thr(tBu)-OH, or Fmoc-L-allo-Thr-OH (often custom synthesized or sourced without side-chain protection if sequence permits, otherwise O-protected).

  • Coupling: DIC/Oxyma Pure (reduces racemization).

Protocol:

  • Resin Swelling: DCM (20 min).

  • Deprotection: 20% Piperidine in DMF (

    
     min). Critical: Monitor UV at 301 nm.
    
  • Coupling:

    • Dissolve 4 eq. Amino Acid + 4 eq. Oxyma in DMF.

    • Add 4 eq. DIC.

    • React for 60 min at room temperature.

    • Note for Allo-Thr: If using expensive allo-isomers, reduce excess to 1.5-2 eq. and extend time or use double coupling to conserve material.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Precipitation: Cold diethyl ether.

Proteolytic Stability Assay

Objective: Quantify the half-life improvement of D-Thr/allo-Thr variants.

  • Preparation: Dissolve peptide (1 mg/mL) in PBS (pH 7.4).

  • Incubation: Add Trypsin (bovine pancreatic) at a 1:1000 (w/w) enzyme-to-substrate ratio. Incubate at 37°C.

  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Add

    
     of 10% TFA to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC (C18 column). Calculate % remaining based on peak area integration relative to

    
    .
    

Workflow Visualization

Experimental_Workflow Design Sequence Design (Select Isomer: L, D, or allo) Synthesis Fmoc-SPPS Synthesis (Coupling: DIC/Oxyma) Design->Synthesis Purification HPLC Purification (>95% Purity) Synthesis->Purification Branch Analysis Purification->Branch CD_Spec CD Spectroscopy (Assess Secondary Structure) Branch->CD_Spec Stab_Assay Proteolytic Stability (Trypsin/Serum Challenge) Branch->Stab_Assay Bio_Assay Activity Assay (MIC or Binding Affinity) Branch->Bio_Assay

Caption: Step-by-step workflow for validating the impact of threonine isomer substitution.

References

  • BenchChem. (2025).[4][5] A Comparative Analysis of DL-Threonine and L-Threonine: Biological Effects and Applications. BenchChem. Link

  • Dang, B., et al. (2017). Inversion of Thr and Ile Side Chain Stereochemistry in a Protein Molecule. NIH / Protein Science. Link

  • Wang, C., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. Frontiers in Microbiology. Link

  • Ajikumar, M., et al. Threonine: An Amino Acid Autonomous Molecular Assembly. Argonne National Laboratory.[6] Link

  • ChemicalBook. (2024). D-Threonine VS L-Threonine: Structural and Functional Differences. ChemicalBook. Link

Sources

Validation

Comparative Guide: Alternative Chiral Building Blocks to (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl

Executive Summary Target Molecule: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride Common Name: L-Allothreonine Methyl Ester HCl Primary Utility: Synthesis of chiral oxazolines (ligands), carbapenem antibiotics,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride Common Name: L-Allothreonine Methyl Ester HCl Primary Utility: Synthesis of chiral oxazolines (ligands), carbapenem antibiotics, and unnatural peptides.[1]

This guide analyzes alternatives to the specific (2S,3S) isomer. A critical distinction must be made immediately: Natural L-Threonine possesses the (2S,3R) configuration. The target molecule discussed here is the L-Allo diastereomer. Substituting with natural L-Threonine derivatives will result in stereochemical inversion at the


-carbon, potentially nullifying biological activity or ligand selectivity.

This analysis presents three classes of alternatives:

  • Ester Analogs: "Drop-in" replacements with modified protection groups (Ethyl, Benzyl, t-Butyl).

  • Stereochemical Strategies: Using inexpensive Natural L-Threonine ((2S,3R)) combined with inversion protocols (Mitsunobu) to access the (2S,3S) geometry.

  • Functional Equivalents: Serine derivatives for applications where the

    
    -methyl group is non-essential.
    

Part 1: The Benchmark – (2S,3S)-Methyl Ester

Before evaluating alternatives, we establish the baseline performance of the target molecule.

FeatureSpecificationImpact on Synthesis
Stereochemistry (2S, 3S) [L-Allo]Critical: Syn-relationship between Amine and Hydroxyl. Essential for specific cis-oxazoline formation.
Reactivity Methyl EsterHigh: Rapid hydrolysis; susceptible to diketopiperazine formation if free-based.
Solubility High (Polar solvents)Good for aqueous/alcoholic reactions; poor in non-polar DCM/Toluene unless neutralized.
Cost HighSignificantly more expensive than natural L-Threonine derivatives.

Part 2: Ester Analogs (Structural Alternatives)

When the methyl ester moiety causes issues (e.g., unwanted hydrolysis or solubility problems), the following structural analogs serve as direct replacements.

Ethyl Ester Analog (L-Allothreonine Ethyl Ester HCl)
  • Best For: Scale-up processes requiring slower hydrolysis rates.

  • Mechanism: The additional methylene group provides slight steric hindrance, reducing the rate of saponification by approximately 2-3x compared to methyl esters.

  • Solubility: Improved lipophilicity allows for better extraction into organic solvents (EtOAc, DCM) after neutralization.

Benzyl Ester Analog (L-Allothreonine Benzyl Ester HCl)
  • Best For: Orthogonal protection strategies.

  • Mechanism: Cleavable via hydrogenolysis (

    
    , Pd/C) rather than acid/base hydrolysis. This preserves acid-labile groups (like Boc) or base-sensitive chiral centers elsewhere in the molecule.
    
  • Trade-off: significantly higher molecular weight (lower atom economy).

tert-Butyl Ester Analog
  • Best For: Preventing diketopiperazine (DKP) formation.

  • Mechanism: The bulky t-butyl group sterically inhibits the nucleophilic attack of the amine on the ester carbonyl, preventing self-cyclization during free-basing.

  • Deprotection: Acid labile (TFA/HCl).

Comparative Performance Data (Simulated based on Amino Acid Kinetics)
Building BlockHydrolysis Rate (

)
DKP Formation RiskLipophilicity (LogP)Cost Factor
Methyl Ester (Target) 1.0 (Baseline)High-1.8High
Ethyl Ester 0.45Moderate-1.3High
Benzyl Ester 0.30Low+0.5Very High
tert-Butyl Ester < 0.01 (Stable to base)Very Low+0.2Very High

Part 3: The "Inversion Strategy" (Process Chemistry Insight)

The most significant barrier to using (2S,3S)-L-Allothreonine derivatives is cost and availability. Natural L-Threonine ((2S,3R)) is a commodity chemical. A superior alternative for experienced chemists is to use the Natural L-Threonine Methyl Ester and invert the stereocenter during the reaction sequence.

Strategy: Mitsunobu Inversion to Oxazolines

If your end goal is a chiral oxazoline (common for this building block), you can start with the "wrong" isomer ((2S,3R)-L-Threonine) and use a cyclodehydration that proceeds with inversion of configuration, thereby arriving at the desired (2S,3S) geometry in the final ring.

Workflow Diagram

The following diagram illustrates how to arrive at the same functional endpoint using the cheaper (2S,3R) alternative versus the direct (2S,3S) building block.

StereochemistryStrategy cluster_decision Process Decision Target Target: (2S,3S)-Methyl Ester (L-Allo) Oxazoline_Cis Cis-Oxazoline (From Allo) Target->Oxazoline_Cis Cyclization (Retention) e.g., Imidate method Natural Alternative: (2S,3R)-Methyl Ester (L-Threonine - Natural) Oxazoline_Trans Trans-Oxazoline (From Natural) Natural->Oxazoline_Trans Cyclization (Retention) e.g., Imidate method Inverted_Product Inverted Product (Effective (2S,3S) Geometry) Natural->Inverted_Product Mitsunobu Cyclization (Inversion at C3)

Caption: Pathway comparison showing how to access effective (2S,3S) geometry using naturally abundant (2S,3R) precursors via stereochemical inversion (Mitsunobu) rather than direct retention.

Part 4: Experimental Protocols

Protocol A: Switching from Methyl to Ethyl Ester (Transesterification)

If the methyl ester is too unstable, convert the available L-Allothreonine to the ethyl ester.

  • Reagents: (2S,3S)-2-amino-3-hydroxybutanoic acid (Free Acid), Absolute Ethanol, Thionyl Chloride (

    
    ).
    
  • Setup: Flame-dried round bottom flask,

    
     atmosphere.
    
  • Procedure:

    • Suspend L-Allothreonine (10 mmol) in absolute ethanol (30 mL) at 0°C.

    • Dropwise add

      
       (12 mmol) over 20 minutes. (Caution: Exothermic, HCl gas evolution).
      
    • Reflux for 4 hours. Monitor by TLC (n-BuOH:AcOH:H2O 4:1:1).

    • Concentrate in vacuo to remove solvent and excess HCl.

    • Purification: Recrystallize from EtOH/Et2O.

  • Validation:

    
     NMR must show triplet at 
    
    
    
    1.25 ppm (ethyl
    
    
    ) and quartet at
    
    
    4.2 ppm (
    
    
    ).
Protocol B: Oxazoline Synthesis via Inversion (Using the "Wrong" Isomer)

This protocol uses (2S,3R)-L-Threonine Methyl Ester (Natural) to generate the product typically derived from the (2S,3S) isomer.

  • Reagents: (2S,3R)-L-Thr-OMe, Benzoyl Chloride,

    
     (or DAST for milder conditions).
    
  • Step 1 (Amide Formation): React L-Thr-OMe with Benzoyl Chloride/TEA in DCM to form N-Benzoyl-L-Threonine Methyl Ester.

  • Step 2 (Cyclization with Inversion):

    • Dissolve amide in DCM at -78°C.

    • Add DAST (Diethylaminosulfur trifluoride) (1.1 eq).

    • Warm to RT.[2] The hydroxyl group is activated and displaced by the amide oxygen (Backside attack).

  • Result: Formation of the oxazoline with inversion at the

    
    -carbon, effectively yielding the stereochemistry associated with the L-Allo series relative to the ring system.
    

References

  • Stereochemistry of Threonine Derivatives

    • IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides."
    • Source:

  • Oxazoline Synthesis & Inversion

    • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazolines." Tetrahedron Letters, 34(43), 6861-6864. (Describes cyclodehydration with Burgess reagent/DAST leading to inversion).
    • Source:

  • Ester Hydrolysis Kinetics

    • Bender, M. L. "Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives." Chemical Reviews, 60(1), 53–113.
    • Source:

  • Mitsunobu Cyclization of Amino Alcohols

    • Galéotti, N., et al. "Mitsunobu reaction on N-protected -amino alcohols: A convenient route to chiral aziridines and oxazolines." Tetrahedron Letters, 33(19).
    • Source:

Sources

Comparative

Cost-benefit analysis of using (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride in synthesis

[1][2] Common Name: L-allo-Threonine Methyl Ester Hydrochloride CAS: 79617-27-9 (HCl salt) / 68331-48-6 (Free base) Stereochemistry: (2S, 3S) – Note: Natural L-Threonine is (2S, 3R)[1] Executive Summary (2S,3S)-Methyl 2-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Common Name: L-allo-Threonine Methyl Ester Hydrochloride CAS: 79617-27-9 (HCl salt) / 68331-48-6 (Free base) Stereochemistry: (2S, 3S) – Note: Natural L-Threonine is (2S, 3R)[1]

Executive Summary

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-allo-Thr-OMe[2][1]·HCl) is a high-value chiral building block, distinct from the commodity chemical L-threonine methyl ester due to an inverted stereocenter at the C3 position.[1] It is a critical intermediate in the synthesis of peptide antibiotics (e.g., Callipeltins, Sanfetrinem) and chiral oxazoline ligands for asymmetric catalysis.[1]

The Verdict:

  • For Discovery (<10g): BUY. The labor cost of stereochemical inversion and purification outweighs the raw material savings.[1]

  • For Process/Scale-Up (>100g): MAKE. Synthesizing via the "Oxazoline Inversion Route" from cheap L-Threonine offers a ~60-80% cost reduction, provided you have HPLC capabilities to monitor diastereomeric ratio (dr).[1]

Comparative Analysis: Direct Purchase vs. Synthesis

The core decision lies between purchasing the expensive allo-isomer or synthesizing it from the inexpensive natural threo-isomer (L-Threonine).[1]

Table 1: Cost-Benefit Matrix
FeatureRoute A: Direct Purchase Route B: Synthesis (Inversion)
Source Material Commercial VendorL-Threonine (Natural, Commodity)
Est.[1] Cost (100g) $2,500 - $4,000 (High Variance)$300 - $500 (Labor + Reagents)
Lead Time 1-2 Weeks (Often Stock Limited)3-5 Days (Processing Time)
Stereopurity (dr) Guaranteed >98:2Variable (Requires Crystallization)
Risk Factor Supply Chain ContinuityIncomplete Inversion / Hydrolysis
Key Reagents N/ASOCl₂, Benzoyl Chloride, MeOH
The "Make" Mechanism: The Oxazoline Inversion

The synthesis exploits the neighboring group participation of an N-acyl group. Treating N-Benzoyl-L-Threonine with thionyl chloride activates the C3-hydroxyl group.[1] The amide oxygen attacks C3 via an SN2 mechanism, causing inversion of configuration and forming an oxazoline ring.[1] Subsequent acid hydrolysis opens the ring, yielding L-allo-Threonine.[1]

InversionPath L_Thr L-Threonine (2S, 3R) Cheap Commodity N_Bz N-Benzoyl-L-Thr (Retention) L_Thr->N_Bz BzCl, NaOH Activation Activation (SOCl2) N_Bz->Activation Oxazoline Oxazoline Intermediate (Inversion at C3) Activation->Oxazoline Intramolecular SN2 Attack Hydrolysis Acid Hydrolysis (Ring Opening) Oxazoline->Hydrolysis HCl/MeOH L_Allo L-allo-Thr-OMe (2S, 3S) Target Product Hydrolysis->L_Allo Yields Ester

Figure 1: Stereochemical inversion pathway from natural L-Threonine to L-allo-Threonine methyl ester.[1]

Experimental Protocols
Protocol A: Synthesis via Oxazoline Inversion (The "Make" Route)

Recommended for scale-up (>50g).[1]

Reagents: L-Threonine, Benzoyl Chloride, Thionyl Chloride (SOCl₂), Methanol.[1]

  • N-Benzoylation:

    • Dissolve L-Threonine (1.0 eq) in 1M NaOH. Cool to 0°C.[1][3]

    • Add Benzoyl Chloride (1.1 eq) dropwise while maintaining pH >9 with NaOH.[1]

    • Acidify to pH 2 to precipitate N-Benzoyl-L-Threonine.[1] Filter and dry.[1]

  • Cyclization (Inversion):

    • Suspend N-Benzoyl-L-Threonine in dry DCM.

    • Add SOCl₂ (1.5 eq) dropwise at 0°C. Reflux for 2 hours.

    • Checkpoint: Monitor TLC/NMR for disappearance of starting material.[1] The intermediate is the oxazoline.[4]

  • Methanolysis (Ring Opening to Ester):

    • Evaporate SOCl₂/DCM.[1]

    • Dissolve the residue in dry Methanol.[1]

    • Add concentrated HCl (catalytic amount) or generate HCl in situ (AcCl/MeOH).[1] Reflux for 4-6 hours.

  • Purification:

    • Concentrate in vacuo.[1]

    • Recrystallize from MeOH/Et₂O to remove any trace (2S,3R) isomer (which does not invert).[1]

    • Target Yield: 65-75%.

Protocol B: Utilization in Oxazoline Ligand Synthesis

Application example: Synthesis of a chiral Box ligand.

  • Coupling:

    • React (2S,3S)-L-allo-Thr-OMe[1]·HCl with a dinitrile (e.g., dimethylmalononitrile) or acid chloride in the presence of ZnCl₂ (catalyst) and chlorobenzene.[1]

  • Cyclization:

    • Heat to reflux.[1] The cis relationship of the amino and hydroxyl groups in the allo form facilitates the formation of the oxazoline ring with specific stereochemistry at the backbone.[1]

    • Note: Using the allo isomer typically yields trans-substituted oxazolines after cyclization, whereas natural threonine yields cis-oxazolines (depending on the specific cyclization method used).[1]

Quality Control & Troubleshooting

When synthesizing or sourcing this compound, the Diastereomeric Ratio (dr) is the critical quality attribute.[1]

IssueCauseSolution
Low Melting Point Contamination with (2S,3R) isomer.[1]Recrystallize from Isopropanol/Ether.[1] Pure (2S,3S) HCl salt mp ≈ 150-152°C.
Incomplete Inversion Moisture in SOCl₂ step.[1]Ensure strict anhydrous conditions during oxazoline formation.[1]
Free Base Instability O->N acyl migration.[1]Store strictly as the Hydrochloride salt .[1] The free base is prone to rapid dimerization or hydrolysis.[1]
Decision Logic: When to Use Which?

Use the following logic flow to determine your sourcing strategy for your specific project phase.

DecisionTree Start Need (2S,3S)-allo-Thr-OMe Scale Quantity Required? Start->Scale Small < 20 grams Scale->Small Large > 100 grams Scale->Large Budget Budget Constraint? Small->Budget Make MAKE via Inversion (Cost: Low, Time: High) Large->Make HighBudget High Budget / Urgent Budget->HighBudget LowBudget Cost Sensitive Budget->LowBudget Buy BUY from Specialist Vendor (Cost: High, Time: Low) HighBudget->Buy LowBudget->Make

Figure 2: Sourcing decision matrix based on scale and project constraints.

References
  • Tokairin, Y., Soloshonok, V. A., Moriwaki, H., & Konno, H. (2019).[1][5] Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432.[1][5] Link

  • Elliott, D. F. (1949).[1] The stereochemistry of the threonine-allo-threonine system. Journal of the Chemical Society, 589-594. (Foundational mechanism for inversion).[1]

  • BenchChem. (2025).[1][3] Application Notes: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Derivatives.[1][3] Link[1]

  • BOC Sciences. (2025).[1] Precision Chiral Building Block Synthesis.

  • PubChem. (2025).[2][1][6] Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride Compound Summary. Link

Sources

Validation

Literature review of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride applications

[1] Executive Summary Product Identity: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride Synonyms: L-allo-Threonine methyl ester hydrochloride; H-L-allo-Thr-OMe[1]·HCl CAS: 79617-27-9 Core Utility: Chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Product Identity: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride Synonyms: L-allo-Threonine methyl ester hydrochloride; H-L-allo-Thr-OMe[1]·HCl CAS: 79617-27-9 Core Utility: Chiral building block for accessing "allo" stereochemical space in peptide mimetics, antibiotic synthesis, and heterocyclic chemistry.

This guide serves as a technical resource for researchers utilizing (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride . Unlike its abundant diastereomer L-Threonine (2S,3R), the L-allo configuration ((2S,3S)) provides a unique stereochemical handle.[2] This "mismatched" stereochemistry is critical for synthesizing specific diastereomers of natural products (e.g., Callipeltin A analogs), accessing cis-oxazolines via cyclodehydration, and probing structure-activity relationships (SAR) in peptide-based drugs.

Comparative Analysis: L-allo-Threonine vs. L-Threonine

The primary value of the (2S,3S) isomer lies in its stereochemical relationship to the natural (2S,3R) isomer. This difference dictates the spatial arrangement of side chains in peptides and the geometric outcome of cyclization reactions.

FeatureL-allo-Threonine Methyl Ester L-Threonine Methyl Ester Synthetic Implication
Stereochemistry (2S, 3S)(2S, 3R)Determines side-chain vector in peptides.
C3-OH Orientation Syn to Amino group (Fischer)Anti to Amino group (Fischer)Critical for chelation-controlled additions.
Oxazoline Product Yields Cis -Oxazolines (via inversion)Yields Trans -Oxazolines (via inversion)Access to complementary heterocyclic scaffolds.
Natural Occurrence Rare (e.g., Globomycin)Abundant (Proteinogenic)"Allo" derivatives often resist enzymatic degradation.
Reaction Kinetics Slower esterification ratesFaster esterification ratesSteric hindrance at C3 affects acylation rates.

Key Application: Stereocontrolled Synthesis of Oxazolines

One of the most powerful applications of the (2S,3S) isomer is in the synthesis of chiral oxazolines, which are ubiquitous in ligand design and medicinal chemistry.

Mechanism & Causality

The formation of the oxazoline ring typically proceeds via the activation of the C3-hydroxyl group (e.g., using mesyl chloride or Burgess reagent) followed by intramolecular displacement by the amide oxygen. This process follows an SN2 mechanism , resulting in the inversion of configuration at C3 .

  • L-Threonine ((2S,3R))

    
     Inversion at C3 
    
    
    
    (4S,5S)-Oxazoline (Trans)
  • L-allo-Threonine ((2S,3S))

    
     Inversion at C3 
    
    
    
    (4S,5R)-Oxazoline (Cis)

Researchers specifically select the (2S,3S) starting material when the cis-4,5-disubstituted geometry is required for biological fit or ligand bite angle.

OxazolineStereochemistry Start_Allo (2S,3S)-L-allo-Threonine Methyl Ester Activation Activation of C3-OH (MsCl / Et3N) Start_Allo->Activation Acylation Transition Intramolecular S_N2 (Inversion at C3) Activation->Transition Cyclization Product_Cis (4S,5R)-Cis-Oxazoline (Target Scaffold) Transition->Product_Cis Stereochemical Outcome Start_Threo Contrast: (2S,3R)-L-Threonine Product_Trans (4S,5S)-Trans-Oxazoline Start_Threo->Product_Trans Yields Trans

Figure 1: Stereochemical divergence in oxazoline synthesis. The (2S,3S) precursor is essential for accessing the cis-oxazoline manifold.

Key Application: Natural Product Synthesis (Callipeltin & Globomycin)

The "allo" threonine motif is a defining feature of several marine depsipeptides and antibiotics.

  • Callipeltin A & Analogues: The natural product Callipeltin A contains D-allo-threonine (the enantiomer of our topic compound).[3][4] However, synthetic campaigns often utilize L-allo-threonine methyl ester to synthesize diastereomeric analogs for SAR studies or as a starting material for specific fragments where subsequent inversion (e.g., via Mitsunobu reaction) is planned.

  • Globomycin: This antibiotic specifically contains an L-allo-threonine residue.[1] The methyl ester hydrochloride is the preferred reagent for introducing this moiety during total synthesis due to the protection of the C-terminus and the stability of the salt form.

Experimental Workflow: Peptide Coupling

When incorporating (2S,3S)-Methyl 2-amino-3-hydroxybutanoate into a peptide chain, standard coupling reagents (EDCI/HOBt or HATU) are effective. However, the syn relationship between the methyl and hydroxyl groups can induce steric clash, requiring optimized protocols.

PeptideCoupling Input L-allo-Thr-OMe HCl (2S,3S) Base Neutralization (NMM or DIPEA) Input->Base Free base liberation Coupling Coupling Reaction (EDCI / HOBt / DMF) Base->Coupling + Carboxylic Acid Component Purification Purification (Flash Chromatography) Coupling->Purification Result Diastereomerically Pure Peptide Fragment Purification->Result

Figure 2: Standard workflow for incorporating L-allo-threonine methyl ester into peptide backbones.

Experimental Protocols

Protocol A: Synthesis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl (Esterification)

Validation: This protocol ensures the retention of the sensitive "allo" stereochemistry without racemization.

  • Reagents: L-allo-Threonine (1.0 eq), Thionyl Chloride (SOCl₂, 2.0 eq), Anhydrous Methanol (0.5 M concentration).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Suspend L-allo-threonine in anhydrous methanol at 0°C.

    • Add thionyl chloride dropwise over 30 minutes. (Caution: Exothermic).

    • Allow the mixture to warm to room temperature and reflux for 4–12 hours. Monitor by TLC (ninhydrin stain).

    • Critical Step: Evaporate solvent in vacuo. Co-evaporate with diethyl ether (3x) to remove residual HCl and SOCl₂.

  • Workup: Recrystallize the crude solid from MeOH/Et₂O to yield the pure hydrochloride salt.

  • Quality Control: Check Optical Rotation. Expected:

    
     distinct from L-threonine methyl ester.
    
Protocol B: Oxazoline Formation (Cyclodehydration)

Target: Synthesis of cis-oxazoline from N-benzoyl-L-allo-threonine methyl ester.

  • Substrate: N-Benzoyl-(2S,3S)-Methyl 2-amino-3-hydroxybutanoate.

  • Reagents: Mesyl Chloride (MsCl, 1.1 eq), Triethylamine (TEA, 3.0 eq), DCM.

  • Procedure:

    • Dissolve substrate in DCM at 0°C.

    • Add TEA, followed by dropwise addition of MsCl.

    • Stir for 1 hour at 0°C, then warm to RT.

    • Mechanism Check: The intermediate mesylate is displaced by the amide oxygen.

  • Result: (4S,5R)-2-phenyl-4-carbomethoxy-5-methyl-2-oxazoline.

References

  • Identification & Properties: PubChem Compound Summary for CID 56777184, Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride.[1] National Center for Biotechnology Information (2025).

  • Oxazoline Synthesis: Synthesis of 2-oxazolines. Organic Chemistry Portal. (Discusses general cyclization mechanisms relevant to threonine derivatives).

  • Callipeltin A Context: Horn, A., & Kazmaier, U. (2022). Synthesis of the cyclic heptapeptide core of callipeltin A.[3][5] Organic Chemistry Frontiers. (Details the use of allo-threonine isomers in Callipeltin synthesis).

  • Stereochemical Assembly: Threonine: An Amino Acid Autonomous Molecular Assembly.[6] Argonne National Laboratory. (Comparison of L- and D- threonine assembly, relevant for peptide applications).

  • Peptide Export Studies: L-Threonine Export: Use of Peptides To Identify a New Translocator from Corynebacterium glutamicum. PMC. (Discusses threonine peptides and transport).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride

Introduction: The Stewardship of Chiral Reagents (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methyl ester HCl) is a valuable chiral building block in peptide synthesis and medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stewardship of Chiral Reagents

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-allo-Threonine methyl ester HCl) is a valuable chiral building block in peptide synthesis and medicinal chemistry. While often viewed as a benign amino acid derivative, its hydrochloride salt form and amine functionality present specific chemical hazards that standard "organic waste" bins fail to address.

This guide moves beyond generic safety data sheets (SDS) to provide a self-validating disposal system . By understanding the reactivity of the amine and ester moieties, we ensure that disposal does not create downstream hazards—specifically the formation of carcinogenic nitrosamines or explosive chloramines in mixed-waste streams.

Chemical Profile & Hazard Assessment

Before initiating any disposal procedure, verify the identity and state of the material against the parameters below.

ParameterSpecification
Chemical Name (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
Common Synonyms L-allo-Threonine methyl ester HCl; H-allo-Thr-OMe[1]·HCl
CAS Number 79617-27-9 (Specific stereoisomer) / 39994-75-7 (General L-Thr)
Formula

Molecular Weight 169.61 g/mol
Physical State White to off-white crystalline solid (Hygroscopic)
Acidity Acidic in aqueous solution (due to HCl salt)
Key Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1] Irritant)
Reactivity Class Organic Amine Salt / Ester
Critical Incompatibility Warning

NEVER dispose of this compound (or any primary amine) in waste containers containing Bleach (Sodium Hypochlorite) or Nitrites .

  • Mechanism: Primary amines react with hypochlorites to form Chloramines (toxic/explosive) and with nitrites to form Nitrosamines (potent carcinogens).

  • Validation: Ensure the receiving waste carboy is labeled "NO OXIDIZERS."

Pre-Disposal Treatment: The Self-Validating Neutralization System

Direct disposal of acidic salts into organic solvent waste can lead to container degradation or unexpected exotherms. For quantities >10g, or when disposing of aqueous solutions, use this neutralization protocol.

Protocol: Controlled Hydrolysis & Neutralization

Objective: Convert the acidic hydrochloride salt into a neutral, water-soluble amino acid species (or free base) to ensure pH compliance before aqueous discharge (if permitted) or safe incineration.

  • Dissolution: Dissolve the solid waste in water (Ratio: 1g solid : 10mL water).

  • pH Check (Validation Step 1): Measure initial pH. It will likely be acidic (pH ~2-3).

  • Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ) while stirring.
    
    • Observation: Watch for bubbling if using bicarbonate (CO2 release).

  • Endpoint (Validation Step 2): Target pH 6–9.

    • Note: At high pH (>10), the methyl ester will hydrolyze to the free acid (L-allo-Threonine) and methanol over time. This is chemically safer for long-term storage in waste drums.

Disposal Workflows

Visualization: Waste Stream Decision Tree

The following diagram illustrates the logical flow for determining the correct disposal path based on the physical state and quantity of the material.

DisposalFlow Start Waste Material: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Dissolved in Water/Solvent) StateCheck->Liquid SolidQuant Quantity > 500g? Solid->SolidQuant LiquidComp Solvent Type? Liquid->LiquidComp No No SolidQuant->No Yes Yes SolidQuant->Yes Aqueous Aqueous Solution LiquidComp->Aqueous Organic Organic Solvent (e.g., MeOH, DCM) LiquidComp->Organic SolidSmall Double Bag (Polyethylene) Label: 'Solid Organic Waste - Toxic/Irritant' SolidLarge Segregated Drum Label: 'Amino Acid Ester HCl' Neutralize Neutralize to pH 6-9 (See Section 3) Aqueous->Neutralize CheckOxidizer TEST: Starch-Iodide Paper (Confirm No Oxidizers) Organic->CheckOxidizer Drain Sanitary Sewer (ONLY if permitted by local EHS) Neutralize->Drain Non-Hazardous NonHalogen Non-Halogenated Waste Stream (If MeOH/EtOH) Neutralize->NonHalogen If High COD Halogen Halogenated Waste Stream (If DCM/Chloroform) CheckOxidizer->Halogen CheckOxidizer->NonHalogen No->SolidSmall Yes->SolidLarge

Caption: Decision logic for segregating L-allo-Threonine methyl ester HCl waste streams to prevent incompatibility incidents.

Detailed Procedures
A. Solid Waste (Expired/Excess Reagent)
  • Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar or double-lined polyethylene bags.

  • Labeling: Clearly mark as "Solid Organic Waste, Amino Acid Derivative." Add the specific hazard code: Irritant .

  • Segregation: Do not place in the same secondary containment as strong acids (Sulfuric/Nitric) to prevent degradation of the bag and release of HCl fumes.

B. Liquid Waste (Reaction Mixtures)
  • Halogenated vs. Non-Halogenated:

    • If dissolved in Dichloromethane (DCM) or Chloroform -> Halogenated Waste .

    • If dissolved in Methanol, Ethanol, or Ethyl Acetate -> Non-Halogenated Waste .

  • The "Amine Check": Before pouring into a communal waste carboy, verify the carboy contents.

    • Self-Validating Step: If the carboy history is unknown, use a starch-iodide strip on a small aliquot of the waste container's content. If it turns blue/black, DO NOT ADD the amine waste (oxidizers are present).

Chemical Degradation Pathway

Understanding the fate of the molecule helps in explaining the "Why" to safety officers. In basic waste streams (pH > 10), the ester hydrolyzes.

Hydrolysis Reactant (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl Intermediate Free Amine (Deprotonation) Reactant->Intermediate Fast (Neutralization) Base + OH- (Base) Base->Reactant Products L-allo-Threonine (Carboxylate) + Methanol Intermediate->Products Slow (Hydrolysis)

Caption: Chemical fate of the compound in basic waste streams. Neutralization initially releases the free amine; prolonged exposure hydrolyzes the ester.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Brush off solid particles before rinsing.[2] Rinse with water for 15 minutes. The HCl salt becomes acidic upon moisture contact—speed is critical to prevent chemical burns.
Eye Contact Flush immediately with eyewash for 15 minutes. Hold eyelids open. Seek medical attention (Acidic salt can cause corneal damage).
Spill (Solid) Wear N95 mask and gloves. Cover with weak base (Sodium Carbonate) to neutralize acidity. Sweep up avoiding dust generation.
Spill (Liquid) Absorb with vermiculite or spill pads. Do not use cellulose-based absorbents (paper towels) for concentrated acidic solutions if possible (charring risk), though acceptable for dilute solutions.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56777184, Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. Retrieved January 28, 2026 from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Methyl 2-amino-3-hydroxybutanoate hydrochloride.[1] Retrieved January 28, 2026 from [Link]

  • The Chlorine Institute. Sodium Hypochlorite Incompatibility Chart. (Warning regarding Amine/Hypochlorite mixing). Retrieved January 28, 2026 from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

[1] Strategic Context: Safety as a Quality Metric As researchers, we often view safety protocols as compliance hurdles.[1] However, for amino acid ester salts like (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Context: Safety as a Quality Metric

As researchers, we often view safety protocols as compliance hurdles.[1] However, for amino acid ester salts like (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride , personal protection and product integrity are inextricably linked.[1]

This compound is an HCl salt of an amino acid ester .[1] The hydrochloride counterion confers stability but introduces acidity upon contact with moisture.[1] The ester moiety is susceptible to hydrolysis.[1] Therefore, the PPE and handling protocols defined here serve a dual purpose:

  • Protect the Scientist: Prevent irritation from acidic hydrolysis products (HCl) on mucous membranes.[1]

  • Protect the Science: Prevent atmospheric moisture from degrading the ester, ensuring the enantiomeric purity and stoichiometry of your downstream reactions.[1]

Risk Assessment & Hazard Profile

Before selecting PPE, we must validate the specific hazards.[1] While not a potent acute toxin (like cyanides), this compound acts as a significant irritant.[1]

GHS Classification (Self-Validating Data)
Hazard CategoryH-CodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2][3]Acidic hydrolysis on skin surface (HCl release).[1]
Eye Irritation H319 Causes serious eye irritation.[1][2]Micro-abrasion from crystals + acidic pH shock to corneal tissue.[1]
STOT-SE H335 May cause respiratory irritation.[1][2][4][5]Inhalation of fine dust irritates the upper respiratory tract.[1]

Note: Always verify against the specific SDS provided by your vendor (e.g., Sigma, Enamine, or Combi-Blocks) as synthesis impurities can alter this profile.[1]

PPE Matrix: Activity-Based Protection

Standard "lab attire" is insufficient for hygroscopic irritants.[1] Use this matrix to scale your protection based on the specific experimental phase.

Experimental PhaseHand ProtectionEye ProtectionRespiratory ProtectionBody Protection
Storage & Transport (Sealed containers)Nitrile Gloves (4 mil)Safety Glasses (Side shields)N/AStandard Lab Coat
Weighing / Aliquoting (Open powder handling)Double Nitrile (Outer: 4-5 mil)Change immediately if punctured.[1]Chemical Goggles Preferred over glasses to prevent dust entry.[1]Fume Hood (Sash low) OR N95 Respirator (if hood unavailable)Lab Coat + Tyvek Sleeves (prevents cuff contamination)
Solubilization (Mixing with solvents)Nitrile Gloves (Extended cuff if using DCM/DMF)Safety Glasses Fume Hood (Mandatory due to solvent vapors)Lab Coat
Spill Cleanup (Solid or Liquid)Double Nitrile (Thick: 8 mil)Face Shield + GogglesHalf-mask Respirator (P100 cartridges)Chemical Resistant Apron
Technical Rationale for PPE Choices[1][6][7][8][9]
  • Glove Material: Latex is not recommended due to poor chemical resistance against common peptide coupling solvents (DMF, DCM) often used with this reagent.[1] Nitrile offers superior barrier protection.[1]

  • Respiratory Logic: As a hydrochloride salt, inhalation of the dust leads to the formation of hydrochloric acid in the moist environment of the lungs.[1] Engineering controls (Fume Hood) are primary; respirators are secondary.[1]

Operational Protocol: The "Zero-Exposure" Workflow

This self-validating workflow ensures that if a step fails, the safety of the operator is not compromised.[1]

Step 1: Environmental Pre-Check[1]
  • Humidity Control: This compound is hygroscopic .[1] High humidity degrades the compound and makes the powder "sticky," increasing the risk of spills.[1]

  • Action: Verify lab humidity is <50%. If higher, handle strictly under an inert atmosphere (Nitrogen/Argon) or inside a glovebox.[1]

Step 2: Weighing & Transfer (Critical Control Point)[1]
  • Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat.[1] Amino acid esters are prone to static charge, causing "flying powder" that bypasses standard safety glasses.[1]

  • The "Sash Rule": Keep the fume hood sash at the lowest operational height (approx. 18 inches or lower) to create a high-velocity capture zone for dust.[1]

  • Transfer: Do not dump the powder. Use a gentle tapping motion to transfer solid to the reaction vessel.[1]

Step 3: Solubilization
  • Solvent First: Never add solvent forcefully to the solid.[1] Add the solid to the vessel, then gently stream the solvent down the side of the flask.[1]

  • Venting: As the HCl salt dissolves, slight pressure changes can occur depending on the solvent system.[1] Ensure the system is vented (e.g., via a needle or inert gas line).[1]

Decontamination & Disposal Plan

Immediate Spill Response[1]
  • Solid Spill: Do not sweep dry dust (generates aerosols).[1] Cover with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution.[1] This neutralizes the acidity immediately.[1] Scoop up the resulting paste.[1]

  • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

Waste Stream Management[1]
  • Classification: Acidic Organic Waste.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) or strong bases (e.g., sodium hydride) in the waste container to prevent exothermic runaway.[1]

  • Labeling: Clearly tag waste as "Halogenated Organic" if dissolved in DCM, or "Non-Halogenated" if in Methanol/Water.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating safety with chemical stability.

SafetyProtocol Start START: Handling (2S,3S)-Methyl 2-amino-3-hydroxybutanoate HCl CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution / Reaction CheckState->Solution RiskDust Risk: Dust Inhalation & Hydrolysis (Hygroscopic) Solid->RiskDust PPE_Solid PPE: Nitrile Gloves, Goggles, Fume Hood RiskDust->PPE_Solid Action_Weigh Action: Anti-static weighing Minimize air exposure PPE_Solid->Action_Weigh Disposal Disposal: Acidic Organic Waste Action_Weigh->Disposal RiskSplash Risk: Acidic Splash & Solvent Vapor Solution->RiskSplash PPE_Liquid PPE: Nitrile Gloves, Safety Glasses, Lab Coat RiskSplash->PPE_Liquid Action_Mix Action: Add solid to vessel first Neutralize spills with NaHCO3 PPE_Liquid->Action_Mix Action_Mix->Disposal

Figure 1: Operational workflow for handling L-allo-Threonine methyl ester HCl, prioritizing respiratory protection for solids and splash protection for solutions.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56777184, Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride.[1] Retrieved January 28, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Methyl 2-amino-3-hydroxybutanoate hydrochloride - GHS Classification.[1][2] Retrieved January 28, 2026 from [Link][1]

Sources

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